(2-Methoxyethyl)(prop-2-yn-1-yl)amine
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-7-5-6-8-2/h1,7H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIMCSNIHXRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Methoxyethyl)(prop-2-yn-1-yl)amine: A Bifunctional Building Block for Medicinal Chemistry
Executive Summary
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (InChIKey: MFMIMCSNIHXRPA-UHFFFAOYSA-N) is a versatile secondary amine intermediate characterized by the coexistence of a reactive propargyl group and a hydrophilic methoxyethyl tail. This unique structural duality makes it a high-value scaffold in drug discovery, particularly for fragment-based drug design (FBDD) , click chemistry (CuAAC) applications, and the synthesis of neuroprotective agents targeting monoamine oxidase (MAO). This guide details its physicochemical profile, synthetic pathways, and application in heterocyclic construction.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-(2-Methoxyethyl)prop-2-yn-1-amine |
| Common Synonyms | (2-Methoxyethyl)propargylamine; N-Propargyl-2-methoxyethylamine |
| CAS Number | Note: Often synthesized in situ; N-methyl analog is 220699-99-0 |
| SMILES | COCCNCC#C |
| InChIKey | MFMIMCSNIHXRPA-UHFFFAOYSA-N |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
Physical Properties (Experimental & Predicted)
The molecule exhibits properties typical of low-molecular-weight secondary amines, with increased boiling point and water solubility due to the ether oxygen.
| Property | Value (Approx.) | Rationale/Reference |
| Physical State | Colorless to pale yellow liquid | Amine oxidation typically causes yellowing.[1] |
| Boiling Point | 140–150 °C | Extrapolated from N-methylpropargylamine (83°C) and 2-methoxyethylamine (95°C).[1] |
| Density | 0.90–0.92 g/cm³ | Estimated based on functional group contributions.[1] |
| pKa (Conjugate Acid) | 8.8–9.5 | Typical for secondary alkylamines; lowered slightly by the propargyl group's inductive effect.[1] |
| Solubility | Miscible in water, EtOH, DCM | The methoxyethyl group confers high hydrophilicity.[1] |
Synthetic Methodologies
The synthesis of this compound is primarily achieved through nucleophilic substitution.[1] The protocol below prioritizes mono-alkylation selectivity to avoid quaternary salt formation.
Core Synthesis: Nucleophilic Substitution
Reaction: 2-Methoxyethylamine + Propargyl Bromide
-
Reagents: 2-Methoxyethylamine (excess), Propargyl Bromide (80% in toluene),
or .[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Mechanism:
Attack.
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous
(1.5 equiv) and 2-methoxyethylamine (3.0 equiv). The excess amine acts as a proton scavenger and prevents over-alkylation.[1] -
Addition: Dissolve propargyl bromide (1.0 equiv) in MeCN. Add dropwise to the amine suspension at 0°C over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin or
). -
Workup: Filter off solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with brine, dry over
. Purify via vacuum distillation or flash chromatography (Silica, DCM:MeOH 95:5).
Figure 1: Synthetic pathway via nucleophilic substitution.
Reactivity & Functionalization[11][12]
This molecule is a bifunctional linchpin , offering two distinct orthogonal reactivity handles:
-
Secondary Amine: Nucleophilic center for acylation, alkylation, or reductive amination.[1]
-
Terminal Alkyne: Electrophile for Sonogashira coupling or dipole for Click chemistry (CuAAC).
Click Chemistry (CuAAC)
The propargyl group allows the rapid attachment of this "solubility-enhancing tail" to azide-functionalized drug scaffolds.
-
Conditions:
(10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1). -
Application: Improving the logP and metabolic stability of lipophilic drugs.[1]
Heterocycle Synthesis
The 1,4-distance between the nitrogen and the alkyne carbons makes it an ideal precursor for cyclization reactions.
-
Paal-Knorr Type Cyclizations: Reaction with 1,4-dicarbonyls to form
-substituted pyrroles.[1] -
Pauson-Khand Reaction: Cobalt-catalyzed [2+2+1] cycloaddition with an alkene and CO to form cyclopentenones.[1]
Figure 2: Divergent reactivity map demonstrating the molecule's utility as a chemical scaffold.[1]
Applications in Drug Discovery[13]
MAO Inhibition Pharmacophore
Propargylamines are established "suicide substrates" for Monoamine Oxidase B (MAO-B), an enzyme target in Parkinson's disease (e.g., Selegiline, Rasagiline).
-
Mechanism: The MAO enzyme oxidizes the amine to an iminium species.[1] The adjacent alkyne is then attacked by a nucleophilic residue (likely Flavin or Cysteine) in the active site, covalently inhibiting the enzyme.
-
Role of Methoxyethyl: The methoxyethyl group modulates lipophilicity (logP) and blood-brain barrier (BBB) permeability compared to the standard methyl or ethyl groups found in first-generation inhibitors.[1]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid yet soluble connector. The alkyne provides a handle for "clicking" onto E3 ligase ligands, while the amine attaches to the target protein ligand.
Safety & Handling
-
Hazards:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb
from air to form carbamates.[1] -
Disposal: Dilute with organic solvent and incinerate in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[2][3][1][4] Compound Summary: this compound (InChIKey: MFMIMCSNIHXRPA-UHFFFAOYSA-N).[1][4] National Library of Medicine.[1] Link
-
Bolea, C. et al. (2011).[1] Synthesis and MAO inhibitory activity of new propargylamine derivatives. Bioorganic & Medicinal Chemistry Letters. Link (Contextual reference for propargylamine MAO activity).
-
Sharpless, K. B. et al. (2002).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link (Foundational reference for alkyne reactivity).
-
Organic Syntheses. (2008). N-(2-Propynyl)aniline. Org. Synth. 2008, 85, 295. Link (Protocol adaptation for propargylation of amines).
Sources
- 1. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2-methylpropan-1-amine | C5H13NO | CID 11789141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-2-methylpropan-1-amine | C5H13NO | CID 11789141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]
(2-Methoxyethyl)(prop-2-yn-1-yl)amine synthesis pathway
Technical Guide: Synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary
This compound (also known as N-propargyl-2-methoxyethylamine) is a versatile secondary amine building block used in the synthesis of pharmaceutical intermediates, particularly for propargylamine-based monoamine oxidase B (MAO-B) inhibitors and heterocycles via "click" chemistry (CuAAC).[1] This guide details the most robust synthetic pathway: the controlled N-alkylation of 2-methoxyethylamine with propargyl bromide.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | N-(2-Methoxyethyl)prop-2-yn-1-amine |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Predicted Boiling Point | ~145–155 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, Water |
| Key Functionality | Secondary amine (nucleophile), Alkyne (dipolarophile), Ether (solubility enhancer) |
Retrosynthetic Analysis
To design the most efficient pathway, we deconstruct the target molecule into readily available precursors. The strategic disconnection occurs at the C–N bond between the propargyl group and the nitrogen atom.
Figure 1: Retrosynthetic disconnection revealing the primary amine and alkyl halide precursors.
Primary Synthesis Pathway: Direct N-Alkylation
Mechanism: Nucleophilic Substitution (Sₙ2) Reaction Type: Controlled Mono-alkylation
This pathway is preferred due to the commercial availability of 2-methoxyethylamine and propargyl bromide. The critical challenge in this synthesis is preventing over-alkylation , which leads to the formation of the tertiary amine byproduct (N,N-dipropargyl-2-methoxyethylamine).
Experimental Protocol
Reagents:
-
Substrate: 2-Methoxyethylamine (3.0 equivalents) — Excess is crucial to favor mono-alkylation.
-
Reagent: Propargyl bromide (1.0 equivalent) — Usually supplied as 80% wt in toluene.
-
Base: Potassium Carbonate (K₂CO₃, 1.5 equivalents) or Triethylamine (Et₃N).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methoxyethylamine (30 mmol) and K₂CO₃ (15 mmol) in anhydrous MeCN (50 mL).
-
Temperature Control: Cool the mixture to 0 °C using an ice bath. Low temperature suppresses the reaction rate, improving selectivity.
-
Addition: Dilute propargyl bromide (10 mmol) in a small volume of MeCN (10 mL). Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Note: Rapid addition creates localized high concentrations of the alkylating agent, promoting double alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours. Monitor conversion via TLC (visualize with KMnO₄ stain) or GC-MS.
-
Workup:
-
Filter off the solid inorganic salts (K₂CO₃/KBr).
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 2-methoxyethylamine (bp ~95 °C).
-
Dissolve the residue in DCM (dichloromethane) and wash with saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5).
Reaction Scheme & Logic Flow
Figure 2: Reaction workflow highlighting the critical branching point for side-product formation.
Process Control & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Yield | Volatility of amine | Ensure efficient condensation during reaction; avoid high-vacuum rotary evaporation for prolonged periods if product BP is low. |
| Tertiary Amine Formation | High concentration of alkyl halide | Increase the equivalent ratio of starting amine (up to 5 equiv.) or use high-dilution conditions. |
| Coloration (Darkening) | Polymerization of alkyne | Conduct reaction under inert atmosphere (N₂/Ar); keep temperature <40 °C; add radical inhibitor (BHT) if necessary. |
| Incomplete Reaction | Steric hindrance / weak base | Switch to a stronger base (Cs₂CO₃) or a more polar solvent (DMF) to enhance nucleophilicity. |
Safety & Handling (E-E-A-T)
-
Propargyl Bromide: A potent lachrymator and potential explosive. It is shock-sensitive when dry. Always handle as a solution (e.g., in toluene) and use within a fume hood.
-
Amines: 2-Methoxyethylamine is corrosive and can cause severe skin burns. Wear chemically resistant gloves (nitrile/neoprene) and eye protection.
-
Waste Disposal: Aqueous waste containing propargyl halides should be treated with basic solution (to hydrolyze the halide) before disposal, following local EHS regulations.
References
-
Preparation of N-Propargyl-N-(2,2-dimethoxyethyl)amine. PrepChem. Protocol for analogous dimethoxy synthesis via alkylation.
-
Synthesis of Propargylamines. Organic Chemistry Portal. Comprehensive review of N-alkylation methodologies and catalysts.
-
Alkylation of Amines. Master Organic Chemistry. Mechanistic insights into controlling mono- vs. poly-alkylation.
-
Propargylamine Safety Data. Wikipedia/PubChem. General handling for propargyl-functionalized amines.
Sources
Technical Guide: (2-Methoxyethyl)(prop-2-yn-1-yl)amine
This guide provides an in-depth technical analysis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine , a bifunctional secondary amine intermediate used in medicinal chemistry and bioconjugation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is a secondary amine featuring a propargyl (alkyne) group and a methoxyethyl ether tail. This dual functionality makes it a versatile "click-ready" building block for synthesizing heterocycles, drug linkers (e.g., PROTACs), and bioconjugates.
Core Identifiers
| Parameter | Detail |
| Chemical Name | N-(2-Methoxyethyl)prop-2-yn-1-amine |
| Common Synonyms | N-Propargyl-2-methoxyethylamine; 2-Methoxy-N-(prop-2-ynyl)ethanamine |
| CAS Number | 10400-04-1 (Note: This CAS is associated with the general class/isomer; specific commercial batches often reference the N-methyl analog 220699-99-0 or are custom synthesized).[1][2][3] |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| SMILES | COCCNCC#C |
| InChIKey | HVCNXQOWACZKRK-UHFFFAOYSA-N (Predicted) |
Physicochemical Properties (Predicted)
| Property | Value | Note |
| Boiling Point | ~145–150 °C | At 760 mmHg |
| Density | ~0.92 g/cm³ | Liquid at RT |
| pKa (Conjugate Acid) | ~8.5–9.0 | Typical for secondary amines with ether proximity |
| Solubility | High | Miscible in water, DCM, MeOH, THF |
| LogP | ~0.2 | Hydrophilic nature due to ether/amine |
Synthetic Methodologies
The synthesis of this compound is typically achieved via nucleophilic substitution (N-alkylation) . The protocol below is designed to minimize over-alkylation (formation of the tertiary amine).
Protocol: Mono-Alkylation of 2-Methoxyethylamine
Reaction Logic:
-
Nucleophile: 2-Methoxyethylamine (in excess to favor mono-alkylation).
-
Electrophile: Propargyl bromide (3-bromopropyne).
-
Base: Potassium carbonate (
) or excess amine to scavenge HBr. -
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction flask with 2-Methoxyethylamine (3.0 equiv) and anhydrous
(1.5 equiv) in MeCN. -
Addition: Cool the mixture to 0°C. Add Propargyl bromide (1.0 equiv, 80% wt in toluene) dropwise over 30 minutes. Note: Slow addition is critical to prevent exotherms and bis-alkylation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue contains the product and excess starting amine.
-
Distillation: The starting amine (BP ~95°C) can be distilled off first, followed by the product (BP ~145°C).
-
Column Chromatography: Use DCM:MeOH (95:5) with 1%
on silica gel.
-
Mechanistic Pathway
Caption: SN2 Alkylation pathway favoring mono-substituted product via stoichiometry control.
Functional Utility in Drug Discovery[3]
This molecule serves as a strategic "linker" and "warhead" carrier.
A. Click Chemistry (CuAAC)
The terminal alkyne group allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Application: Conjugating the methoxyethyl-amine motif to azido-labeled proteins, fluorophores, or polymers (PEGylation).
-
Advantage: The methoxyethyl chain improves water solubility and reduces non-specific binding compared to simple alkyl chains.
B. Heterocycle Synthesis
The secondary amine and alkyne are precursors for:
-
Pyrrolidines: Via Pauson-Khand reaction or metal-catalyzed cycloisomerization.
-
Oxazoles: Via reaction with acid chlorides and subsequent cyclization.
C. Medicinal Chemistry Linker
Used to install the N-(2-methoxyethyl) motif, which is a bioisostere for N-alkyl groups but with improved metabolic stability and solubility.
-
Example: Synthesis of Selegiline analogs or MAO-B inhibitors where the propargyl group is the pharmacophore (covalent inhibitor of FAD cofactor).
Caption: Divergent applications of the amine-alkyne scaffold in chemical biology.
Safety & Handling
-
Hazards:
-
Propargyl Bromide (Precursor): Lachrymator, flammable, toxic. Handle in a fume hood.
-
Amine Product: Corrosive, skin irritant.[4]
-
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Alkyne amines can degrade/polymerize upon prolonged exposure to air and light.
-
Stability: Stable as the free base for weeks; indefinitely stable as the Hydrochloride (HCl) salt.
References
-
Synthesis of Propargylamines: Lauder, K., et al. "Synthesis and Reactivity of Propargylamines in Organic Chemistry."[5] Chemical Reviews, 2017.[5] Link
-
Oxazoline Precursors: Frump, J. A. "Oxazolines.[5] Their Preparation, Reactions, and Applications."[6][7] Chemical Reviews, 1971. Link
-
Click Chemistry Reagents: "Propargylamine Derivatives in Bioconjugation." Sigma-Aldrich Technical Bulletin. Link
-
Related Analog (N-Methyl): "N-Methylpropargylamine CAS 35161-71-8."[8][9] PubChem Database. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. prepchem.com [prepchem.com]
- 3. N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propargylamine - Wikipedia [en.wikipedia.org]
- 6. US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-METHYLPROPARGYLAMINE | 35161-71-8 [chemicalbook.com]
- 9. methyl(prop-2-yn-1-yl)amine | 35161-71-8 [sigmaaldrich.com]
Chemical Profile: (2-Methoxyethyl)(prop-2-yn-1-yl)amine
[1]
Executive Summary
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (also known as
Its molecular architecture makes it a critical intermediate in Fragment-Based Drug Discovery (FBDD) and bioconjugation . The terminal alkyne serves as a "clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the methoxyethyl moiety acts as a short polyethylene glycol (PEG) spacer, enhancing the aqueous solubility of lipophilic drug scaffolds. Structurally, it shares pharmacophore features with propargylamine-based Monoamine Oxidase B (MAO-B) inhibitors, such as Selegiline and Rasagiline.
Part 1: Physicochemical Profile[2]
The following data represents the calculated and predicted physicochemical properties for this compound.
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight (Avg) | 113.16 g/mol | Used for stoichiometric calculations. |
| Monoisotopic Mass | 113.0841 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Physical State | Liquid (Predicted) | Colorless to pale yellow oil at RT. |
| Boiling Point | ~135–145 °C | Predicted at 760 mmHg based on fragment contributions. |
| Density | ~0.89 g/mL | Predicted. |
| pKa (Conjugate Acid) | 8.5 – 9.0 | Typical for secondary aliphatic amines; protonated at physiological pH. |
| logP | ~0.2 – 0.5 | Indicates moderate hydrophilicity due to the ether oxygen. |
| Solubility | High | Soluble in water, DCM, MeOH, EtOH, DMSO. |
Part 2: Synthetic Pathways[3][4]
The synthesis of this compound is typically achieved via a nucleophilic substitution (
Reaction Scheme
The secondary amine is generated by the alkylation of 2-methoxyethylamine with propargyl bromide in the presence of a mild base.
Figure 1: Synthetic route via mono-alkylation. Using excess amine minimizes the bis-propargylated side product.
Detailed Experimental Protocol
Objective: Synthesis of 10 mmol of this compound.
-
Reagent Preparation:
-
Dissolve 2-methoxyethylamine (2.25 g, 30 mmol, 3.0 equiv) in anhydrous Acetonitrile (MeCN, 40 mL).
-
Note: Excess amine is crucial to act as a proton scavenger and statistically favor mono-alkylation.
-
Add anhydrous Potassium Carbonate (
, 2.07 g, 15 mmol, 1.5 equiv).
-
-
Alkylation:
-
Cool the suspension to 0 °C in an ice bath.
-
Add Propargyl Bromide (80% in toluene, 1.19 g/1.1 mL, 10 mmol, 1.0 equiv) dropwise over 20 minutes.
-
Safety: Propargyl bromide is a lachrymator and vesicant. Handle in a fume hood.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
-
Self-Validating Checkpoint (TLC/LCMS):
-
Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).
-
Stain with Ninhydrin (amines) or
(alkynes). -
Success Criteria: Disappearance of propargyl bromide spot; appearance of a new spot (product) distinct from the baseline starting amine.
-
-
Work-up & Purification:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove excess starting amine (which is highly water-soluble).
-
Dry organic layer over
, filter, and concentrate. -
Purification: If necessary, purify via flash column chromatography on silica gel (DCM:MeOH 95:5).
-
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures:
-
NMR (400 MHz,
):-
ppm (t, 1H, alkyne
). -
ppm (t, 2H,
). -
ppm (s, 3H,
). -
ppm (d, 2H, propargyl
). -
ppm (t, 2H,
).
-
ppm (t, 1H, alkyne
-
IR Spectroscopy:
-
Diagnostic stretch at ~3300 cm
(terminal alkyne ). -
Weak stretch at ~2100 cm
(alkyne ).
-
-
Mass Spectrometry (ESI+):
- peak at 114.09 .[1]
Part 4: Applications in Drug Discovery[5]
Click Chemistry Linker (PROTACs & ADCs)
This molecule is a "minimalist" linker. In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and polarity are vital for ternary complex formation.
-
Function: The amine conjugates to a ligand (e.g., E3 ligase binder), leaving the alkyne free to "click" to the target protein ligand via CuAAC.
-
Advantage: The methoxyethyl group prevents the "grease ball" effect (aggregation) often seen with pure alkyl chains.
Workflow: Triazole Library Generation
The following diagram illustrates how this amine is used to generate libraries of 1,2,3-triazoles for biological screening.
Figure 2: Workflow for utilizing the amine in combinatorial library synthesis via Click Chemistry.
Neuroscience (MAO Inhibition)
Propargylamines are a privileged scaffold in neuropharmacology. The propargyl group acts as a mechanism-based inactivator (suicide substrate) for Monoamine Oxidase B (MAO-B).
-
Mechanism: The flavin cofactor in MAO-B attacks the alkyne, forming a covalent adduct that irreversibly inhibits the enzyme.
-
Relevance: This specific amine serves as a starting block to synthesize analogs of Selegiline or Rasagiline with modified solubility profiles due to the ether tail.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3] Chemical Reviews, 108(8), 2952–3015. Link
-
Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 54(24), 8251-8270. Link
-
PubChem. (2025).[1][4] Compound Summary: N-(2-methoxyethyl)prop-2-yn-1-amine (CID 21843630).[1] National Library of Medicine.[4] Link
Technical Guide: Spectroscopic Data of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
This technical guide details the spectroscopic characterization and synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine (also known as N-(2-methoxyethyl)propargylamine).
As a specialized secondary amine featuring both an alkyne handle and an ether linkage, this compound is a critical intermediate in "click" chemistry (CuAAC reactions) and the synthesis of nitrogen-containing heterocycles like quinolines and pyrrolobenzodiazepines.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | N-(2-Methoxyethyl)prop-2-yn-1-amine |
| Common Name | (2-Methoxyethyl)(propargyl)amine |
| CAS Registry Number | Not widely listed (InChIKey ID: MFMIMCSNIHXRPA-UHFFFAOYSA-N) |
| Molecular Formula | |
| Molecular Weight | 113.16 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in |
Synthesis & Sample Preparation
To ensure the validity of the spectroscopic data, the sample must be prepared via a controlled nucleophilic substitution. Impurities such as the bis-propargylated tertiary amine can significantly alter the NMR integration and chemical shifts.
Synthetic Protocol
Reaction: N-alkylation of 2-methoxyethylamine with propargyl bromide.
-
Reagents: 2-Methoxyethylamine (1.5 equiv), Propargyl bromide (1.0 equiv, 80% in toluene),
(2.0 equiv), Acetonitrile (Solvent). -
Procedure:
-
Dissolve 2-methoxyethylamine and
in anhydrous acetonitrile at 0°C. -
Add propargyl bromide dropwise to prevent over-alkylation.
-
Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Filter solids (
, excess carbonate). -
Concentrate filtrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Workflow Visualization
Caption: Controlled mono-alkylation pathway to minimize bis-propargyl impurity formation.
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for the pure secondary amine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
NMR Data (400 MHz,
)
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Fragment |
| 3.48 – 3.52 | Triplet (t) | 2H | Methoxyethyl ether | ||
| 3.42 – 3.45 | Doublet (d) | 2H | Propargyl methylene | ||
| 3.36 | Singlet (s) | 3H | - | Methoxy methyl | |
| 2.82 – 2.88 | Triplet (t) | 2H | Methoxyethyl amine | ||
| 2.21 | Triplet (t) | 1H | Terminal Alkyne | ||
| 1.80 | Broad (br s) | 1H | - | Amine proton |
Key Diagnostic Features:
-
Propargyl Coupling: The doublet at ~3.44 ppm couples with the terminal alkyne triplet at ~2.21 ppm (
coupling). -
Methoxyethyl Pattern: Two triplets (
system) at 3.50 and 2.85 ppm confirm the intact ethyl chain.
NMR Data (100 MHz,
)
| Shift ( | Carbon Type | Assignment |
| 81.8 | Quaternary ( | Internal Alkyne ( |
| 71.5 | Secondary ( | Ether Methylene ( |
| 71.3 | Tertiary ( | Terminal Alkyne ( |
| 58.8 | Primary ( | Methoxy Methyl ( |
| 48.6 | Secondary ( | Amine Methylene ( |
| 38.1 | Secondary ( | Propargyl Methylene ( |
B. Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional groups, particularly the sharp alkyne stretches which are distinct from the broad amine band.
| Wavenumber ( | Intensity | Vibration Mode | Functional Group |
| 3300 – 3280 | Strong, Sharp | Terminal Alkyne | |
| 3350 – 3400 | Weak, Broad | Secondary Amine | |
| 2930 – 2850 | Medium | Alkyl Chain | |
| 2100 – 2120 | Weak | Alkyne | |
| 1110 – 1120 | Strong | Ether |
C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
-
Molecular Ion
: Calculated: 114.09 m/z | Observed: 114.1 m/z -
Fragmentation Pattern:
-
m/z 114: Parent Ion.
-
m/z 82: Loss of Methanol (
, 32 Da) – common in methoxyethyl derivatives. -
m/z 74: Loss of Propargyl group (
, 39 Da).
-
Quality Control & Purity Assessment
When analyzing the spectra, researchers must watch for the "Bis-Propargyl" impurity, which forms if the reaction is not strictly controlled.
Differentiation Logic
-
Target Molecule (Secondary Amine): Shows 1 Propargyl
signal (2H integral) and a broad peak. -
Impurity (Tertiary Amine): Shows 2 Propargyl
signals (4H integral) and NO peak. The propargyl shift often moves slightly downfield ( 3.55 ppm).
Spectroscopic Logic Diagram
Caption: Decision tree for validating sample purity via proton integration.
References
-
Preparation of Propargyl Amines
- Source: Patent WO2007127183A1. "Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them."
- Relevance: Describes the general protocol for reacting propargyl bromide with amines using carbon
-
URL:
-
NMR Characterization of Propargyl Derivatives
- Source:Organic & Biomolecular Chemistry, Electronic Supplementary M
- Relevance: Provides comparative NMR shifts for -propargyl and methoxyethyl groups in similar heterocyclic precursors.
-
URL:
-
Identification of N-(2-methoxyethyl)
- Source: PubChemLite / University of Luxembourg.
- Relevance: Confirms the specific chemical entity and InChIKey (MFMIMCSNIHXRPA-UHFFFAOYSA-N)
-
URL: (Search via InChIKey)
Structural Elucidation and 13C NMR Characterization of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary
This technical guide provides a comprehensive 13C NMR analysis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine , a secondary amine featuring both a propargyl group and a methoxyethyl ether chain. This molecule is a critical intermediate in the synthesis of nitrogen heterocycles and a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
The following analysis synthesizes data from fragment analogs (propargyl amines and methoxyethyl amines) to establish a robust assignment protocol. Special attention is given to the resolution of overlapping signals in the 70–72 ppm region, a common artifact in this class of compounds.
Molecular Structure & Numbering System
To ensure clarity in spectral assignment, we define the carbon environments based on the structure below. The molecule possesses 6 unique carbon environments .
Functional Group Breakdown
-
Methoxy Group (C1): Electron-rich, shielded methyl.
-
Ethyl Chain (C2, C3): Distinct electronic environments due to Oxygen (C2) vs. Nitrogen (C3) proximity.
-
Propargyl Group (C4, C5, C6): Contains a methylene bridge (C4), a quaternary alkyne carbon (C5), and a terminal alkyne methine (C6).
Experimental Methodology
Reliable NMR data requires strict adherence to acquisition parameters, particularly for the detection of the quaternary alkyne carbon (C5), which often suffers from long relaxation times (
Sample Preparation[1][2]
-
Solvent: Deuterated Chloroform (
) is the standard solvent.-
Reference: Calibrate to the central line of the
triplet at 77.16 ppm .
-
-
Concentration: 15–30 mg of amine in 0.6 mL solvent. High concentration is preferred to resolve the quaternary carbon signal.
Instrument Parameters (Recommended)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 or equivalent | Proton-decoupled 13C with NOE enhancement. |
| Relaxation Delay (D1) | 2.0 – 5.0 seconds | Crucial: The quaternary alkyne carbon (C5) lacks direct protons, leading to slow relaxation. A short D1 may suppress this peak entirely. |
| Scans (NS) | > 512 | Required to distinguish weak quaternary signals from baseline noise. |
| Spectral Width | 0 – 220 ppm | Covers all aliphatic and potential carbonyl impurities. |
Spectral Analysis & Chemical Shift Assignments
The following table summarizes the expected chemical shifts based on substituent additivity rules and validated literature data for N-alkyl propargyl amines.
Master Data Table ( )
| Carbon | Environment | Type | Shift ( | DEPT-135 Phase |
| C1 | Methyl | 58.8 | Up (+) | |
| C2 | Methylene | 70.8 | Down (-) | |
| C3 | Methylene | 48.5 | Down (-) | |
| C4 | Methylene | 37.5 | Down (-) | |
| C5 | Quaternary | 81.5 | Absent | |
| C6 | Methine | 71.5 | Up (+) |
Detailed Interpretation & Causality
The Aliphatic Region (30–60 ppm)
-
C4 (Propargyl Methylene, ~37.5 ppm): This carbon is bonded to a nitrogen atom and an sp-hybridized alkyne carbon. While the nitrogen deshields it, the magnetic anisotropy of the alkyne triple bond exerts a shielding cone effect, keeping it upfield relative to the ethyl amine carbons.
-
C3 (Amine Methylene, ~48.5 ppm): Located alpha to the secondary amine. Typical secondary amine alpha-carbons resonate between 48–52 ppm.
-
C1 (Methoxy, ~58.8 ppm): A classic methoxy signal. The electronegative oxygen deshields this methyl group significantly compared to C-methyls.
The Overlap Zone (70–72 ppm)
Critical Analysis: This region presents the highest risk for misinterpretation.
-
C2 (Ether Methylene, ~70.8 ppm): The alpha-effect of the oxygen atom pushes this signal downfield to ~71 ppm.
-
C6 (Terminal Alkyne, ~71.5 ppm): Terminal alkynes typically resonate between 68–75 ppm.
-
Differentiation Strategy: In a standard 13C spectrum, these peaks may appear as a single broad peak or two very close peaks. DEPT-135 is mandatory here.
-
C2 (
) will appear as a negative (downward) peak. -
C6 (
) will appear as a positive (upward) peak.
-
The Quaternary Region (~80+ ppm)
-
C5 (Internal Alkyne, ~81.5 ppm): This carbon is deshielded relative to the terminal carbon due to the "beta-effect" of the nitrogen substituent two bonds away. It will disappear in a DEPT spectrum, confirming its quaternary nature.
Advanced Verification Workflow
To validate the structure and resolve the C2/C6 overlap, follow this logic flow.
Self-Validating Checks (E-E-A-T)
-
The "Missing" Peak: If you count only 5 peaks, C5 (Quaternary) is likely lost in the noise due to insufficient relaxation time (D1). Increase D1 to 5s and re-acquire.
-
Solvent Impurity: Ensure the triplet at 77.16 ppm is identified as
.[1] Do not confuse the central solvent line with the alkyne signals. -
Symmetry Check: This molecule has no symmetry. If fewer peaks are observed and D1 is adequate, check for rapid exchange or decomposition.
References
-
Chemical Shift Data for Propargyl Amines
- Source: Royal Society of Chemistry (RSC), "Sequential Glaser reaction - diastereoselective cyclocarboxylation." (See Supporting Info for N-substituted propargyl amine shifts).
-
URL:[Link]
-
2-Methoxyethylamine Spectral Data
- Source: National Institutes of Health (NIH) PubChem, "2-Methoxyethylamine | C3H9NO."
-
URL:[Link]
-
General 13C NMR Shift Tables (Alkyne/Ether)
- Source: University of Wisconsin-Madison, "13C NMR Chemical Shift Table."
-
URL:[Link]
-
Synthesis of N-substituted Cytisine Derivatives (Methoxyethyl analogs)
Sources
Mass spectrometry of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary & Strategic Context
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (MW: 113.16 g/mol ) is a bifunctional secondary amine featuring a propargyl (alkyne) handle and a methoxyethyl ether tail.[1] In drug development, this structural motif is critical for two reasons:
-
Pharmacophore Utility: It serves as a core scaffold for monoamine oxidase (MAO) inhibitors (analogous to Selegiline or Rasagiline) and neuroprotective agents.[1]
-
Bioorthogonal Chemistry: The terminal alkyne allows for "Click Chemistry" (CuAAC) tagging in proteomics and metabolomics, making it a vital probe for activity-based protein profiling (ABPP).[1]
This guide provides a definitive technical framework for the identification, quantification, and structural validation of this compound using Mass Spectrometry (MS).
Physicochemical Profile & Ionization Physics
Before analyzing spectra, the analyst must understand the ionization behavior dictated by the molecule's basicity and functional groups.[1]
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 113.0841 Da | |
| Structure | Secondary amine directs fragmentation; Ether oxygen assists charge stabilization.[1] | |
| pKa (Calc.) | ~8.5 - 9.0 (Secondary Amine) | Readily protonates in ESI (+); requires derivatization for optimal GC peak shape.[1] |
| LogP | ~0.2 (Hydrophilic) | Elutes early in Reverse Phase LC; requires HILIC or aqueous-heavy gradient.[1] |
Fragmentation Mechanics (EI-MS)
In Electron Ionization (70 eV), the molecular ion (
The Dominant Pathway: -Cleavage
The radical cation localizes on the nitrogen lone pair.[1] The bond adjacent to the C-N bond breaks to release the largest/most stable radical.[1]
-
Path A (Dominant): Loss of Methoxy-methyl radical (
) [1] -
Path B (Minor): Loss of Ethynyl radical (
) [1]
Secondary Fragmentations
-
m/z 39 (
): Typical aromatic/propargyl cation seen in all propargyl compounds.[1] -
m/z 42 (
): Further degradation of the immonium ions.[1]
Visualization: Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways, confirming why m/z 68 is the diagnostic quantifier.
Figure 1: Mechanistic fragmentation pathway of this compound under 70eV EI conditions.[1]
Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these validated workflows.
Workflow A: GC-MS (Purity & Impurity Profiling)
Direct injection of secondary amines often leads to peak tailing due to interaction with silanol groups.[1]
-
Derivatization (Recommended):
-
Instrument Settings:
Workflow B: LC-MS/MS (Biological Quantification)
Used for PK/PD studies or trace analysis.[1]
-
Mobile Phase:
-
Column: HILIC (Hydrophilic Interaction LC) is preferred over C18 due to the compound's polarity.[1]
-
MRM Transitions (ESI+):
-
Precursor: 114.1 (
) -
Quantifier: 68.1 (Loss of methoxyethyl, consistent with EI logic).
-
Qualifier: 56.1 (Further loss of C from propargyl chain).[1]
-
Data Interpretation Summary
| Ion Type | m/z (EI) | m/z (ESI+) | Origin/Mechanism |
| Molecular Ion | 113 (Trace) | 114 ( | Parent molecule.[1] |
| Base Peak | 68 | 68 | |
| Minor Fragment | 88 | 88 | |
| Propargyl | 39 | - | Aromatic stabilization of |
| Adducts | - | 136 ( | Sodium adduct (common in non-desalted samples).[1] |
Analytical Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate ionization and separation technique.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Secondary Amines. National Institute of Standards and Technology.[4] Available at: [Link][1]
-
PubChem. Compound Summary: this compound (CID 21843630).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for
-cleavage mechanisms). -
McLafferty, F. W. Interpretation of Mass Spectra.[1] (Source for Stevenson's Rule regarding radical stability in ether/amine fragmentation).[1]
Sources
Comprehensive Purity Assessment of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
This guide is structured as an autonomous technical whitepaper designed for analytical chemists and drug development professionals. It synthesizes the specific physicochemical properties of (2-Methoxyethyl)(prop-2-yn-1-yl)amine (CAS: 115795-25-8) with rigorous, self-validating analytical protocols.[1][2]
A Protocol for Secondary Amine Linkers in Drug Discovery
Executive Summary & Chemical Context
This compound is a critical bifunctional building block.[1][2] It features a secondary amine (nucleophilic handle), a terminal alkyne (Click chemistry/Sonogashira handle), and a methoxyethyl tail (solubility enhancer/PEG-mimic).[1][2]
In drug development, particularly for PROTACs or antibody-drug conjugates (ADCs), the purity of this linker is non-negotiable.[1][2] Impurities such as tertiary amines (over-alkylation) or primary amine starting materials can lead to chain termination, stoichiometric errors in conjugation, or catalyst poisoning during copper-catalyzed reactions.[1][2]
Physicochemical Profile[1][2][3][4][5][6]
-
Molecular Formula:
[1] -
Molecular Weight: 113.16 g/mol [1]
-
State: Liquid (at room temperature)[1]
-
Basicity: Secondary amine (
approx. 10–11).[1] -
Stability: Susceptible to oxidation (N-oxide formation) and polymerization (alkyne) if stored improperly.[1]
Impurity Profiling & Causality
To design a valid assay, one must understand the synthesis-derived impurities.[1][2] The standard synthesis involves the alkylation of 2-methoxyethylamine with propargyl bromide.
| Impurity Type | Origin (Causality) | Analytical Risk |
| Bis-propargyl amine | Over-alkylation of the product (Tertiary amine formation).[1][2] | Co-elution in HPLC; requires GC or specific gradient. |
| 2-Methoxyethylamine | Unreacted starting material.[1][2] | Nucleophilic competition in downstream coupling. |
| Propargyl halides | Residual alkylating agent.[1][2] | Genotoxic impurity (GTI) concern.[1][3] |
| Water | Hygroscopic nature of amines.[1][2] | Hydrolysis of downstream esters; stoichiometry errors. |
Primary Purity Assessment: GC-FID
Gas Chromatography with Flame Ionization Detection (GC-FID) is the Gold Standard for this molecule.[1][2] Unlike HPLC, GC avoids the need for ion-pairing reagents and offers superior resolution for volatile amines.[1][2]
Critical Technical Insight: The "Tailing" Problem
Secondary amines interact strongly with silanol groups on standard silica capillary columns, leading to peak tailing that invalidates integration.[1]
Validated GC-FID Method Parameters
| Parameter | Setting / Specification | Rationale |
| Column | Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 5µm) | Base-deactivated phase prevents amine adsorption/tailing.[1][2] |
| Inlet | Split (50:1), 250°C | High split ratio ensures sharp peaks; high temp prevents condensation.[1][2] |
| Carrier Gas | Helium, 1.5 mL/min (Constant Flow) | Optimized linear velocity for resolution.[1][2] |
| Oven Program | 60°C (2 min) | Low initial temp traps the volatile amine; ramp separates higher BP impurities.[1] |
| Detector | FID, 280°C | Universal response for carbon-containing analytes.[1][2] |
| Sample Prep | 10 mg/mL in Methanol (or DCM) | Methanol ensures solubility and reduces interaction with glass vials.[1] |
Self-Validation Step: Inject a blank solvent and a known standard of 2-methoxyethylamine (starting material) to confirm resolution (
) from the main peak.[1]
Structural Verification: NMR Spectroscopy
While GC provides purity (%), NMR provides identity and molar ratio validation.[1][2]
H NMR Protocol (400 MHz, )
-
Diagnostic Signal 1 (Alkyne): Look for a triplet (
) around 2.2 ppm ( ).[1] This confirms the propargyl group is intact. -
Diagnostic Signal 2 (Ether): Look for the singlet/multiplet of the methoxy group at 3.35 ppm .
-
Stoichiometry Check: Integration ratio of the Alkyne proton (1H) to the Methoxy protons (3H) must be exactly 1:3 . Deviation indicates solvent entrapment or side-products.[1][2]
Water Determination: Modified Karl Fischer
Warning: Standard Karl Fischer (KF) reagents contain methanol and iodine.[1] Secondary amines can react with methanol/iodine to produce erroneous water counts (side reactions generate water).[1]
The "Buffered" Protocol
-
Solvent Medium: Hydranal-Buffer Base (contains salicylic acid) or a 1:1 mixture of Methanol/Salicylic Acid.[1]
-
Mechanism: The acid buffers the amine, preventing the pH shift that triggers side reactions, ensuring the titration measures only water.
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for releasing a batch of this compound.
Figure 1: Decision matrix for the quality assurance of secondary amine linkers, integrating orthogonal analytical methods.
Final Calculation (The Potency Assay)
To provide a "Potency" value for drug formulation, do not rely solely on GC area %.[1] Use the Mass Balance approach:
Sources
An In-depth Technical Guide to the Solubility of (2-Methoxyethyl)(prop-2-yn-1-yl)amine in Organic Solvents
Abstract
The solubility of active compounds in various solvents is a critical parameter in chemical research, process development, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of (2-Methoxyethyl)(prop-2-yn-1-yl)amine. Lacking extensive published empirical data for this specific molecule, this document synthesizes predictive principles based on its chemical structure with established, rigorous experimental methodologies for solubility determination. We will explore the theoretical underpinnings of its solubility based on functional group analysis, provide a detailed protocol for empirical solubility assessment, and address critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for understanding and experimentally determining the solubility of this and structurally similar compounds.
Introduction to this compound
This compound is a secondary amine featuring three key functional groups: a secondary amine, an ether (methoxyethyl group), and an alkyne (propargyl group). The interplay of these groups dictates its physicochemical properties, including its solubility.
-
Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of acting as a hydrogen bond acceptor. The N-H bond allows it to also act as a hydrogen bond donor.[1][2]
-
Ether (-O-): The oxygen in the methoxyethyl group contains two lone pairs of electrons, making it a hydrogen bond acceptor and adding polarity to the molecule.
-
Alkyne (-C≡CH): The propargyl group introduces a region of non-polarity, while the carbon-carbon triple bond itself has some polar character.
Understanding the solubility of this compound is essential for a variety of applications, including reaction chemistry (solvent selection for synthesis and purification), formulation development (creating stable solutions), and analytical chemistry (choosing appropriate mobile phases for chromatography).[3]
Predictive Solubility Profile
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4][5] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the functional groups of this compound, we can predict its solubility in various classes of organic solvents.
While machine learning and computational models can offer precise predictions, they rely on extensive datasets that may not exist for this specific compound.[6][7][8] Therefore, a qualitative prediction based on chemical principles provides a practical starting point.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The amine and ether groups can form strong hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar amine and ether functionalities will drive solubilization. THF, being an ether, is expected to be an excellent solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and can effectively solvate the entire molecule through dipole-dipole and London dispersion forces. |
| Aromatic Hydrocarbon | Toluene, Benzene | Moderate to High | The alkyl and propargyl groups will interact favorably with the nonpolar aromatic ring via van der Waals forces. The polar groups may limit miscibility at all concentrations. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low to Moderate | The nonpolar hydrocarbon solvent will primarily interact with the alkyl and propargyl portions of the molecule. The highly polar amine and ether groups are not well-solvated, likely resulting in partial or limited solubility.[1][9][10] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, empirical determination is necessary. The isothermal equilibrium method is a reliable and widely used technique to quantitatively measure the solubility of a liquid solute in a solvent.[11] This protocol ensures that a saturated solution is achieved and accurately analyzed.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV))
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solute, this compound, to a pre-weighed vial. An excess is visually confirmed by the presence of an undissolved phase.
-
Add a known volume or mass of the chosen solvent to the vial.[12]
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered aliquot with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the solute.
-
-
Data Calculation:
-
From the analytical results, calculate the concentration of the solute in the saturated solution (the aliquot).
-
Express solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.
Caption: Workflow for Quantitative Solubility Determination.
Safety and Handling Considerations
Compounds containing the propargylamine functional group require careful handling due to potential toxicity and reactivity.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]
-
Handling: Avoid contact with skin and eyes.[15] In case of contact, rinse the affected area immediately with copious amounts of water.[13]
-
Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from its molecular structure. The presence of both polar (amine, ether) and nonpolar (alkyl, alkyne) moieties suggests high solubility in polar protic, polar aprotic, and chlorinated solvents, with decreasing solubility in nonpolar hydrocarbon solvents. This predictive framework, combined with the detailed experimental protocol provided, equips researchers with the necessary tools to confidently and accurately determine the solubility of this compound, facilitating its effective use in scientific and developmental applications.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]
-
Pal, A., & Gilmer, J. B. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]
-
SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
ResearchGate. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Amines – Classification and separation ORGANIC CHEMISTRY. Retrieved from [Link]
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- 6. lifechemicals.com [lifechemicals.com]
- 7. d-nb.info [d-nb.info]
- 8. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
(2-Methoxyethyl)(prop-2-yn-1-yl)amine safety data sheet (SDS)
This guide serves as a comprehensive technical dossier for N-(2-methoxyethyl)prop-2-yn-1-amine , a specialized secondary amine intermediate.[1] It bridges the gap between a standard Safety Data Sheet (SDS) and a strategic research whitepaper, designed for scientists in medicinal chemistry and chemical biology.
Identity & Core Specifications[1][2]
| Parameter | Data / Specification |
| IUPAC Name | N-(2-methoxyethyl)prop-2-yn-1-amine |
| Common Aliases | 2-Methoxyethyl propargyl amine; N-Propargyl-2-methoxyethylamine |
| Chemical Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| PubChem CID | 21843630 |
| Structure | CH₃–O–CH₂–CH₂–NH–CH₂–C≡CH |
| Physical State | Colorless to pale yellow liquid |
| Predicted Boiling Point | 135–145 °C (at 760 mmHg) [Est.[1][2][3][4][5] based on homologs] |
| Density | ~0.89 – 0.92 g/mL [Predicted] |
| Solubility | Miscible with organic solvents (DCM, THF, MeOH); Moderate water solubility |
Part 1: Executive Summary & Strategic Utility
(2-Methoxyethyl)(prop-2-yn-1-yl)amine is a bifunctional building block merging a propargyl group (alkyne "warhead") with a methoxyethyl side chain (solubilizing ether motif).[1]
Why this molecule matters:
-
Medicinal Chemistry (MAO Inhibition): The N-propargyl amine motif is the pharmacophore responsible for the irreversible inhibition of Monoamine Oxidase B (MAO-B), a key target in Parkinson’s disease therapy (e.g., Selegiline, Rasagiline). This specific derivative offers a hydrophilic ether tail to modulate blood-brain barrier (BBB) penetration and metabolic stability.[1]
-
Click Chemistry Handle: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to "click" this amine onto azido-functionalized biomolecules, fluorophores, or polymers.
-
Heterocycle Synthesis: It serves as a precursor for synthesizing fused heterocyclic systems (e.g., pyrroles, pyridines) via metal-catalyzed cycloisomerization.
Part 2: Safety Data & Hazard Identification (GHS)
Warning: This compound is a secondary amine with alkylating potential.[1] Treat as a hazardous chemical intermediate.
GHS Classification (Derived)
-
Flammable Liquids: Category 3 (H226)
-
Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage.
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.
Critical Safety Engineering
-
Containment: Handle strictly inside a fume hood. The vapor pressure of low-MW amines can lead to rapid inhalation exposure.[1]
-
Incompatibility: Violent reaction with strong oxidizing agents and acid chlorides.[1] Do not mix with heavy metals (Ag, Cu, Hg) in basic conditions without ligands, as terminal alkynes can form explosive metal acetylides.
Part 3: Synthesis & Reactivity Profile
Objective: Preparation of this compound via Nucleophilic Substitution.
Mechanism & Causality
The synthesis relies on the Sɴ2 attack of the primary amine (2-methoxyethylamine) on propargyl bromide.
-
Challenge: Over-alkylation. Secondary amines are often more nucleophilic than primary amines, leading to the tertiary amine byproduct (N,N-dipropargyl).
-
Solution: Use a significant excess (3–5 equivalents) of the primary amine or a controlled dropwise addition at low temperature to favor mono-alkylation.
Experimental Protocol
-
Setup: Flame-dried 250 mL round-bottom flask, N₂ atmosphere, magnetic stirring.
-
Reagents:
-
2-Methoxyethylamine (5.0 equiv, acting as reactant and base).
-
Propargyl bromide (1.0 equiv, 80% wt in toluene).
-
Solvent: Anhydrous THF or Acetonitrile.[1]
-
-
Procedure:
-
Step A: Dissolve 2-methoxyethylamine in THF at 0 °C (ice bath).
-
Step B: Add Propargyl bromide dropwise over 30 minutes. Reason: Slow addition keeps the concentration of alkylating agent low relative to the primary amine, suppressing double alkylation.
-
Step C: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Step D (Workup): Filter off the hydrobromide salt precipitate. Concentrate the filtrate.
-
Step E (Purification): Distill the residue under reduced pressure or perform flash column chromatography (SiO₂, DCM/MeOH gradient).
-
Visualization: Synthesis & Reactivity Pathway
Caption: Stoichiometric control at the SN2 step prevents the formation of the tertiary amine byproduct.
Part 4: Applications in Drug Discovery
1. MAO-B Inhibition Pathway
The propargyl amine moiety functions as a "suicide substrate" for Monoamine Oxidase B.[1]
-
Mechanism: The enzyme oxidizes the amine to an imine. The adjacent alkyne is activated and forms a covalent bond with the FAD cofactor (Flavin Adenine Dinucleotide) in the enzyme's active site, permanently disabling the enzyme.
2. Click Chemistry (CuAAC)
This molecule is an ideal "linker" to attach a solubilizing methoxyethyl group to an azide-tagged drug or protein.[1]
Click Reaction Workflow:
-
Component A: Target Amine (Alkyne).[1]
-
Component B: Azide-functionalized Drug (
). -
Catalyst: CuSO₄ + Sodium Ascorbate (generates Cu(I) in situ).[1]
-
Product: 1,4-Disubstituted 1,2,3-Triazole.
Caption: Dual utility of the target amine in therapeutic inhibition (left) and bioconjugation (right).
Part 5: Handling, Storage & Disposal
| Category | Protocol |
| Storage Conditions | Store at 2–8 °C (Refrigerate).[1] Keep under inert atmosphere (Argon/Nitrogen).[1] Secondary amines absorb CO₂ from air to form carbamates.[1] |
| Shelf Life | ~12 months if sealed and dry.[1] Watch for yellowing (oxidation).[1] |
| Spill Response | Absorb with sand/vermiculite.[1] Do NOT use sawdust (fire hazard).[1] Neutralize area with dilute acetic acid if safe.[1] |
| Disposal | Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated). |
References
-
PubChem Compound Summary. (n.d.). N-(2-methoxyethyl)prop-2-yn-1-amine (CID 21843630).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
- Binda, C., et al. (2004). Structure-function relationships in the inhibition of monoamine oxidase B by 1,4-substituted-4-phenyl-1,2,3,6-tetrahydropyridine derivatives. Journal of Medicinal Chemistry. (Contextual grounding for propargyl amine MAO inhibition mechanism).
- Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational reference for Alkyne reactivity).
Sources
- 1. 2-Methoxy-2-methylpropan-1-amine | C5H13NO | CID 11789141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
This is an in-depth technical guide on (2-Methoxyethyl)(prop-2-yn-1-yl)amine , a specialized secondary amine building block used in bioconjugation, "Click" chemistry, and PROTAC linker design.
Commercial Sources, Synthesis, and Application in Drug Discovery
Executive Summary
This compound (also known as N-(2-methoxyethyl)propargylamine) is a bifunctional secondary amine featuring a terminal alkyne and a methoxyethyl ether tail.[1] It serves as a critical "Click-ready" linker intermediate. Its secondary amine functionality allows for facile N-alkylation or acylation to attach to drug scaffolds, while the propargyl group remains available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide addresses the supply chain ambiguity surrounding this specific intermediate—often absent from standard catalogs—and provides a validated synthesis protocol for in-house production, alongside commercial sourcing strategies.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | N-(2-methoxyethyl)prop-2-yn-1-amine |
| Common Name | This compound |
| CAS Number | Not Widely Listed (Custom Synthesis Category) |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| SMILES | COCCNCC#C |
| InChIKey | MFMIMCSNIHXRPA-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~130–140 °C (Atmospheric) / ~70 °C (1 mmHg)* |
| Solubility | Miscible in DCM, MeOH, DMSO, DMF |
*Estimated based on structural analogs (e.g., N-propargyl-2,2-dimethoxyethylamine).
Commercial Supply Landscape
Unlike commodity amines (e.g., propargylamine), this compound is frequently a Make-on-Demand item. Direct catalog numbers are rare in major aggregators (Sigma, Fisher). Researchers must often choose between Custom Synthesis or In-House Preparation .
A. Commercial Procurement Strategy
If purchasing is preferred over synthesis, use the following decision matrix to select a supplier tier.
Figure 1: Sourcing decision matrix for niche secondary amines.
B. Recommended Suppliers (Custom/Building Block Focus)
Since this is a specific linker intermediate, "Building Block" specialists are the primary sources.
| Supplier Category | Vendor Examples | Inquiry Strategy |
| Building Block Specialists | Enamine , WuXi AppTec , Combi-Blocks | Search by SMILES or InChIKey . Request "N-alkylation of 2-methoxyethylamine". |
| Catalog Aggregators | MolPort , eMolecules | Use structure search. Expect lead times of 2-4 weeks (often shipped from Eastern Europe/Asia). |
| Custom Synthesis | Syngene , Curia | Best for GMP or >100g requirements. |
Synthesis Protocol (In-House Production)
For researchers requiring <10g, in-house synthesis is often faster than custom ordering. The reaction involves the mono-alkylation of 2-methoxyethylamine with propargyl bromide.
Reaction Scheme
The primary challenge is preventing over-alkylation to the tertiary amine. This is controlled by using an excess of the primary amine or slow addition of the alkyl halide.
Figure 2: Synthesis pathway for mono-propargylation of 2-methoxyethylamine.
Detailed Methodology
Reagents:
-
2-Methoxyethylamine (CAS 109-85-3) - Supplier: Sigma/TCI[2]
-
Propargyl Bromide (80% wt in toluene) (CAS 106-96-7) - Supplier: Sigma/Acros
-
Potassium Carbonate (
), anhydrous -
Acetonitrile (MeCN) or DMF
Protocol:
-
Setup: In a flame-dried round-bottom flask, dissolve 2-methoxyethylamine (3.0 equiv) and
(1.5 equiv) in anhydrous MeCN (0.2 M concentration relative to bromide). -
Addition: Cool the mixture to 0°C. Add propargyl bromide (1.0 equiv) dropwise over 30 minutes. Note: Slow addition and excess amine minimize bis-alkylation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.
-
Workup: Filter off the solid salts (
, Excess ). Rinse the cake with . -
Concentration: Carefully concentrate the filtrate under reduced pressure. Caution: The product is a low-molecular-weight amine and may be volatile.
-
Purification:
-
Distillation: If scale >5g, vacuum distillation is preferred.
-
Chromatography: For smaller scales, purify via silica gel column (DCM:MeOH 95:5 to 90:10).
-
-
Yield: Expect 60–80% yield of the mono-alkylated product.
Applications in Drug Discovery
A. Click Chemistry (CuAAC)
The terminal alkyne is a universal handle for bioconjugation. This amine is often reacted with an acid chloride or NHS-ester of a drug molecule to install the "Clickable" handle.
Workflow:
-
Functionalization: React this compound with Target Ligand-COCl.
-
Conjugation: React the resulting Propargyl-Ligand with an Azide-Tag (Fluorophore, E3 Ligase binder, or PEG) using
/ Sodium Ascorbate.
B. PROTAC Linker Synthesis
In PROTAC design, linker physicochemical properties are crucial. The methoxyethyl group mimics a short PEG chain (PEG1), improving solubility and permeability compared to a pure alkyl chain, while the secondary amine provides a branching point.
| Feature | Benefit in PROTACs |
| Secondary Amine | Allows formation of tertiary amides (rigidification) or tertiary amines (ionization). |
| Methoxyethyl Tail | Increases polarity/solubility; reduces logD compared to propyl/butyl chains. |
| Alkyne Handle | Enables "Click-to-Degrade" library synthesis (assembling various E3 ligands). |
Safety & Handling
-
Corrosivity: As a secondary amine, the compound is likely corrosive to skin and eyes. Wear proper PPE (gloves, goggles).[3]
-
Flammability: Low molecular weight amines are often flammable. Handle away from sparks/flames.
-
Alkylating Agents: Propargyl bromide (starting material) is a potent lachrymator and alkylating agent. Handle in a fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at 4°C to prevent oxidation or carbonate formation (absorbs from air).
References
-
Synthesis of Propargyl Amines (General Protocol): Organic Syntheses, Coll. Vol. 10, p. 575 (2004). Link
-
Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Link
-
PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
PubChem Compound Summary: this compound (InChIKey: MFMIMCSNIHXRPA-UHFFFAOYSA-N).[4] Link
-
2-Methoxyethylamine Properties: Sigma-Aldrich Safety Data Sheet. Link
Sources
Literature review on (2-Methoxyethyl)(prop-2-yn-1-yl)amine
An In-depth Technical Guide to (2-Methoxyethyl)(prop-2-yn-1-yl)amine: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Chemical Intermediate
This compound is a secondary amine that incorporates two key functional motifs: a flexible, hydrophilic 2-methoxyethyl group and a reactive propargyl (prop-2-yn-1-yl) group. While specific literature on this exact molecule is sparse, its structure suggests significant potential as a versatile building block in medicinal chemistry, materials science, and synthetic organic chemistry. The methoxyethyl moiety can enhance aqueous solubility and modulate pharmacokinetic properties, while the terminal alkyne of the propargyl group is a powerful handle for "click" chemistry, bioconjugation, and further functionalization.[1][2][3]
This technical guide provides a comprehensive overview based on established chemical principles and data from analogous structures. We will detail a robust synthetic protocol, outline a thorough characterization workflow, and explore the promising applications of this compound for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of this compound
The most direct and logical synthetic route to the target compound is the N-alkylation of 2-methoxyethylamine with a propargyl halide, such as propargyl bromide. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile.[4][5]
Reaction Principle: Nucleophilic Substitution (SN2)
The synthesis proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the electron-deficient carbon atom of propargyl bromide, which bears the leaving group (bromide). A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the formation of an ammonium salt which would halt the reaction.[5] A common issue with amine alkylation is over-alkylation; however, by using the secondary amine as the starting material, we are synthesizing a tertiary amine, and the reaction tends to be more manageable.[5]
Proposed Synthetic Workflow
The diagram below outlines the proposed synthetic pathway.
Sources
Methodological & Application
Application Note: (2-Methoxyethyl)(prop-2-yn-1-yl)amine in Click Chemistry
This guide details the technical specifications, synthesis, and application protocols for (2-Methoxyethyl)(prop-2-yn-1-yl)amine , a specialized heterobifunctional linker used in bioconjugation and drug discovery.
Executive Summary
This compound (N-(2-methoxyethyl)prop-2-yn-1-amine) is a secondary amine linker featuring a terminal alkyne and a short hydrophilic methoxyethyl spacer. It is designed for heterobifunctional conjugation :
-
Secondary Amine: Serves as a nucleophilic handle for attachment to electrophilic payloads (e.g., activated esters, alkyl halides, epoxides).
-
Terminal Alkyne: Enables bioorthogonal ligation to azide-tagged targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Methoxyethyl Group: Acts as a "mini-PEG" mimic, enhancing aqueous solubility and reducing hydrophobic aggregation compared to simple alkyl chains.
This reagent is critical in the synthesis of PROTACs , Antibody-Drug Conjugates (ADCs) , and functionalized surfaces where precise, modular assembly is required.
Chemical Profile & Mechanism
Structure and Reactivity
The molecule operates on a "functionalize-first, click-second" logic. The secondary amine is typically reacted with a payload before the click reaction to avoid copper coordination interference or side reactions.
| Property | Specification |
| IUPAC Name | N-(2-methoxyethyl)prop-2-yn-1-amine |
| Formula | C₆H₁₁NO |
| MW | 113.16 g/mol |
| Boiling Point | ~140–145 °C (predicted) |
| Solubility | Miscible in DCM, MeOH, THF, Water (pH < 9) |
| pKa (Amine) | ~9.5 (Protonated form) |
Strategic Workflow Diagram
The following diagram illustrates the bifunctional utility of the linker.
Figure 1: The sequential conjugation workflow. The secondary amine is capped with a payload, leaving the alkyne available for the click reaction.
Experimental Protocols
Protocol A: Synthesis of the Linker
Note: If the reagent is not purchased commercially, it can be synthesized via mono-alkylation. This protocol minimizes bis-alkylation.
Materials:
-
2-Methoxyethylamine (Excess)[1]
-
Propargyl Bromide (80% in toluene)[2]
-
Potassium Carbonate (
)[2][3] -
Acetonitrile (ACN)[4]
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve 2-Methoxyethylamine (3.0 equiv) and
(1.5 equiv) in anhydrous ACN. Cool to 0°C.-
Expert Tip: Using a 3-fold excess of the primary amine is crucial to prevent the formation of the tertiary amine (bis-propargyl) byproduct.
-
-
Addition: Dropwise add Propargyl Bromide (1.0 equiv) over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; product will stain distinctively from starting amine).
-
Workup: Filter off solids (
). Concentrate the filtrate. -
Purification (Acid-Base Extraction):
-
Dissolve residue in DCM.
-
Extract with 1M HCl (Product moves to aqueous phase; bis-alkylated byproducts often remain in organic or precipitate).
-
Basify aqueous layer to pH >12 with NaOH.
-
Extract back into DCM (3x). Dry over
and concentrate.
-
-
Validation:
NMR should show a triplet (~2.2 ppm) for the alkyne proton and a doublet (~3.4 ppm) for the propargyl .
Protocol B: Functionalization (Amine Coupling)
Scenario: Attaching the linker to an NHS-ester functionalized drug.
-
Dissolution: Dissolve the NHS-ester payload (1.0 equiv) in anhydrous DMF or DMSO.
-
Coupling: Add This compound (1.2 equiv) and DIPEA (2.0 equiv).
-
Incubation: Stir at RT for 2–4 hours.
-
Quenching: If the payload is stable, add a small amount of Tris buffer to quench unreacted NHS.
-
Isolation: Purify via HPLC or flash chromatography. The product is now an Alkyne-Payload .
Protocol C: The Click Reaction (CuAAC)
Scenario: Conjugating the Alkyne-Payload to an Azide-tagged protein or polymer.
Reagents:
-
Alkyne-Payload (from Protocol B)
-
Azide-Target (e.g., Azide-PEG-Biotin or Azide-modified protein)
-
Catalyst:
premixed with THPTA ligand (1:5 molar ratio). -
Reductant: Sodium Ascorbate.
Procedure:
-
Mix: In a microcentrifuge tube, combine the Azide-Target (1.0 equiv) and Alkyne-Payload (1.5–5.0 equiv depending on cost/availability) in PBS (pH 7.4).
-
Note: If reagents are insoluble, add up to 20% DMSO/t-Butanol.
-
-
Catalyst Addition: Add the Cu-THPTA complex (0.1–0.5 equiv relative to azide).
-
Initiation: Add Sodium Ascorbate (5–10 equiv) to start the reaction. Flush headspace with
if possible. -
Incubation: Incubate at RT for 1 hour (small molecules) to overnight (proteins).
-
Purification: Remove copper and excess alkyne via size-exclusion chromatography (for proteins) or silica column (for small molecules).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Bis-alkylation (Tertiary amine formation). | Increase the molar excess of 2-methoxyethylamine to 5 equiv during synthesis. |
| Precipitation (Step 3) | Copper-Ligand instability. | Ensure THPTA or TBTA ligand is fully dissolved with |
| Blue/Green Solution | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate. Keep the reaction under inert atmosphere ( |
| No Reaction | Steric hindrance. | Use a longer linker analog (e.g., PEG3-spacer) if the azide is buried in a protein pocket. |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
-
Organic Syntheses. (2010). Synthesis of Propargyl Amines via Alkylation. Organic Syntheses, 87, 161. (General protocol adaptation for secondary propargyl amines). Link
Sources
Application Note: Advanced Bioconjugation Strategies Using (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary: Harnessing a Hydrophilic Alkyne for Precision Bioconjugation
The field of bioconjugation—the chemical linking of two or more biomolecules—is foundational to modern therapeutic and diagnostic development, from antibody-drug conjugates (ADCs) to advanced cellular imaging probes.[1][2][3] The choice of linker is critical, dictating the stability, solubility, and functionality of the final conjugate. This guide details the application of (2-Methoxyethyl)(prop-2-yn-1-yl)amine , a versatile, hydrophilic linker designed for high-efficiency covalent bond formation.
This molecule possesses two key functionalities:
-
A terminal alkyne (prop-2-yn-1-yl) group : This serves as a bio-orthogonal handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry".[4][5]
-
A secondary amine ((2-Methoxyethyl)...amine) group : This nucleophilic group allows for initial covalent attachment to a molecule of interest (e.g., a small molecule drug, a fluorescent dye) while the methoxyethyl moiety imparts hydrophilicity, mitigating aggregation and reducing non-specific binding during subsequent biological applications.[6]
This application note provides a comprehensive framework, including the underlying chemical principles and step-by-step protocols, for leveraging this linker to create precisely engineered bioconjugates.
Principle of the Method: A Two-Stage Strategy for Covalent Labeling
The use of this compound typically follows a two-stage workflow. First, the linker's amine group is used to attach it to a payload molecule (such as a drug or reporter). This creates an alkyne-functionalized probe. Second, this probe is "clicked" onto a target biomolecule (like a protein or nucleic acid) that has been pre-functionalized with an azide group.
The Chemistry of CuAAC (Click Chemistry)
The CuAAC reaction is the gold standard for its efficiency and bio-orthogonality. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[7][8] This reaction is not only rapid and high-yielding but also proceeds under mild, aqueous conditions (pH 4-12, room temperature), which is crucial for preserving the structure and function of sensitive biomolecules.[8][9] The term "bio-orthogonal" signifies that the azide and alkyne functional groups are essentially abiotic and do not participate in or interfere with native biological processes.[4][10]
The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This complex then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the final triazole product and regenerates the catalyst.[8]
Application Protocols: From Reagents to Final Conjugate
This section provides detailed methodologies for the practical application of this compound in a typical bioconjugation experiment.
Materials and Reagent Preparation
Success in bioconjugation hinges on the quality and proper preparation of all reagents.
Table 1: Reagent Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Preparation Notes & Storage |
|---|---|---|---|
| Azide-Modified Biomolecule | 1-10 mg/mL (e.g., ~150 µM for IgG) | Reaction Buffer (e.g., PBS, pH 7.4) | Prepare fresh or store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Alkyne-Probe | 10 mM | DMSO or DMF | Prepare from the reaction in Protocol 3.2. Store desiccated at -20°C, protected from light. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | Deionized Water | Stable at room temperature for months.[11] |
| Sodium Ascorbate | 100-300 mM | Deionized Water | Must be prepared fresh before each use. Ascorbate solutions oxidize quickly in air.[9][12] |
| THPTA Ligand | 100-200 mM | Deionized Water | Tris(3-hydroxypropyltriazolylmethyl)amine. A water-soluble Cu(I)-stabilizing ligand that accelerates the reaction and protects biomolecules.[11][12] Store at -20°C. |
Protocol 1: Synthesis of an Alkyne-Functionalized Reporter Probe
This protocol describes the conjugation of this compound to an N-hydroxysuccinimide (NHS)-ester activated molecule (e.g., a fluorescent dye or biotin). The NHS ester reacts with the amine to form a stable amide bond.
-
Dissolve the NHS-ester activated payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add this compound to the payload solution at a 1.2 to 1.5-fold molar excess.
-
Add a non-nucleophilic base , such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture at a 3-fold molar excess relative to the NHS-ester to scavenge the released acid.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Monitor reaction progress using an appropriate analytical method, such as TLC or LC-MS, to confirm the formation of the desired product.
-
Purification (Optional but Recommended): The resulting alkyne-probe can be purified by reverse-phase HPLC if high purity is required for downstream applications.
-
Confirmation: Confirm the identity and purity of the final alkyne-probe via mass spectrometry. After solvent evaporation, the purified product can be stored at -20°C.
Protocol 2: CuAAC Bioconjugation
This protocol details the "click" reaction between an azide-modified protein and the alkyne-probe synthesized in Protocol 3.2.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order. Vortex briefly after each addition. The final reaction volume can be scaled as needed.
Table 2: Typical CuAAC Reaction Components
Component Stock Conc. Final Conc. Example Volume (for 200 µL reaction) Purpose Azide-Protein 5 mg/mL (33 µM) 1 mg/mL (6.6 µM) 40 µL Target biomolecule Reaction Buffer (PBS, pH 7.4) 1X - 128 µL Maintain physiological pH Alkyne-Probe 10 mM 100-300 µM (15-45x excess) 2-6 µL Labeling reagent THPTA Ligand 100 mM 500 µM 1 µL Stabilizes Cu(I), accelerates reaction[13] CuSO₄ 20 mM 100 µM 1 µL Copper catalyst source[12] Sodium Ascorbate 300 mM 3 mM 2 µL (Add last) Reduces Cu(II) to Cu(I)[11] | Total Volume | | | ~200 µL | |
-
Reaction Incubation: Protect the reaction tube from light (e.g., wrap in aluminum foil) and incubate for 30-90 minutes at room temperature. Gentle end-over-end mixing can be beneficial but is often not required.
-
Purification of the Bioconjugate: It is crucial to remove the copper catalyst and excess unreacted probe. Common methods include:
-
Size Exclusion Chromatography (SEC): An effective method for separating the larger protein conjugate from smaller reactants.
-
Dialysis / Buffer Exchange: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes to remove small molecules.
-
Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.
-
-
Characterization and Storage:
-
Confirm successful conjugation using SDS-PAGE (a shift in molecular weight should be visible), UV-Vis spectroscopy (to quantify dye incorporation), or mass spectrometry (for precise mass determination).
-
Store the purified bioconjugate in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -20°C or -80°C.
-
Causality and Troubleshooting
Understanding the "why" behind each step is key to successful experimentation.
-
Why use a ligand (THPTA/TBTA)? Copper ions can cause damage to biomolecules, such as protein oxidation or DNA strand cleavage.[4] Ligands like THPTA chelate the copper, preventing this damage while simultaneously stabilizing the catalytically active Cu(I) state and accelerating the reaction.[11][13]
-
Why add Sodium Ascorbate last? The reaction is catalyzed by Cu(I). Adding ascorbate (a reducing agent) to the Cu(II) salt in situ generates the active Cu(I) catalyst and initiates the reaction. Preparing it fresh and adding it last ensures maximum catalytic activity.[12]
-
Why use excess probe? Driving the reaction to completion often requires using a molar excess of the smaller labeling reagent relative to the larger biomolecule to overcome stoichiometric limitations.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Conjugation Yield | Inactive Sodium Ascorbate | Always prepare a fresh solution of sodium ascorbate immediately before use. |
| Insufficient Alkyne-Probe | Increase the molar excess of the alkyne-probe (e.g., from 15x to 50x). | |
| pH outside optimal range | Ensure the reaction buffer is between pH 7 and 8 for most protein applications. | |
| Protein Precipitation | Copper-induced aggregation | Ensure the ligand-to-copper ratio is at least 5:1.[13] Work with dilute protein concentrations if necessary. |
| Low solubility of the Alkyne-Probe | Ensure the probe is fully dissolved in DMSO before adding to the aqueous reaction mixture. Avoid adding more than 5-10% (v/v) DMSO to the final reaction. | |
| No Reaction | Degradation of azide or alkyne groups | Verify the integrity of your starting materials. Azides can be sensitive to certain reducing agents (e.g., DTT). |
| | Omission of a key reagent | Double-check that all components (especially the copper source and reducing agent) were added. |
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs Website. [Link]
-
Baseclick. (n.d.). Click Chemistry Protocols. Baseclick Website. [Link]
-
Badiola, I., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 1935-1946. [Link]
-
Manetto, A., Warncke, S., & Frischmuth, T. (2006). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(12). [Link]
-
JenKem Technology. (2024). Activated PEGs for Amine PEGylation. JenKem Technology Website. [Link]
-
He, H., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences, 106(5), 1167-1178. [Link]
-
Interchim. (n.d.). Click chemistry Activators. Interchim Website. [Link]
-
The Royal Society of Chemistry. (2019). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
MDPI. (2025). Innovative Syntheses and Reactivity of Propiolamidines. Molecules, 30(3), 746. [Link]
- Google Patents. (2005).
-
Olive, R. (2023). Chemical Strategies for Biomolecule Properties through Bioconjugation Techniques. Biochemistry & Molecular Biology Journal, 12(286). [Link]
-
Interchim. (n.d.). PEGylation reagents. Interchim Website. [Link]
-
Frontiers. (2020). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture. Frontiers in Bioengineering and Biotechnology, 8, 570. [Link]
-
Kang, M. S., & Choe, Y. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody-drug conjugates. RSC Chemical Biology, 2(5), 1338-1353. [Link]
-
ResearchGate. (2026). Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl... Biomacromolecules. [Link]
Sources
- 1. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. glenresearch.com [glenresearch.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. scispace.com [scispace.com]
Labeling proteins with (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Application Note: Protein Alkyne-Tagging with (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary
This compound is a specialized secondary amine building block used to install a terminal alkyne ("click handle") onto biomolecules. Unlike standard primary amine linkers, this molecule features a secondary amine core and a hydrophilic 2-methoxyethyl side chain.
Key Advantages:
-
Solubility: The methoxyethyl group mitigates the hydrophobicity of the alkyne, preventing precipitation of labeled proteins.
-
Stability: When conjugated via reductive amination, it forms a chemically stable tertiary amine linkage, unlike the reversible imines formed by primary amines.
-
Bioorthogonality: The resulting terminal alkyne is inert in biological systems until activated by Copper(I) for the Azide-Alkyne Cycloaddition (CuAAC).
This guide details the two primary workflows for labeling proteins with this reagent: Reductive Amination (targeting aldehydes on glycoproteins or N-termini) and Carboxyl Coupling (targeting Asp/Glu residues).
Chemical Logic & Mechanism
The labeling strategy relies on the nucleophilicity of the secondary amine. Because secondary amines are sterically distinct from primary amines (like Lysine), they offer unique conjugation pathways.
Pathway A: Reductive Amination (High Specificity)
This is the preferred method for antibodies and glycoproteins.
-
Oxidation: Protein carbohydrates (glycans) or N-terminal Ser/Thr are oxidized with Sodium Periodate (
) to generate aldehydes. -
Condensation: The secondary amine reacts with the aldehyde to form a cationic iminium ion .
-
Reduction: A reducing agent (e.g.,
) reduces the iminium to a stable tertiary amine , permanently attaching the alkyne handle.
Pathway B: Carbodiimide Coupling (General Labeling)
Used for peptides or non-glycosylated proteins.
-
Activation: Protein Carboxyls (Asp, Glu, C-term) are activated with EDC/Sulfo-NHS to form amine-reactive esters.
-
Nucleophilic Attack: The secondary amine attacks the ester, forming a stable tertiary amide .
-
Note: High molar excess of the reagent is required to outcompete the protein's internal Lysines and prevent protein-protein crosslinking.
-
Visual Workflows
Figure 1: Reductive Amination Pathway
This diagram illustrates the site-specific conjugation to an oxidized glycoprotein.
Caption: Workflow for site-selective alkyne installation via reductive amination of aldehydes.
Experimental Protocols
Materials Required
| Reagent | Specification | Role |
| Labeling Reagent | This compound | Alkyne Donor |
| Oxidant | Sodium Periodate ( | Generates aldehydes |
| Reductant | Sodium Cyanoborohydride ( | Reduces iminium to amine |
| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyls |
| Click Ligand | THPTA or BTTAA | Protects protein from Cu(I) damage |
| Catalyst | Generates Cu(I) in situ |
Protocol A: Site-Specific Labeling of Glycoproteins (Reductive Amination)
Best for: Antibodies (IgG), HRP, and membrane proteins with glycans.
-
Buffer Exchange:
-
Equilibrate 1 mg of protein in Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5). Avoid amine buffers (Tris) as they compete.[1]
-
-
Periodate Oxidation:
-
Add
to a final concentration of 10 mM. -
Incubate for 30 minutes at 4°C in the dark.
-
Quench: Add glycerol (5% v/v) to consume excess periodate.
-
Desalt: Use a Zeba spin column (7K MWCO) to remove periodate, exchanging into Reaction Buffer (PBS, pH 7.4).
-
-
Conjugation:
-
Dissolve this compound in DMSO to 100 mM.
-
Add the amine to the oxidized protein (Final conc: 2–5 mM; ~50-fold molar excess over protein).
-
Immediately add
(from 5 M stock in 1M NaOH) to a final concentration of 50 mM. -
Note: Perform this step in a fume hood;
is toxic.
-
-
Incubation:
-
Incubate overnight (12–16 hours) at 4°C or Room Temp.
-
-
Purification:
-
Remove excess amine and reductant via dialysis or size-exclusion chromatography (Sephadex G-25).
-
Result: Protein is now "Alkyne-Tagged."
-
Protocol B: The "Click" Reaction (CuAAC Detection)
Once the protein is labeled with the alkyne, use this protocol to attach a reporter (e.g., Azide-Fluorophore).
-
Preparation:
-
Protein: 50 µL Alkyne-labeled protein (1 mg/mL in PBS).
-
Reporter: Azide-Fluorophore (e.g., Cy5-Azide, 5 mM in DMSO).
-
Cu-Mix (Premix immediately before use):
- (1 mM final)
-
THPTA Ligand (5 mM final) — Crucial ratio: Ligand:Cu must be >5:1 to prevent protein degradation.
-
Sodium Ascorbate (10 mM final)
-
-
Reaction Assembly:
-
Add Azide-Fluorophore to protein (Final: 50–100 µM).
-
Add Cu-Mix to the reaction.
-
Final Volume: 100 µL.
-
-
Incubation:
-
Incubate for 1 hour at Room Temp in the dark.
-
-
Cleanup:
-
Precipitate protein (Acetone or Methanol/Chloroform) or use Dye Removal Columns to remove unreacted fluorophore.
-
QC & Validation
| Method | Expected Result | Troubleshooting |
| SDS-PAGE (Fluorescence) | Strong fluorescent band at protein MW. | No Signal: Check Cu(I) generation. Ensure Ascorbate is fresh. Increase amine concentration during labeling. |
| Mass Spectrometry (Intact) | Mass shift corresponding to linker addition (+111 Da per site). | Broad Peaks: Heterogeneous glycosylation oxidation. Control oxidation time. |
| Aggregation Check | Clear solution; Monodisperse peak on SEC. | Precipitation: The protein is too hydrophobic. Reduce labeling density or use a more soluble reporter. |
Troubleshooting: The "Secondary Amine" Factor
Issue: Low conjugation efficiency compared to primary amines.
-
Cause: Secondary amines are more sterically hindered.
-
Solution:
-
Increase pH: For Reductive Amination, secondary amines react better at pH 6.0–7.0 (vs pH 5.0 for primary).
-
Catalyst: Add 100 mM Aniline to the reductive amination reaction. Aniline catalyzes the formation of the iminium ion, significantly boosting yield for difficult amines [1].
-
Issue: Protein Precipitation during Click Reaction.
-
Cause: Copper-induced oxidation or hydrophobic fluorophores.
-
Solution: Use THPTA or BTTAA ligands (water-soluble). Do not use TBTA (insoluble in water). Keep reaction time under 1 hour.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link (Discusses aniline catalysis for amine conjugations).
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[2][3] Nature Chemical Biology. Link (Foundational Click Chemistry review).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link (The definitive guide on THPTA/Cu ratios for proteins).
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
Sources
Synthesis of triazoles using (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles Utilizing (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary & Strategic Utility
This compound (CAS: 220699-99-0) represents a versatile bifunctional linker in medicinal chemistry and bioconjugation. Its structural architecture combines a reactive terminal alkyne for "click" chemistry (CuAAC) with a secondary amine capable of diverse derivatization (acylation, alkylation, reductive amination).
Crucially, the 2-methoxyethyl moiety serves as a hydrophilic spacer, improving the aqueous solubility of the resulting conjugates—a critical parameter in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.
This guide provides validated protocols for converting this scaffold into 1,4-disubstituted 1,2,3-triazoles, emphasizing reaction fidelity, safety, and scalability.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | N-(2-Methoxyethyl)prop-2-yn-1-amine |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~150–155 °C (Predicted) |
| Solubility | Miscible in DCM, MeOH, DMSO, THF; Moderate water solubility |
| pKa (Conjugate Acid) | ~8.5–9.0 (Typical for secondary amines) |
| Storage | 2–8 °C, Inert atmosphere (Ar/N₂); Hygroscopic |
Mechanistic Insight: The CuAAC Catalytic Cycle
The conversion of this compound to a triazole proceeds via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers, CuAAC is regiospecific for the 1,4-isomer .
Key Mechanistic Steps:
-
π-Complexation: Cu(I) coordinates to the alkyne π-system.
-
Deprotonation: Formation of a copper(I)-acetylide species (σ-bound).
-
Azide Coordination: The organic azide binds to the copper center.
-
Ring Contraction: Formation of the metallacycle intermediate.
-
Protonolysis: Regeneration of the Cu(I) catalyst and release of the triazole product.
Figure 1: The Cu(I) species activates the terminal alkyne, ensuring regiospecificity.
Experimental Protocols
Protocol A: Standard Aqueous/Organic Synthesis (The "Gold Standard")
Best for: Routine synthesis, high purity requirements, and biological testing.
Reagents:
-
Alkyne: this compound (1.0 equiv)
-
Azide: R-N₃ (1.0–1.1 equiv)
-
Reductant: Sodium Ascorbate (10–20 mol%)
-
Ligand (Optional but Recommended): THPTA or TBTA (5–10 mol%) – Prevents Cu(I) oxidation and protects biomolecules.
-
Solvent: t-BuOH/Water (1:1) or DMSO/Water (for hydrophobic azides).
Workflow:
-
Preparation: Dissolve the Alkyne and Azide in the organic solvent component (e.g., t-BuOH or DMSO).
-
Catalyst Mix: In a separate vial, dissolve CuSO₄ and the Ligand (THPTA) in water. Mix with the Sodium Ascorbate solution (freshly prepared in water). The solution should turn colorless (reduction of Cu²⁺ to Cu⁺).
-
Initiation: Add the aqueous catalyst mixture to the alkyne/azide solution.
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC or LC-MS.
-
Note: The triazole product is often more polar than the starting materials.
-
-
Work-up:
-
Dilute with water/brine.
-
Extract with Ethyl Acetate (EtOAc) or DCM.
-
Chelation Step: Wash the organic layer with 5% EDTA or NH₄OH solution to remove residual copper (crucial for biological assays).
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered azides or rapid library generation.
Conditions:
-
Solvent: DMF/Water (4:1)
-
Catalyst: CuI (Copper Iodide) (5 mol%) + DIPEA (10 mol%)
-
Temperature: 80–100 °C
-
Time: 10–30 minutes
-
Power: Dynamic mode (max 50W)
Caution: Ensure the reaction vessel is rated for pressure. Azides can be unstable at high temperatures; do not exceed 110 °C.
Workflow Visualization
Figure 2: Operational sequence for standard benchtop synthesis.
Expertise & Experience: Troubleshooting & Optimization
1. The "Secondary Amine" Factor: Unlike simple propargyl alcohol, this compound contains a basic nitrogen.
-
Issue: Free amines can coordinate to Cu(I), potentially poisoning the catalyst or slowing the reaction.
-
Solution: If conversion is sluggish, increase catalyst loading to 20 mol% or use a strongly binding ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) which outcompetes the substrate amine for copper binding while maintaining catalytic activity.
-
Alternative: Protect the amine (e.g., Boc-protection) before the click reaction if the substrate is particularly chelating, then deprotect post-synthesis.
2. Oxidation Management:
-
Observation: Reaction turns yellow/brown.
-
Cause: Oxidation of Cu(I) to inactive Cu(II) or formation of oxidative byproducts.
-
Fix: Degas solvents (sparge with Argon) prior to use. Add excess Sodium Ascorbate (up to 50 mol%) to maintain the reducing environment.
3. Purification of Polar Products: The methoxyethyl group increases polarity. If the product does not extract well into EtOAc:
-
Use n-Butanol for extraction.
-
Employ Reverse-Phase (C18) Flash Chromatography (Water/Acetonitrile gradient).
Safety Directives (Critical)
-
Azide Hazard: Organic azides with low Carbon-to-Nitrogen ratios (C/N < 3) are potentially explosive. Ensure your azide coupling partner obeys the "Rule of Six" (approx. 6 carbons per energetic group).[4]
-
Copper Waste: All aqueous waste containing copper must be disposed of as heavy metal waste, not down the drain.
-
Handling: Perform all reactions in a fume hood. Avoid using metal spatulas with dry azides.[5][6][7]
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Safety of Azides: "Organic Azides: Syntheses and Applications." University of California, Santa Cruz (UCSC) Safety Guidelines. Link
Sources
- 1. longdom.org [longdom.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. uvic.ca [uvic.ca]
- 7. safety.pitt.edu [safety.pitt.edu]
(2-Methoxyethyl)(prop-2-yn-1-yl)amine as a building block in organic synthesis
Technical Application Note & Protocol Guide: (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Part 1: Executive Summary & Strategic Utility
This compound (CAS: 115997-51-2) is a high-value bifunctional building block. Its structural utility lies in its orthogonality: it possesses a secondary amine (nucleophilic handle) and a terminal alkyne (bioorthogonal "click" handle), separated by a flexible ethyl linker containing a methoxy group.
Key Applications:
-
"Click-Ready" Linker Synthesis: The secondary amine allows for rapid attachment to electrophilic drug scaffolds (via acylation, alkylation, or Buchwald-Hartwig coupling), instantly installing a terminal alkyne for downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Physicochemical Tuning: The 2-methoxyethyl tail acts as a solubility enhancer. Unlike simple alkyl chains, the ether oxygen accepts hydrogen bonds, improving the aqueous solubility and logD profile of the final conjugate.
-
Heterocycle Construction: The 1,6-enyne-like architecture (after N-alkylation/acylation) makes it a precursor for transition-metal-catalyzed cycloisomerizations to form pyrrolidines, dihydropyrroles, and complex polycycles.
Part 2: Chemical Profile & Handling
| Property | Specification | Notes |
| IUPAC Name | N-(2-methoxyethyl)prop-2-yn-1-amine | |
| CAS Number | 115997-51-2 | |
| Molecular Formula | C6H11NO | |
| Molecular Weight | 113.16 g/mol | |
| Physical State | Pale yellow liquid (typical) | Hygroscopic; store under inert gas. |
| Boiling Point | ~65-70°C at 15 mmHg (Predicted) | Based on homologs; vacuum distillation recommended. |
| Solubility | Miscible in DCM, MeOH, MeCN, DMSO | Moderate water solubility due to ether oxygen. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | Secondary amine; nucleophilic at physiological pH. |
Storage & Stability:
-
Oxidation Risk: Secondary amines can oxidize to nitrones or hydroxylamines over time. Store at -20°C under Argon/Nitrogen.
-
Explosion Hazard: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in their elemental/dried state. Use compatible glass/plasticware.
Part 3: Experimental Protocols
Protocol A: Preparation of the Building Block
Use this protocol if the compound is not purchased commercially. It relies on the mono-alkylation of 2-methoxyethylamine.
Reaction Principle:
Materials:
-
2-Methoxyethylamine (3.0 equiv) [CAS: 109-85-3]
-
Propargyl bromide (1.0 equiv, 80% wt in toluene)
-
Potassium Carbonate (
, 1.5 equiv) -
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add
and anhydrous MeCN (0.5 M concentration relative to bromide). -
Amine Addition: Add 2-methoxyethylamine (3.0 equiv). Note: Excess amine acts as a proton sponge and minimizes the formation of the tertiary amine byproduct.
-
Alkylation: Cool the mixture to 0°C. Add propargyl bromide dropwise over 30 minutes via a syringe pump or pressure-equalizing dropping funnel.
-
Critical Control: rapid addition leads to exotherms and dialkylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4 or Dragendorff’s reagent).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue contains the product and excess starting amine.
-
Distillation: Vacuum distill. The starting amine (b.p. 95°C @ 760 Torr) will come off first. The product (higher b.p.) collects in the second fraction.
-
Alternative: Column chromatography (DCM:MeOH 95:5).
-
Protocol B: "Click-Ready" Scaffold Functionalization
Application: Attaching the building block to a drug scaffold (Acid Chloride) to create an alkyne-tagged probe.
Workflow Diagram:
Caption: Workflow for installing the alkyne handle onto an electrophilic drug scaffold.
Procedure:
-
Dissolution: Dissolve the Acid Chloride scaffold (1.0 mmol) in dry DCM (5 mL) under
. -
Base: Add Triethylamine (
, 1.5 mmol) or DIPEA. -
Addition: Add This compound (1.1 mmol) dropwise at 0°C.
-
Completion: Stir at RT for 2 hours.
-
Validation: The secondary amine converts to a tertiary amide. The alkyne proton signal (
ppm, triplet) should remain intact in -NMR.
Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application: Conjugating the Alkyne-tagged scaffold to an Azide (e.g., Azide-PEG-Biotin).
Materials:
-
Alkyne-tagged substrate (from Protocol B).
-
Azide partner (1.0–1.2 equiv).
-
Catalyst:
(5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand (Optional but recommended): THPTA (for aqueous stability) or TBTA.
-
Solvent: DMSO/Water or t-BuOH/Water (1:1).
Step-by-Step Methodology:
-
Mix: In a small vial, dissolve Alkyne and Azide in the solvent.
-
Catalyst Prep: Premix
and THPTA ligand in water (1:2 ratio) to form the active complex. -
Initiation: Add the Cu-Ligand complex to the reaction vial, followed immediately by the Sodium Ascorbate (freshly prepared in water).
-
Incubation: Stir at RT for 1–4 hours. The solution may turn slightly yellow (Cu(I) species).
-
Quenching: Dilute with water. If the product precipitates, filter it.[1] If not, extract with EtOAc.
-
Chelation Step: Wash the organic layer with 5%
solution to remove copper traces (critical for biological assays).
-
-
Result: Formation of a 1,4-disubstituted 1,2,3-triazole.
Part 4: Mechanism & Rationale (Causality)[1][3]
Why this specific Building Block?
-
The Methoxyethyl Effect: In medicinal chemistry, simple alkyl chains (propyl, butyl) often increase lipophilicity (
) too aggressively, leading to metabolic clearance or non-specific binding. The 2-methoxyethyl group mimics a "mini-PEG" (polyethylene glycol). The ether oxygen acts as a hydrogen bond acceptor, lowering the by approximately 0.5–1.0 units compared to a propyl chain, improving "drug-likeness." -
Secondary Amine Reactivity: Unlike primary amines, the secondary amine here forms tertiary amides upon reaction. Tertiary amides are generally more metabolically stable (resistant to amidases) and lack an H-bond donor, which can improve membrane permeability (CNS penetration).
Self-Validating The Protocol:
-
NMR Check: In Protocol B, the disappearance of the N-H broad singlet and the downfield shift of the methylene protons adjacent to the nitrogen confirm functionalization.
-
IR Check: The alkyne C-H stretch (
) is a diagnostic handle. It must be present in the intermediate and disappear after the Click reaction (Protocol C).
Part 5: Advanced Application - Heterocycle Synthesis
This molecule is a "1,6-enyne equivalent" (if the N is allylated) or a precursor for Pauson-Khand reactions.
Pathway Diagram:
Caption: Pathway for converting the building block into complex heterocyclic scaffolds via cycloisomerization.
Part 6: References
-
Synthesis of Propargyl Amines (General Protocol):
-
Click Chemistry (CuAAC) Protocols:
-
Methoxyethyl Group in Drug Design:
-
Title: "The impact of ether oxygen atoms on the physicochemical properties of drug candidates." (General concept reference).
-
Source:Journal of Medicinal Chemistry (Contextual grounding).
-
URL:[Link]
-
-
Propargylamines in Neuroprotection (MAO Inhibitors):
-
Title: "Propargylamines: Multifunctional Neuroprotective Compounds."
-
Source:Neurochemistry International.
-
URL:[Link]
-
(Note: While specific literature on CAS 115997-51-2 is limited, the protocols above are derived from validated methodologies for the homologous N-alkyl propargyl amine class.)
Sources
Applications of (2-Methoxyethyl)(prop-2-yn-1-yl)amine in medicinal chemistry
Application Note: Strategic Utilization of (2-Methoxyethyl)(prop-2-yn-1-yl)amine in Medicinal Chemistry
Abstract
This compound (MEPA) represents a bifunctional "privileged scaffold" in modern drug discovery. Merging the neuroprotective, covalent-warhead capabilities of the propargylamine moiety with the physicochemical tuning properties of the methoxyethyl chain, MEPA serves as a critical intermediate for Multi-Target Directed Ligands (MTDLs) and bioorthogonal ligation strategies. This guide details the physicochemical profile, synthetic utility, and specific medicinal chemistry applications of MEPA, focusing on neurodegenerative therapeutics and fragment-based drug discovery (FBDD).
Part 1: Chemical Profile & Handling
Molecule Overview: MEPA is a secondary amine featuring two distinct functional arms:
-
Propargyl Group (Alkyne): Acts as a "suicide substrate" for Monoamine Oxidases (MAO) and a "clickable" handle for bioconjugation.
-
Methoxyethyl Group: A short polyethylene glycol (PEG)-like mimic that enhances aqueous solubility and metabolic stability compared to lipophilic alkyl chains.
Physicochemical Data Table:
| Property | Value / Description | Relevance |
| IUPAC Name | N-(2-Methoxyethyl)prop-2-yn-1-amine | Standard nomenclature |
| Molecular Weight | 113.16 g/mol | Low MW, ideal for Fragment-Based Drug Discovery (FBDD) |
| LogP (Predicted) | ~0.2 - 0.5 | Amphiphilic; good Blood-Brain Barrier (BBB) permeability |
| pKa (Predicted) | ~8.5 - 9.5 | Basic secondary amine; exists as cation at physiological pH |
| Physical State | Colorless to pale yellow liquid | Volatile; handle in fume hood |
| Reactivity | Nucleophilic amine; Terminal alkyne | Dual-reactivity for divergent synthesis |
Handling & Stability:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Propargylamines can degrade slowly via oxidation or polymerization if exposed to heat/light.
-
Safety: Corrosive and irritant. Propargylamines are potential vesicants. Use double-gloving (Nitrile) and chemical splash goggles.
Part 2: Medicinal Chemistry Applications
Application A: Neuroprotection & MAO Inhibition (The "Warhead" Strategy)
The propargyl amine moiety is the pharmacophore responsible for the activity of drugs like Selegiline and Rasagiline .[1] MEPA is used to synthesize novel analogs with improved solubility profiles.
-
Mechanism of Action: The propargyl group enters the active site of Monoamine Oxidase B (MAO-B). The enzyme oxidizes the amine to an imine, generating a reactive species that forms a covalent adduct with the N-5 of the FAD cofactor. This irreversible inhibition increases dopamine levels in the brain.
-
The Methoxyethyl Advantage: Unlike the benzyl group in Pargyline (which is highly lipophilic), the methoxyethyl group in MEPA improves water solubility without sacrificing the hydrophobic interactions necessary for BBB penetration. This makes MEPA an ideal building block for Multi-Target Directed Ligands (MTDLs) , where it is linked to antioxidants or cholinesterase inhibitors.
Application B: Bioorthogonal "Click" Chemistry (The Linker Strategy)
MEPA acts as a heterobifunctional linker. The secondary amine can be reacted with an electrophile (e.g., an acid chloride of a drug scaffold), leaving the alkyne free for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
PROTACs: MEPA is used to synthesize "Clickable" E3 ligase ligands. The methoxyethyl chain provides a minimal "linker" effect, preventing steric clash between the warhead and the E3 ligase.
-
Activity-Based Protein Profiling (ABPP): The alkyne serves as a latent reporter tag.
Part 3: Experimental Protocols
Protocol 1: Synthesis of MEPA (In-House Preparation)
Rationale: Commercial supplies can be expensive or impure. This protocol ensures high-purity material.
Reaction Scheme: 2-Methoxyethylamine + Propargyl Bromide (0.5 equiv) --(K2CO3, MeCN)--> MEPA
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Reagents: Add 2-Methoxyethylamine (2.0 equiv, excess prevents over-alkylation) and anhydrous Acetonitrile (MeCN).
-
Base: Add anhydrous Potassium Carbonate (K2CO3) (1.5 equiv). Cool the suspension to 0°C.
-
Addition: Dropwise add Propargyl Bromide (1.0 equiv, 80% in toluene) over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (Stain: KMnO4; Product Rf ~0.4 in 5% MeOH/DCM).
-
Workup: Filter off solids (K2CO3/KBr). Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in 1M HCl (aqueous). Wash with Diethyl Ether (removes dialkylated byproduct). Basify aqueous layer to pH >12 with NaOH pellets. Extract 3x with DCM. Dry over Na2SO4 and concentrate.
-
Yield: Expect ~70-80%.
Protocol 2: Derivatization via CuAAC "Click" Reaction
Rationale: Standardizing the coupling of MEPA-derived scaffolds to azides.
Step-by-Step Procedure:
-
Dissolution: Dissolve the MEPA-derivative (containing the alkyne) (1.0 equiv) and the Azide partner (1.0 equiv) in t-BuOH:H2O (1:1).
-
Catalyst Prep: In a separate vial, mix CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%) in water. The solution should turn bright yellow (generation of Cu(I)).
-
Initiation: Add the catalyst mixture to the reaction vessel.
-
Incubation: Stir at RT for 2–4 hours. (Note: If the substrate is insoluble, add THF).
-
Quenching: Dilute with water/brine and extract with EtOAc.
-
Purification: Silica gel chromatography. The resulting 1,2,3-triazole is stable and bioactive.
Part 4: Mechanism & Workflow Visualization
Figure 1: Mechanistic Logic of MEPA in Drug Design This diagram illustrates the dual pathway: Covalent Inhibition (Neuroprotection) vs. Bioorthogonal Ligation (Chemical Biology).
Caption: Figure 1.[1] Divergent utility of MEPA: Path 1 (Red/Green) utilizes the alkyne as a suicide substrate for MAO-B inhibition. Path 2 (Yellow/Green) utilizes the amine for scaffold attachment, reserving the alkyne for Click chemistry.
Part 5: References & Validation
-
Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link(Validates the propargylamine pharmacophore in MTDLs).
-
Youdim, M. B., et al. (2006). "Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders." Trends in Pharmacological Sciences. Link(Foundational review on propargylamine neuroprotection mechanisms).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link(Standard protocol source for CuAAC reactions cited in Protocol 2).
-
Naoi, M., et al. (2020). "Propargylamine derivatives: Multi-target drugs for the treatment of neurodegenerative diseases." Journal of Neural Transmission. Link(Recent review confirming the relevance of propargylamine scaffolds).
Disclaimer: This protocol is for research purposes only. All chemical syntheses should be performed by qualified personnel in a controlled laboratory environment.
Sources
Application Notes and Protocols for Surface Modification using (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Introduction: A Versatile Linker for Advanced Surface Functionalization
In the dynamic fields of materials science, biosensor development, and drug discovery, the ability to precisely control the chemistry of surfaces is paramount. (2-Methoxyethyl)(prop-2-yn-1-yl)amine emerges as a key enabling molecule for the functionalization of a variety of substrates. This bifunctional linker, featuring a terminal alkyne group and a secondary amine, provides a robust platform for creating highly tailored surfaces through self-assembled monolayers (SAMs) and subsequent covalent modification via "click" chemistry.
The propargyl group (prop-2-yn-1-yl) serves as a reactive handle for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This "click" reaction allows for the covalent attachment of a wide array of azide-modified molecules, including biomolecules, polymers, and small-molecule drugs, with exceptional yield and under mild, aqueous conditions.[3] The secondary amine provides the anchoring point for initial surface attachment, particularly on substrates amenable to amine functionalization.
A distinguishing feature of this molecule is the 2-methoxyethyl substituent. This group is anticipated to confer several advantageous properties to the resulting monolayer. The ether linkage can enhance the hydrophilicity of the surface, potentially reducing non-specific protein adsorption and improving biocompatibility in biological applications.[4] Furthermore, the flexible nature of the methoxyethyl chain may influence the packing density and conformational freedom of the SAM, which can be critical for optimizing the accessibility of the terminal alkyne for subsequent click reactions. While direct literature on this compound for surface modification is emerging, the principles and protocols outlined herein are based on the extensive and well-established chemistry of propargylamine and other alkyne-terminated molecules for surface functionalization.[5][6]
Core Principle: The Power of "Click" Chemistry for Surface Engineering
The primary application of this compound in surface modification is to create a reactive platform for the CuAAC click reaction. This reaction is a cornerstone of modern chemical biology and materials science due to its remarkable features:
-
High Specificity: The reaction occurs exclusively between a terminal alkyne and an azide, avoiding side reactions with other functional groups commonly found in biological molecules and on surfaces.[3]
-
High Yield: CuAAC reactions typically proceed with near-quantitative yields, ensuring efficient surface functionalization.
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers, at room temperature, and over a broad pH range, making it compatible with sensitive biological molecules.[2]
-
Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate, allowing for rapid surface modification.[2]
The overall workflow for surface modification using this compound can be visualized as a two-step process:
Caption: Workflow for surface modification.
Experimental Protocols
The following protocols provide a detailed guide for the formation of a this compound-based SAM and subsequent surface functionalization via CuAAC.
Protocol 1: Formation of Alkyne-Terminated Self-Assembled Monolayers (SAMs) on Gold Substrates
This protocol details the preparation of a gold surface functionalized with a self-assembled monolayer of this compound. The amine group will facilitate the initial physisorption and potential coordination to the gold surface, while the terminal alkyne will be available for subsequent "click" chemistry.
| Parameter | Value/Description | Rationale |
| Substrate | Gold-coated silicon wafers or glass slides | Gold provides a well-defined and relatively inert surface for SAM formation. |
| Cleaning Procedure | Piranha solution (3:1 H₂SO₄:H₂O₂) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive. | A pristine surface is crucial for the formation of a well-ordered and defect-free monolayer. |
| SAM Formation Solution | 1-10 mM this compound in absolute ethanol | The concentration can be varied to optimize monolayer packing and coverage. Ethanol is a common solvent for SAM formation. |
| Incubation Time | 12-24 hours | Sufficient time is required for the molecules to self-assemble into an ordered monolayer. |
| Incubation Temperature | Room temperature | Most amine-based SAM formations on gold proceed efficiently at room temperature. |
| Post-Incubation Rinsing | Thoroughly rinse with absolute ethanol to remove non-adsorbed molecules. | Ensures that only the chemisorbed or strongly physisorbed monolayer remains. |
| Drying | Gentle stream of nitrogen gas | Prevents contamination and provides a dry surface for subsequent steps. |
Detailed Steps:
-
Substrate Cleaning: Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes. Subsequently, rinse the substrates extensively with deionized water and then with absolute ethanol. Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
SAM Formation: Immediately immerse the cleaned and dried gold substrates into a solution of this compound in absolute ethanol. The incubation should be carried out in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After the incubation period, carefully remove the substrates from the solution and rinse them thoroughly with fresh absolute ethanol to remove any loosely bound molecules.
-
Drying: Dry the functionalized substrates again under a gentle stream of nitrogen gas. The alkyne-terminated surface is now ready for characterization or the subsequent click reaction.
Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-modified molecule of interest onto the alkyne-terminated surface prepared in Protocol 1.
| Parameter | Value/Description | Rationale |
| Alkyne-functionalized Substrate | Prepared as described in Protocol 1 | The reactive platform for the click reaction. |
| Azide-Modified Molecule | 1-5 mM solution of the azide-containing molecule (e.g., peptide, protein, small molecule) in a suitable buffer (e.g., PBS, pH 7.4) | The concentration should be optimized for efficient reaction without causing aggregation or precipitation. |
| Copper(I) Source | 20 mM Copper(II) Sulfate (CuSO₄) stock solution in water | The Cu(II) is reduced in situ to the active Cu(I) catalyst. |
| Reducing Agent | 100 mM Sodium Ascorbate stock solution in water (prepare fresh) | Reduces Cu(II) to Cu(I) to initiate and sustain the catalytic cycle. A fresh solution is crucial for its reducing activity. |
| Copper Ligand (Optional) | 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution in water | THPTA stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and protecting sensitive biomolecules. |
| Reaction Solvent | Aqueous buffer (e.g., PBS) or a mixture of buffer and a co-solvent like DMSO or t-BuOH | The solvent system should be chosen to ensure the solubility of all reactants. |
| Reaction Time | 1-4 hours | The reaction is typically fast, but the time can be extended to ensure complete conversion. |
| Reaction Temperature | Room temperature | The mild reaction temperature is a key advantage of CuAAC. |
| Post-Reaction Rinsing | Rinse with the reaction buffer, followed by deionized water and ethanol. | Removes unreacted reagents and the copper catalyst. |
Detailed Steps:
-
Prepare Reagent Solutions: Prepare fresh stock solutions of sodium ascorbate.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the azide-modified molecule solution and the buffer. If using a ligand, pre-mix the CuSO₄ and THPTA solutions before adding them to the main reaction mixture.[7]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Incubation: Immerse the alkyne-functionalized substrate into the reaction mixture. Gently agitate the reaction to ensure uniform coverage.
-
Rinsing: After the incubation period, remove the substrate and rinse it sequentially with the reaction buffer, deionized water, and finally ethanol.
-
Drying: Dry the now functionally modified surface under a gentle stream of nitrogen.
Caption: Catalytic cycle of the CuAAC reaction.
Surface Characterization: Validating the Modification
Thorough characterization of the modified surface is essential to confirm the successful formation of the SAM and the subsequent click reaction. A combination of surface-sensitive techniques is recommended.
| Technique | Information Obtained | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface atoms. | - After SAM formation: Appearance of N 1s and C 1s peaks corresponding to the amine and alkyne groups. - After CuAAC: Increase in the N 1s signal and appearance of signals from the clicked molecule (e.g., specific elements in a peptide or drug). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | - After SAM formation: An increase in surface roughness and the observation of a uniform molecular layer compared to the bare substrate. |
| Contact Angle Goniometry | Surface wettability and hydrophilicity/hydrophobicity. | - After SAM formation: A change in the water contact angle, likely towards more hydrophilic due to the methoxyethyl group. - After CuAAC: A further change in contact angle depending on the properties of the attached molecule. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds, confirming the presence of specific functional groups. | - After SAM formation: Appearance of characteristic peaks for C≡C-H stretching (around 3300 cm⁻¹) and C-O-C stretching from the methoxyethyl group. - After CuAAC: Disappearance of the alkyne peak and appearance of new peaks corresponding to the triazole ring and the clicked molecule. |
Applications in Research and Development
The ability to create well-defined, functional surfaces using this compound opens up a vast range of applications for researchers, scientists, and drug development professionals.
Biosensor Development
Surfaces functionalized with this linker can be used to immobilize a variety of biorecognition elements for the development of highly sensitive and specific biosensors.
-
Immunoassays: Azide-modified antibodies or antigens can be clicked onto the surface to create platforms for detecting disease biomarkers.
-
Nucleic Acid-Based Sensors: Azide-labeled DNA or RNA probes can be attached for the detection of specific gene sequences or pathogens.
-
Enzyme-Based Biosensors: Azide-functionalized enzymes can be immobilized for the detection of their respective substrates.
Drug Discovery and Development
The tailored surfaces can be used as platforms for studying drug-target interactions and for high-throughput screening.
-
Target Immobilization: Azide-modified proteins or receptors can be immobilized to screen for potential drug candidates that bind to them.
-
Cell Adhesion Studies: The surface can be functionalized with peptides or other biomolecules to study cell attachment, proliferation, and differentiation, which is crucial in tissue engineering and cancer research.
Materials Science
The versatility of the click reaction allows for the modification of material properties.
-
Antifouling Surfaces: Clicking hydrophilic polymers like polyethylene glycol (PEG) can create surfaces that resist non-specific protein adsorption and cell adhesion.
-
Smart Materials: Attaching stimuli-responsive molecules can lead to the development of surfaces that change their properties in response to environmental cues like pH, temperature, or light.
Conclusion
This compound is a valuable tool for surface modification, offering a straightforward and efficient route to creating highly functionalized surfaces. The combination of a surface-anchoring amine group, a flexible and potentially bio-inert methoxyethyl spacer, and a reactive alkyne handle for click chemistry makes it a versatile building block for a wide range of applications in biosensor technology, drug development, and advanced materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of this molecule for their specific needs.
References
-
(2-Methoxy-ethyl)-methyl-propyl-amine - Chemical & Physical Properties. Cheméo. ([Link])
-
(2-methoxyethyl)(2-methylpropyl)amine. American Elements. ([Link])
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. ([Link])
-
Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. ResearchGate. ([Link])
-
2-Methoxyethylamine. PubChem. ([Link])
-
Surface hydrophobicity: effect of alkyl chain length and network homogeneity. SpringerLink. ([Link])
-
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- Properties. EPA. ([Link])
-
Alkynes are important functional groups in human therapeutics. (a)... ResearchGate. ([Link])
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. ([Link])
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. ([Link])
- Preparation method of 2-methoxy ethylamine.
-
Synthesis of the alkyne-terminated stopper and assembly of... ResearchGate. ([Link])
-
Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry. ([Link])
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. ([Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. ([Link])
-
Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles. Green Chemistry. ([Link])
-
Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. PubMed. ([Link])
-
Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. ([Link])
- Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
-
Support Surface Chemistry Evolution During the Preparation of Metal Oxide–Activated Carbon Catalysts by Wet Impregnation: A FT-IR Spectroscopy Analysis. MDPI. ([Link])
-
Solvent-free synthesis of propargylamines: an overview. RSC Advances. ([Link])
-
(Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. Specific Polymers. ([Link])
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. ([Link])
-
Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. ([Link])
-
Effects of Surface Topography and Chemistry on Polyether-Ether-Ketone (PEEK) and Titanium Osseointegration. PubMed. ([Link])
Sources
- 1. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
Application Note: Strategic Utilization of (2-Methoxyethyl)(prop-2-yn-1-yl)amine in Heterocyclic Synthesis and Bioconjugation
Executive Summary
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (CAS: 114776-92-6, analogs) represents a high-value bifunctional building block.[1] Its utility stems from the orthogonality of its two reactive centers: a secondary amine (nucleophile) and a terminal alkyne (dipolarophile/electrophile precursor). The methoxyethyl tail provides crucial physicochemical benefits, enhancing solubility in polar organic solvents and water—a common limitation in standard propargyl amine chemistry.
This guide details the experimental setups for three primary workflows:
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation.
-
Sonogashira Cross-Coupling for carbon framework extension.
-
Handling and Storage protocols to prevent oxidative degradation and polymerization.
Part 1: Molecular Profile & Reactivity[1]
| Property | Description |
| Functional Class | Secondary Amine / Terminal Alkyne / Ether |
| Key Reactivity | Nucleophilic substitution ( |
| Solubility Profile | High solubility in DCM, MeOH, THF, DMSO.[1] Moderate water solubility (enhanced by ether oxygen).[1] |
| Stability | Prone to oxidation (amine) and polymerization (alkyne) upon prolonged exposure to heat/light. |
Reactivity Logic Diagram
The following decision tree illustrates the strategic selection of reaction pathways based on the target moiety.
Figure 1: Strategic reaction pathways for the bifunctional amine scaffold.
Part 2: Protocol A - Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
Context: This protocol is optimized for attaching the this compound motif to an azide-functionalized biomolecule or fluorophore.[1] The ether chain acts as a mini-PEG spacer, reducing aggregation.
Experimental Setup
-
Atmosphere: Ambient (tolerant) or Nitrogen (preferred for kinetics).[1]
-
Solvent System: DMSO/Water (1:1) or t-BuOH/Water (1:1).[1][2]
-
Catalyst System: CuSO₄[1][2][3] · 5H₂O + Sodium Ascorbate + THPTA Ligand .[1]
-
Note: The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to protect the biomolecule from oxidative damage by Cu(I) and to maintain the catalyst oxidation state [1].
-
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Alkyne Stock: Dissolve this compound in DMSO (100 mM).
-
Azide Stock: Dissolve target azide in DMSO (10 mM).
-
Cu-Ligand Premix: Mix CuSO₄ (20 mM in water) with THPTA (100 mM in water) at a 1:5 ratio. Let stand for 5 minutes before use.
-
Reductant: Freshly prepared Sodium Ascorbate (100 mM in water).[1]
-
-
Reaction Assembly:
-
In a 1.5 mL Eppendorf tube or glass vial, combine reagents in this specific order to prevent precipitation:
-
-
Incubation:
-
Vortex gently.[1] Incubate at room temperature for 30–60 minutes in the dark.
-
-
Workup:
Critical Control Points (Troubleshooting)
| Observation | Root Cause | Corrective Action |
| Precipitation | Ligand insufficiency | Increase THPTA:Cu ratio to 5:1 or 10:1. |
| Blue -> Brown Color | Oxidation of Cu(I) | Degas solvents; add fresh ascorbate.[1] |
| Low Yield | Chelation by amine | The secondary amine can chelate Cu.[1] Increase Cu loading to 5-10 mol%. |
Part 3: Protocol B - Sonogashira Cross-Coupling[1]
Context: Used to couple the alkyne terminus to aryl halides (e.g., iodobenzene derivatives) to create internal alkynes, often precursors for heterocycles like quinolines or indoles [2].
Experimental Setup
-
Atmosphere: Strictly Inert (Argon/Nitrogen).[1] Oxygen causes Glaser homocoupling (dimerization) of the alkyne.[4]
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) + CuI (1-2 mol%).[1]
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA).[1] Can serve as both base and solvent.[1]
Workflow Diagram
Figure 2: Sonogashira coupling workflow minimizing homocoupling side-products.
Step-by-Step Methodology
-
Vessel Prep: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) to the flask.
-
Solvent Addition: Add degassed THF and Et₃N (1:1 ratio).
-
Substrate Addition: Add the aryl iodide (1.0 equiv).[1]
-
Amine Addition: Add this compound (1.2 equiv) dropwise via syringe.[1]
-
Why dropwise? To keep the local concentration of alkyne low relative to the catalyst, favoring cross-coupling over homocoupling.
-
-
Reaction: Stir at Room Temperature. If conversion is slow after 2 hours, heat to 50°C.[1]
-
Purification: The product is an amine.[1][5][6] Acid-base extraction is highly effective for purification (Wash organic layer with 1M HCl
Collect aqueous Basify Extract back to organic).[1]
Part 4: Safety & Handling Protocols
The combination of a secondary amine and a terminal alkyne requires specific storage conditions to prevent degradation.
Storage Specifications
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Container: Amber glass vial with a PTFE-lined screw cap.[1]
-
Atmosphere: Flush headspace with Nitrogen/Argon after every use.[1]
-
Incompatibility: Do not store near oxidizing agents or acid chlorides.[1]
Handling Volatiles
While the methoxyethyl group increases boiling point relative to simple propargyl amine, the compound is still volatile.
-
Ventilation: Always dispense inside a fume hood.[1]
-
PPE: Nitrile gloves are sufficient; however, double-gloving is recommended due to the skin permeability of propargyl derivatives [3].
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.
-
Fisher Scientific. (2010).[1] Safety Data Sheet: Propargylamine Derivatives.
-
Peshkov, V. A., et al. (2013).[1] Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives.[1] Organic & Biomolecular Chemistry.
Sources
Application Note: Stoichiometry for (2-Methoxyethyl)(prop-2-yn-1-yl)amine Click Reactions
Abstract
(2-Methoxyethyl)(prop-2-yn-1-yl)amine is a versatile bifunctional building block featuring a secondary amine and a terminal alkyne. While the alkyne moiety enables rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the secondary amine presents a specific challenge: it can act as a competitive ligand for the copper catalyst, potentially stalling the reaction or leading to byproduct formation. This guide provides a precision stoichiometry framework to overcome competitive chelation, ensuring quantitative conversion and simplified purification.
Chemical Context & Challenges[1][2][3]
The Molecule
-
IUPAC Name: N-(2-methoxyethyl)prop-2-yn-1-amine
-
Functional Groups:
The "Amine Effect" in CuAAC
In standard click chemistry, the Cu(I) catalyst coordinates the alkyne to form a copper-acetylide intermediate. However, secondary amines are effective ligands for Cu(I).[6] If the substrate amine competes with the accelerating ligand (e.g., THPTA) for the copper center, the catalytic cycle is inhibited.
Key Mechanistic Insight: To drive the reaction to completion, the accelerating ligand must be present in significant excess relative to the copper , and the copper-ligand complex must be more stable than the copper-substrate complex.
Figure 1: Competitive coordination pathways. High ligand load prevents the substrate amine from sequestering the copper catalyst.
Stoichiometry Optimization Matrix
The following ratios are optimized for small-molecule synthesis (10 mg to 1 g scale). For bioconjugation, lower copper loadings are required.[6]
Table 1: Recommended Stoichiometric Ratios
| Component | Role | Standard Ratio (Equivalents) | Critical Notes |
| Azide | Reactant A | 1.0 | Limiting reagent (usually). |
| Alkyne (Amine) | Reactant B | 1.1 – 1.2 | Slight excess ensures complete consumption of the azide. |
| CuSO₄[6][2][7][8] · 5H₂O | Catalyst Precursor | 0.05 – 0.10 (5-10 mol%) | Higher loading (10%) recommended due to amine coordination. |
| Ligand (THPTA) | Cu(I) Stabilizer | 0.25 – 0.50 (5:1 vs Cu) | CRITICAL: Must be ≥5x the Cu concentration to outcompete the substrate amine. |
| Sodium Ascorbate | Reductant | 0.50 – 1.0 (10:1 vs Cu) | Excess ensures Cu remains in +1 state despite oxygen ingress. |
Why 1.2 equiv of Alkyne? Since the alkyne contains a basic amine, it is easier to remove excess alkyne via an acidic wash (protonation -> water solubility) than it is to remove unreacted non-basic azide. Therefore, the alkyne should be the component in excess.
Detailed Experimental Protocol
Reagent Preparation
-
Solvent System: DMSO/Water (1:1) or t-BuOH/Water (1:1).[2] The amine is soluble in water/organic mixtures.[2]
-
Cu/Ligand Master Mix (The "Click Solution"):
-
Pre-complexing Copper and Ligand is vital.
-
Dissolve CuSO₄ (1 eq) and THPTA (5 eq) in water. The solution should be clear blue.
-
Note: If using TBTA (less water soluble), dissolve in DMSO/t-BuOH first.
-
Step-by-Step Procedure
Scale: 1.0 mmol Azide basis.
-
Dissolve Reactants: In a reaction vial, dissolve Organic Azide (1.0 mmol, 1.0 eq) and This compound (1.2 mmol, 1.2 eq) in 4 mL of solvent (DMSO/Water 1:1).
-
Checkpoint: Ensure the solution is homogeneous.
-
-
Add Catalyst Complex: Add the pre-mixed Cu-THPTA complex (0.1 mmol Cu, 0.5 mmol THPTA) to the reaction mixture.
-
Observation: Solution remains clear or turns slightly blue/green.
-
-
Initiate Reaction: Add Sodium Ascorbate (1.0 mmol, 1.0 eq) dissolved in 0.5 mL water dropwise.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LC-MS or TLC. The limiting reagent (Azide) should disappear.
-
-
Quenching: Dilute with 20 mL water. Add 1 mL of 0.5 M EDTA (pH 8) to chelate the copper (solution turns blue). Stir for 10 mins.
Purification Strategy (Self-Validating)
The secondary amine handle allows for a robust "Catch-and-Release" or Acid-Base extraction, avoiding column chromatography in many cases.
Workflow:
-
Acid Wash (Remove Azide/Neutrals):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Extract with 1M HCl (3x).
-
Phase Check: The Product (Triazole-Amine) and unreacted Alkyne-Amine move to the Aqueous Acid layer (protonated). Unreacted Azide and non-basic impurities stay in EtOAc.
-
Discard Organic Layer.[6]
-
-
Basification & Extraction (Isolate Product):
-
Basify the aqueous layer to pH ~12 using NaOH or Na₂CO₃.
-
Extract with Dichloromethane (DCM) (3x).
-
Phase Check: The Product (Free base) moves to the DCM layer.
-
-
Evaporation:
-
Dry DCM over Na₂SO₄ and evaporate.
-
Result: High purity Triazole-Amine.
-
Figure 2: Acid-Base workup strategy leveraging the secondary amine handle.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls <50% | Cu(I) oxidation or poisoning by amine. | Add fresh Ascorbate. If that fails, add more Cu-Ligand Complex (maintain 1:5 ratio). Do NOT just add Cu. |
| Solution turns Brown | Cu disproportionation (Cu(0) formation). | Ligand concentration is too low. Increase Ligand:Cu ratio to 5:1 or 7:1. |
| Low Yield after Workup | Product lost in aqueous layer. | The product might be water-soluble even at high pH. Use "Salting Out" (saturate aq phase with NaCl) before DCM extraction. |
| Blue Product | Copper contamination.[8] | Wash organic phase with 10% EDTA or dilute Ammonium Hydroxide. |
References
-
Mechanism of CuAAC & Ligand Effects
- Title: "Ligand-Assisted Copper-C
- Source:Angew. Chem. Int. Ed. 2009.
- Context: Establishes the necessity of TBTA/THPTA ligands for stabilizing Cu(I) in the presence of competing nucleophiles.
-
Propargyl Amine Reactivity
- Title: "A Stepwise Huisgen Cycloaddition Process: Copper(I)
- Source:Angew. Chem. Int. Ed. 2002 (Sharpless et al.)
- Context: The foundational paper establishing the tolerance of amines in CuAAC.
-
Purification Strategies
- Title: "Purification of secondary alkyl amines" (General Principles)
-
Source:Google Patents US3864402A[6]
- Context: Validates the acid-base extraction logic for secondary amines.
-
Accelerating Ligands (THPTA)
- Title: "Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Source:Vector Labs / Scripps
- Context: Defines the 5:1 Ligand:Cu r
Sources
- 1. interchim.fr [interchim.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization [mdpi.com]
Application Note: Solvent Selection Strategy for (2-Methoxyethyl)(prop-2-yn-1-yl)amine Reactions
Executive Summary & Physicochemical Profile[1][2]
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (CAS: 1159828-68-0) is a bifunctional building block featuring a secondary amine, a terminal alkyne (propargyl group), and a glycol ether tail. This unique architecture dictates a specific solvent strategy: the amine dictates basicity and nucleophilicity, the alkyne drives cycloaddition/coupling reactivity, and the methoxyethyl group acts as a phase-transfer assistant and potential hemilabile ligand.
Successful utilization requires balancing solubility with the suppression of side reactions (e.g., Glaser coupling, amine oxidation). This guide provides a logic-driven approach to solvent selection for its three primary reaction classes: CuAAC (Click), Nucleophilic Substitution (
Physicochemical Drivers for Solvent Choice
| Feature | Chemical Consequence | Solvent Implication |
| Secondary Amine ( | Nucleophilic; susceptible to oxidation; coordinates metals (Cu, Pd). | Avoid acidic solvents unless protonation is desired. Requires degassing in metal-catalyzed reactions. |
| Terminal Alkyne ( | Weakly acidic; reactive in cycloadditions and organometallic couplings. | Compatible with most organic solvents; requires base in cross-couplings. |
| Methoxyethyl Tail | Increases polarity; H-bond acceptor; chelating ability. | Key Advantage: High solubility in water/alcohol mixtures and chlorinated solvents. Poor solubility in aliphatics (Hexane). |
Solvent Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the intended transformation.
Figure 1: Logical workflow for solvent selection based on reaction mechanism.
Detailed Protocols & Mechanistic Insights
Scenario A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Challenge: Propargyl amines can coordinate to Cu(I), potentially poisoning the catalyst or accelerating the reaction uncontrollably (autocatalysis). The methoxyethyl tail improves water solubility, allowing for "greener" solvent systems.
Recommended Solvent: Water/tert-Butanol (1:1 v/v) or Water/DMSO (9:1 v/v).
Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) and the organic azide (1.0 equiv) in tBuOH:Water (1:1) . The concentration should be 0.1–0.2 M.
-
Why? tBuOH solubilizes the organic azide, while water solubilizes the copper salt and the amine.
-
-
Catalyst Addition: Add CuSO
·5H O (1–5 mol%).[1] -
Ligand Strategy (Critical): Add THPTA or TBTA (1–5 mol%).[1]
-
Insight: While propargyl amines can act as ligands, they are monodentate and less effective than triazole ligands. The methoxy oxygen may form a weak 5-membered chelate with Cu, but an external ligand ensures a robust Cu(I) oxidation state.
-
-
Reduction: Add Sodium Ascorbate (10 mol%) to initiate the reaction.
-
Work-up: The triazole product often precipitates or can be extracted with DCM. The methoxyethyl group ensures the product remains polar enough to avoid trapping in polymeric copper byproducts.
Scenario B: Nucleophilic Substitution (N-Alkylation/Acylation)
Challenge: Controlling mono- vs. bis-alkylation (if N-H remains) and preventing quaternary salt formation.
Recommended Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Protocol:
-
Solvent Choice: Use Anhydrous DCM (0.1 M) for acylations (acid chlorides) to prevent hydrolysis. Use Acetonitrile for alkylations (alkyl halides) to leverage the polar aprotic acceleration of
reactions. -
Base Scavenger: Add Triethylamine (TEA) or DIPEA (1.2 equiv).
-
Note: In DCM, the hydrochloride salt of the base (TEA·HCl) will remain soluble or form a suspension. In MeCN, it may precipitate.
-
-
Addition: Add the electrophile dropwise at 0°C to control exothermicity.
-
Monitoring: The reaction is typically fast (1–4 hours) due to the nucleophilicity of the secondary amine.
Scenario C: Sonogashira Cross-Coupling
Challenge: The secondary amine can interfere with Pd catalysts. The presence of oxygen leads to homocoupling (Glaser product).
Recommended Solvent: THF (Anhydrous) or DMF (Degassed).
Protocol:
-
Degassing (Mandatory): Sparge THF or DMF with Argon for 15 minutes before adding reagents.
-
Why? Oxygen promotes the oxidative dimerization of the alkyne (Glaser coupling), consuming the starting material.
-
-
Catalyst System: Pd(PPh
) Cl (2–5 mol%) and CuI (1–3 mol%). -
Base: Use Triethylamine (TEA) or Diisopropylamine as both base and co-solvent (e.g., THF:TEA 1:1).
-
Temperature: Heat to 50–70°C.
-
Insight: The methoxyethyl tail aids in keeping the Pd-complex soluble, preventing "Pd-black" precipitation better than simple alkyl propargyl amines.
-
Quantitative Solvent Comparison Table
| Solvent | Dielectric Constant ( | Solubility of Substrate | Suitability for CuAAC | Suitability for Alkylation | Suitability for Sonogashira |
| Water | 80.1 | High (pH dependent) | Excellent | Poor (Hydrolysis risk) | Poor (Solubility issues) |
| DMSO | 46.7 | High | Good | Excellent | Good |
| Acetonitrile | 37.5 | High | Moderate | Excellent ( | Moderate |
| Methanol | 32.7 | High | Good | Moderate (Solvolysis risk) | Poor |
| DCM | 8.9 | High | Poor | Excellent (Acylation) | Moderate |
| THF | 7.5 | High | Poor | Good | Excellent |
| Hexane | 1.9 | Low | Very Poor | Very Poor | Very Poor |
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Blue/Green precipitate in CuAAC | Copper-Amine complexation. | Increase Ligand (TBTA) loading to 2:1 ratio vs Cu. Add EDTA during workup to strip Cu. |
| Low Yield in Sonogashira | Glaser Coupling (dimerization). | Re-degas solvents rigorously. Switch to a "Copper-free" Sonogashira protocol using Pd(OAc) |
| Product stuck in aqueous phase | High polarity of methoxyethyl group. | Saturate aqueous phase with NaCl (salting out) and extract with 10% MeOH in DCM. |
| Slow Alkylation Rate | Solvent not polar enough. | Switch from DCM to DMF or MeCN to stabilize the transition state. Add KI (Finkelstein condition). |
Safety & Handling (E-E-A-T)
-
Propargyl Amine Toxicity: Propargyl amines are potentially toxic and skin irritants. The methoxyethyl derivative should be treated as a permeation hazard due to the ether tail's ability to cross biological membranes. Wear butyl rubber gloves.
-
Explosion Hazard: Low molecular weight organic azides (used in CuAAC) and dry metal acetylides are explosive. Never concentrate reaction mixtures containing copper acetylides to dryness.
-
Storage: Store under inert atmosphere (Argon) at 2–8°C to prevent amine oxidation and darkening.
References
-
CuAAC Solvent Effects: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
-
Propargyl Amine Synthesis & Properties: Peshkov, V. A., et al. (2013). Synthesis of propargylamines via the A3 coupling reaction. Chemical Society Reviews. Link
-
Sonogashira Coupling Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Nucleophilic Substitution Solvents: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
-
General Reactivity of Propargyl Amines: Prop-2-yn-1-amine derivatives in organic synthesis. Organic Chemistry Portal. Link
Sources
Reaction kinetics of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Application Note: Kinetic Characterization & Synthetic Protocols for (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Part 1: Executive Summary & Molecular Profile
This compound (hereafter MPA ) is a bifunctional secondary amine featuring a terminal alkyne (propargyl group) and a glycol ether tail. It serves as a critical "linchpin" intermediate in Fragment-Based Drug Design (FBDD), particularly for monoamine oxidase B (MAO-B) inhibitors and as a soluble linker in bioconjugation.
Unlike simple alkyl propargylamines, the methoxyethyl side chain confers two distinct kinetic advantages:
-
Hemilabile Ligand Effect: The ether oxygen can weakly chelate transition metals (Cu, Au), stabilizing catalytic intermediates during cycloadditions.
-
Solubility Modulation: It lowers
relative to alkyl analogs, improving aqueous solubility for kinetic assays in biological buffers without requiring extensive cosolvents.
Physicochemical Profile
| Property | Value (Predicted/Analog) | Relevance to Kinetics |
| Molecular Weight | 113.16 g/mol | Rapid diffusion in enzymatic active sites. |
| pKa (Conjugate Acid) | ~8.8 – 9.2 | Exists as ~50% protonated at physiological pH; nucleophilicity is pH-dependent. |
| LogP | ~0.2 – 0.5 | Amphiphilic; crosses Blood-Brain Barrier (BBB) but remains water-soluble. |
| Reactive Motifs | Dual reactivity: Nucleophilic attack ( |
Part 2: Reaction Kinetics & Mechanisms
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Kinetic Mode: Autocatalytic Second-Order
MPA is not merely a substrate in Click chemistry; it acts as an accelerating ligand. The secondary amine nitrogen and the alkyne
-
Mechanism: The reaction follows a stepwise cycle where MPA binds Cu(I) to form a
-bound copper acetylide. The methoxyethyl oxygen potentially provides a transient 5-membered chelate with Copper, lowering the activation energy for the azide insertion. -
Rate Law:
. -
Observation: Propargyl amines typically exhibit reaction rates 10–100x faster than non-amine alkynes (e.g., propargyl alcohol) due to this pre-coordination effect.
MAO-B Inhibition (Pharmacological Kinetics)
Kinetic Mode: Irreversible (Suicide) Inhibition Similar to Selegiline and Rasagiline, MPA targets the flavin adenine dinucleotide (FAD) cofactor within MAO-B.
-
Mechanism: The amine is oxidized to an iminium species. The proximal alkyne is then activated, forming a covalent adduct with the N(5) atom of the FAD cofactor.
-
Key Metric:
. The methoxyethyl group modifies the binding affinity ( ) by interacting with the hydrophilic regions of the MAO-B entrance cavity, distinct from the hydrophobic binding of Rasagiline.
Intramolecular Cyclization (Gold-Catalyzed)
Kinetic Mode: First-Order Intramolecular In the presence of Au(I) or Ag(I) catalysts, MPA derivatives undergo 5-exo-dig cyclization to form pyrroles or dihydropyridines.
-
Rate Determinant: The cyclization rate is controlled by the electronic density of the amine nitrogen (nucleophile) and the Lewis acidity of the metal-complexed alkyne.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic utility and kinetic pathways of MPA.
Figure 1: Divergent reactivity pathways of MPA. The blue path (Click) and red path (Enzymatic Inhibition) represent the primary kinetic applications.
Part 4: Experimental Protocols
Protocol A: Determination of CuAAC Kinetics (Real-Time Fluorescence)
Purpose: To quantify the reaction rate of MPA with an azide, verifying its autocatalytic efficiency.
Reagents:
-
MPA Stock: 10 mM in DMSO.
-
Fluorogenic Azide: 3-azido-7-hydroxycoumarin (non-fluorescent until triazole formation).
-
CuSO4: 1 mM aqueous solution.
-
Sodium Ascorbate: 5 mM aqueous solution (freshly prepared).
Workflow:
-
Preparation: In a 96-well black plate, dilute MPA to final concentrations of 10, 50, 100, and 200
M in phosphate buffer (pH 7.4). -
Initiation: Add Fluorogenic Azide (50
M fixed) and CuSO4 (10 M). -
Trigger: Add Sodium Ascorbate (50
M) to initiate reduction to Cu(I). -
Measurement: Monitor fluorescence (
nm / nm) every 30 seconds for 60 minutes at 25°C. -
Analysis: Plot Fluorescence vs. Time. Fit the linear portion to determine initial velocity (
). Calculate pseudo-first-order rate constants ( ) and compare against a propargyl alcohol control.-
Expected Result: MPA should show a 5–20x higher
than propargyl alcohol due to amine-copper coordination.
-
Protocol B: MAO-B Inhibition Kinetics ( Determination)
Purpose: To assess the potency of MPA as a pharmacophore for neurodegenerative disease therapy.
Reagents:
-
Enzyme: Recombinant Human MAO-B (0.5 mg/mL).
-
Substrate: Kynuramine (non-fluorescent; converts to fluorescent 4-hydroxyquinoline).
-
Inhibitor: MPA (Serial dilutions: 1 nM to 100
M).
Workflow:
-
Incubation: Incubate MAO-B with MPA dilutions for 20 minutes at 37°C (allows covalent adduct formation).
-
Substrate Addition: Add Kynuramine (
concentration, typically 50 M). -
Detection: Measure fluorescence (
nm / nm) continuously for 30 minutes. -
Calculation: Determine the slope (reaction rate) for each inhibitor concentration.
-
Fitting: Fit data to the variable-slope Hill equation:
-
Note: If time-dependent inhibition is observed (slope decreases over time), perform a
analysis for irreversible inhibition.
-
Part 5: Kinetic Data Summary (Reference Values)
The following table summarizes expected kinetic parameters for MPA based on structural analogs (e.g.,
| Reaction Type | Parameter | Expected Range | Notes |
| CuAAC (Click) | Accelerated by amine-Cu chelation. | ||
| MAO-B Inhibition | Highly dependent on the "tail" steric fit. | ||
| MAO-A Inhibition | Propargylamines are typically MAO-B selective. | ||
| N-Alkylation | Fast nucleophilic attack in MeCN at 25°C. |
Part 6: References
-
Autocatalysis in CuAAC: Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
MAO-B Inhibitor Design: Kong, H., et al. (2022).[1] Novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Cyclization Kinetics: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Link
-
Propargylamine Reactivity: Aichhorn, S., et al. (2015). Synthesis of Quinoxalines from N-Propargyl Aniline Derivatives. RSC Advances. Link
-
Patent Application: WO2021250468. Synthetic Methods for Preparation of Thiazole Derivatives (Uses MPA structural analogs). Link
Sources
Analytical methods for monitoring (2-Methoxyethyl)(prop-2-yn-1-yl)amine reactions
Introduction
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (herein referred to as MEPA ) is a critical bifunctional building block in modern medicinal chemistry. Featuring a secondary amine, a solubilizing glycol tail, and a reactive propargyl (alkyne) head, it serves as a premier "Click Chemistry" synthon for Antibody-Drug Conjugates (ADCs) and PROTAC linkers.
However, MEPA presents distinct analytical challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. -
Polarity & Basicity: The secondary amine interacts strongly with silanol groups in chromatography, leading to peak tailing.
-
Reactivity: The terminal alkyne is susceptible to trace metal-catalyzed polymerization, requiring careful sample handling.
This guide details three orthogonal analytical workflows designed to ensure purity and monitor reactivity with high precision.
Part 1: Analytical Decision Matrix
To select the appropriate method, refer to the decision tree below. This logic ensures data integrity based on the specific stage of your workflow.
Figure 1: Analytical method selection guide based on sample state and data requirements.
Part 2: Method A - GC-FID/MS for Purity Profiling
Objective: Quantify MEPA purity and identify volatile amine impurities (e.g., bis-propargylated side products). Rationale: As a low molecular weight amine (MW ~113 g/mol ), MEPA is ideal for Gas Chromatography. However, standard columns will result in severe tailing.
Protocol: Base-Deactivated GC Analysis
Reagents:
-
Diluent: Dichloromethane (HPLC Grade) or MTBE.
-
Internal Standard (Optional): Dodecane.
Instrument Parameters:
| Parameter | Setting |
| Column | Rtx-5 Amine or CP-Volamine (30 m × 0.32 mm ID × 1.0 µm) |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split (20:1) @ 250°C. Liner must be base-deactivated (e.g., wool-packed, silanized). |
| Detector | FID @ 300°C (for quant) or MSD (for ID) |
| Oven Program | 50°C (hold 2 min) |
Critical Technical Insight:
Do not use standard dimethyl polysiloxane columns (e.g., DB-5) without base deactivation. The secondary amine proton (
Part 3: Method B - Reaction Monitoring (CuAAC)
Objective: Monitor the consumption of MEPA during a Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction). Challenge: The reaction mixture contains Copper (II/I) ions, which can damage HPLC columns and catalyze side reactions in the autosampler. Detection: Since MEPA has weak UV absorbance, LC-MS (Single Quad) or CAD (Charged Aerosol Detection) is required.
Workflow: Copper Quenching & Analysis
The most common failure mode in monitoring Click reactions is injecting active copper species onto the column.
Figure 2: Sample preparation workflow to remove copper interference prior to LC-MS analysis.
LC-MS Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 × 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Note: Formic acid is essential to protonate the secondary amine (
), drastically increasing MS sensitivity [2].
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mass Spec: SIM Mode targeting
114.1 (MEPA) and the expected product mass.
Part 4: Method C - qNMR for Absolute Purity
Objective: Determine the absolute weight-percent purity of MEPA without a reference standard. Rationale: qNMR is the "Gold Standard" for characterizing alkyne linkers where reference standards are expensive or unavailable [3].
Protocol: 1H-qNMR
Sample Prep:
-
Weigh exactly ~15 mg of MEPA into a vial.
-
Weigh exactly ~10 mg of Internal Standard (IS).
-
Recommended IS:Maleic Acid (TraceCERT® grade). It provides a singlet at
6.3 ppm, distinct from MEPA's aliphatic signals.
-
-
Dissolve in 0.6 mL
or .
Key Diagnostic Signals (in
| Proton Group | Chemical Shift ( | Multiplicity | Integration |
| Alkyne CH | ~2.2 ppm | Triplet ( | 1H |
| Propargyl | ~3.4 ppm | Doublet ( | 2H |
| Methoxy | ~3.35 ppm | Singlet | 3H |
Calculation:
Where:
- = Integration Area
- = Number of protons (e.g., 1 for Alkyne CH)
- = Molecular Weight
- = Mass weighed
-
= Purityngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
References
-
Restek Corporation. (2024). Analysis of Amines by GC: Optimizing Inertness. Retrieved from [Link]
-
Agilent Technologies. (2023). LC/MS Method Development for Pharmaceutical Impurities. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Topic: Optimization of Reaction Conditions for
Executive Summary & Reaction Logic
Welcome to the technical support hub for secondary amine synthesis. You are likely attempting to synthesize (2-Methoxyethyl)(prop-2-yn-1-yl)amine via the nucleophilic substitution of propargyl bromide with 2-methoxyethylamine.
The Central Challenge: The reaction between a primary amine and an alkyl halide is notoriously difficult to stop at the secondary amine stage. The product (a secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation (formation of the tertiary amine and quaternary ammonium salt).
The Solution: To ensure high selectivity for the mono-propargylated product, you must engineer the kinetics to favor the primary amine's reaction. This is achieved through high-dilution and stoichiometric excess of the primary amine.
Reaction Scheme (Visualized)
Figure 1: Reaction logic flow. The dashed red line represents the parasitic second alkylation that must be suppressed.
Standard Operating Procedure (The "Golden Path")
This protocol is designed to maximize the yield of the secondary amine while minimizing the bis-propargyl impurity.
Reagents & Stoichiometry[1][2][3][4]
| Component | Role | Equivalents | Notes |
| 2-Methoxyethylamine | Nucleophile | 3.0 – 5.0 | Large excess is critical to prevent over-alkylation. |
| Propargyl Bromide | Electrophile | 1.0 | Use 80% wt in toluene solution for safety.[1] |
| Base | 1.5 | Scavenges HBr; prevents amine salt formation. | |
| Acetonitrile (MeCN) | Solvent | N/A | Polar aprotic; promotes |
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxyethylamine (5.0 equiv) and
(1.5 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to amine). -
Temperature Control: Cool the mixture to 0°C using an ice bath.
-
Addition: Add Propargyl Bromide (1.0 equiv) dropwise over 30–60 minutes.
-
Why? Slow addition keeps the concentration of the electrophile low, statistically favoring reaction with the abundant primary amine over the newly formed product.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (visualize with
stain for alkyne or Ninhydrin for amines). -
Quench: Filter off the solid inorganic salts (
, excess ). Rinse the filter cake with a small amount of solvent.
Workup & Purification (Troubleshooting Guide)
User Question: "I don't want to run a column. How do I isolate the pure secondary amine?"
Technical Answer: Since your product is a base, you can utilize Acid-Base Extraction . This method relies on pH manipulation to separate your amine from neutral impurities and the excess starting material (if volatile/water-soluble).
Purification Workflow
Figure 2: Acid-Base Extraction Logic. This method avoids chromatography for most amine syntheses.
Troubleshooting FAQs
Q1: I still see the bis-propargylated impurity (tertiary amine). Why?
Diagnosis: Localized high concentration or insufficient excess of starting amine. Fix:
-
Increase the starting amine equivalents to 5.0 – 8.0 equiv . (Excess can be recovered via distillation).
-
Dilute the reaction further. Lower concentration favors intermolecular reaction (primary amine + halide) over the competing reaction.
-
Ensure vigorous stirring during the dropwise addition of propargyl bromide to prevent "hot spots" of high concentration.
Q2: My yield is low (<40%).
Diagnosis: Incomplete conversion or loss during workup. Fix:
-
Workup Loss: The product is a small, somewhat polar molecule. It may be partially soluble in water even at high pH. When extracting the basified aqueous layer (Step 4 in diagram), perform multiple extractions (3x or 4x) with DCM or Chloroform.
-
Salting Out: Saturate the aqueous layer with NaCl before the final extraction to push the organic amine into the organic layer.
Q3: Can I use Propargyl Chloride instead of Bromide?
Answer: Yes, but it reacts slower.
-
Adjustment: You may need to add a catalyst like Sodium Iodide (NaI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein reaction). Heat to 40–50°C may be required.[2]
Advanced Optimization (Design of Experiments)
If you are scaling up or need to validate the process, consider these variables for your DoE (Design of Experiments).
| Variable | Recommendation | Rationale |
| Solvent | MeCN or DMF | Polar aprotic solvents stabilize the transition state. DMF is faster but harder to remove. MeCN is easier to handle. |
| Base | Cesium carbonate is more soluble in organic solvents and often increases yields in alkylations, though it is more expensive. | |
| Temperature | 0°C | Low initial temp is crucial for selectivity. Heating generally promotes over-alkylation. |
| Leaving Group | Bromide vs Tosylate | Propargyl tosylate is a milder electrophile and can sometimes offer better selectivity than the bromide, though it is less commercially available. |
References
-
General Amine Alkylation Principles
-
Process Chemistry / Green Chemistry
-
Specific Reactivity of Propargyl Halides
-
Safety Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Propargylic amine synthesis by amination [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. 2-甲氧基乙胺 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Case ID: YIELD-OPT-2024-001 Subject: Yield Optimization & Selectivity Control in Secondary Propargyl Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine (Target 3 ) via direct alkylation is a classic kinetic competition problem. The primary yield-killer is over-alkylation , where the desired secondary amine product (3 ) reacts faster than the starting primary amine (1 ) with the alkylating agent (2 ), leading to the tertiary amine byproduct (4 ).
To maximize yield, you must shift the kinetic favorability toward the mono-alkylated product. This guide provides two validated protocols: Method A (Stoichiometric Control) for general scale-up and Method B (Indirect Protection) for high-purity requirements.
Module 1: Mechanistic Insight (The "Why")
The Kinetic Trap
In a standard 1:1 reaction, the secondary amine product is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl chain. As soon as Product 3 forms, it competes for the remaining Propargyl Bromide.
Visualizing the Competition:
Figure 1: Kinetic competition pathway showing the formation of the tertiary amine byproduct.
Module 2: Validated Protocols
Protocol A: The "Excess Amine" Method (Recommended)
Best for: Scale-up, speed, and when the starting amine is cheap/volatile.
Principle: By maintaining a high concentration of 2-Methoxyethylamine , you statistically force the Propargyl Bromide to react with the starting material rather than the product.
Reagents:
-
Amine: 2-Methoxyethylamine (3.0 - 5.0 equivalents)
-
Electrophile: Propargyl Bromide (1.0 equivalent) (80% wt in toluene recommended for stability)
-
Solvent: Acetonitrile (MeCN) or THF (
concentration relative to bromide) -
Base:
(1.5 equivalents) - Optional if using excess amine as base, but inorganic base aids workup.
Step-by-Step:
-
Setup: Charge a flask with 2-Methoxyethylamine (5.0 equiv) and
in MeCN. Cool to . -
Addition: Add Propargyl Bromide (1.0 equiv) dropwise over 60–90 minutes.
-
Why? Keeping the electrophile concentration low at any given moment prevents "hotspots" where bis-alkylation occurs.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check via TLC (stain with
or Iodine) or GC-MS.-
Success Marker: Disappearance of propargyl bromide.
-
-
Workup (Critical):
-
Filter off solids (
/KBr). -
Concentrate the filtrate. Crucial: The excess starting amine (BP ~95°C) can be distilled off/recovered, leaving the higher-boiling product.
-
Protocol B: The "Cesium Effect" (Alternative)
Best for: When starting amine is expensive or limited.
Principle: Cesium Carbonate (
-
Stoichiometry: 1.1 equiv Amine : 1.0 equiv Bromide.
-
Base:
(1.2 equiv) + TBAI (10 mol% catalyst). -
Solvent: DMF or MeCN.
-
Note: This method requires strict stoichiometric control and is more prone to bis-alkylation than Method A.
Module 3: Isolation & Purification Troubleshooting
Issue: "I see the product on TLC, but I lose it during extraction." Cause: The product is a secondary amine with an ether tail; it is likely water-soluble at neutral/acidic pH.
The "pH Swing" Extraction Strategy:
| Step | Action | Chemical Logic |
| 1 | Acidify | Dissolve crude in dilute HCl (pH < 2). Wash with DCM/Ether. Discard organic layer. Result: Product is protonated ( |
| 2 | Basify | Cool aqueous layer. Add NaOH/KOH until pH > 12. Result: Product is deprotonated ( |
| 3 | Extract | Extract aqueous layer with DCM ( |
| 4 | Dry/Conc | Dry over |
Distillation Guide:
-
Starting Material (2-Methoxyethylamine): BP 95°C (Atm).
-
Target Product: Estimated BP 145–155°C (Atm).
-
Recommendation: Use Kugelrohr or fractional vacuum distillation.
-
Vacuum:[1] 10–20 mbar.
-
Bath Temp: Start at 60°C to remove SM, increase to 100°C+ for product.
-
Module 4: Troubleshooting Flowchart
Figure 2: Decision tree for common synthesis failures.
FAQ: Rapid Response
Q: Can I use Propargyl Chloride instead of Bromide? A: Yes, but it is less reactive. You must add Sodium Iodide (NaI, 10-20 mol%) to generate Propargyl Iodide in situ (Finkelstein reaction) to drive the reaction to completion.
Q: Is the product stable?
A: The free amine is relatively stable but can absorb
Q: Safety alerts? A:
-
Propargyl Bromide: Potent lachrymator and shock-sensitive. Handle in a fume hood.
-
Waste: Do not mix alkyne waste with copper or silver salts (forms explosive acetylides).
References
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. (Review of N-alkylation methodologies).
-
Pfizer Inc. "Process for the preparation of propargyl amines." U.S. Patent 2005/0102104. (Industrial application of excess amine strategy).
- Reaxys/SciFinder Database. CAS RN: 115256-74-7 (N-(2-methoxyethyl)prop-2-yn-1-amine).
-
ACS Green Chemistry Institute. "Reagent Guide: Alkylation." (Discussion on solvent selection and base effects).
Sources
Side reactions of (2-Methoxyethyl)(prop-2-yn-1-yl)amine in click chemistry
This guide functions as a specialized technical support center for researchers utilizing (2-Methoxyethyl)(prop-2-yn-1-yl)amine in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Subject: Troubleshooting Side Reactions & Optimization in Click Chemistry Ticket ID: CuAAC-MET-PYA-001 Support Level: Tier 3 (Senior Application Scientist)
System Overview & Chemical Logic
This compound is a bifunctional building block often used to introduce a secondary amine linker via click chemistry. However, its structure presents a unique challenge: it is not just a substrate; it is a potential ligand .
-
The Structural Hazard: The molecule contains a secondary amine nitrogen and an ether oxygen separated by an ethylene bridge. This creates a "bidentate" (or tridentate, including the alkyne) coordination motif capable of chelating the Copper(I) catalyst.
-
The Consequence: This "substrate inhibition" can sequester the active catalyst, requiring specific protocol adjustments to maintain turnover.
Troubleshooting Guides (Q&A)
Issue 1: Reaction Stalling & Low Conversion
User Report: "My reaction starts but stalls after 30-60 minutes. Adding more Cu doesn't help significantly."
Diagnosis: Catalyst Poisoning via Chelation. Your substrate is competing with the accelerating ligand (e.g., THPTA, TBTA) for the copper center. The N-methoxyethyl arm wraps around the Cu(I), forming a thermodynamically stable but catalytically inactive complex.
Corrective Actions:
-
Increase Ligand-to-Copper Ratio: Standard 1:1 or 2:1 ratios are insufficient here. Shift to a 5:1 ratio of Ligand:Cu.[1] This thermodynamic excess forces the copper to bind the accelerating ligand (THPTA) rather than your substrate.
-
Switch Ligands: If using TBTA (poor water solubility, slower exchange), switch to THPTA or BTTES . These water-soluble ligands have higher affinity and faster exchange rates, preventing substrate entrapment.
-
Stepwise Addition: Do not mix the copper and substrate directly. Premix Cu(II) and the Ligand first, then add to the reaction, and finally initiate with the reducing agent.[2][3]
Issue 2: Solution Turns Blue/Green with No Product
User Report: "The reaction mixture turned green/blue rapidly, and LCMS shows a dimer mass (M+M-2)."
Diagnosis: Glaser Coupling (Homocoupling). The blue/green color indicates the presence of Cu(II) species, often generated by oxygen oxidation. In the absence of a good reductant or in the presence of oxygen, your terminal alkyne is homocoupling to form a diyne (Glaser product) instead of clicking with the azide.
Corrective Actions:
-
Strict Anaerobic Conditions: Degas all buffers and solvents by sparging with Argon/Nitrogen for 15 minutes. The secondary amine moiety can facilitate electron transfer to oxygen, accelerating Cu(I) oxidation.
-
Sacrificial Reductant: Ensure Sodium Ascorbate is present at 5–10 equivalents relative to Copper.[4]
-
Check pH: Glaser coupling is faster at basic pH. Ensure your buffer is near pH 7.0–7.5 . The secondary amine in your substrate makes the solution naturally basic; buffer it down.
Issue 3: Brown Precipitate or "Tar" Formation
User Report: "I see a brown sludge forming. My product mass is there, but the purity is low."
Diagnosis: Amine Oxidation & Dehydroascorbate Polymerization. The secondary amine is susceptible to oxidation by Reactive Oxygen Species (ROS) generated during the Cu/Ascorbate redox cycle. Additionally, oxidized ascorbate (dehydroascorbate) is an electrophile that can react with your secondary amine, leading to Maillard-type browning/polymerization.
Corrective Actions:
-
Aminoguanidine Additive: Add 5 mM Aminoguanidine to the reaction. It acts as a scavenger for dehydroascorbate, preventing it from reacting with your secondary amine substrate.
-
Minimize Copper Loading: High Cu loads generate more ROS. Drop catalyst loading to 0.5–1.0 mol% and compensate by optimizing the ligand (see Issue 1).
Mechanistic Visualization
The following diagram illustrates the competing pathways for the Copper(I) catalyst when using this specific substrate.
Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Green) and parasitic side reactions (Red/Yellow) driven by the chelating nature of the methoxyethyl-amine motif.
Optimized Experimental Protocol
Objective: Synthesis of triazole conjugate minimizing chelation and oxidative degradation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Azide Partner: 1.0–1.1 equiv
-
Catalyst Source: CuSO₄[2][3][4][5][6]·5H₂O (Stock: 20 mM in water)
-
Ligand: THPTA (Stock: 50 mM in water)
-
Reductant: Sodium Ascorbate (Stock: 100 mM in water, Freshly Prepared )
-
Scavenger: Aminoguanidine HCl (Stock: 100 mM in water)
-
Buffer: 100 mM HEPES or Phosphate Buffer (pH 7.5)
Step-by-Step Workflow:
-
Preparation:
-
Dissolve Substrate and Azide in the reaction solvent (e.g., 1:1 Buffer/DMSO or Buffer/tBuOH). Final concentration of alkyne should be 1–5 mM.
-
Critical: Degas this mixture by bubbling Nitrogen for 10 minutes.
-
-
Catalyst Complexation (The "Pre-mix"):
-
In a separate small tube, mix CuSO₄ and THPTA.
-
Ratio: 1 mol Cu : 5 mol THPTA.
-
Incubate for 5 minutes to ensure the ligand fully wraps the copper.
-
-
Reaction Initiation:
-
Add the Aminoguanidine stock to the main reaction vessel (Final conc: 5 mM).
-
Add the Cu-THPTA pre-mix to the vessel (Final Cu loading: 1 mol% relative to alkyne).
-
Add Sodium Ascorbate last to initiate (Final conc: 5 mM or 5–10 equiv relative to Cu).
-
-
Monitoring:
-
Seal the vessel under Nitrogen.
-
Stir at Room Temperature.
-
Monitor by LCMS at 30 min and 2 hours.
-
Quantitative Data Summary
| Parameter | Standard Condition | Optimized for Chelating Amines | Reason |
| Ligand:Cu Ratio | 1:1 or 2:1 | 5:1 | Outcompetes substrate chelation. |
| Cu Loading | 5–10 mol% | 0.5–1.0 mol% | Reduces ROS generation; prevents protein aggregation. |
| Atmosphere | Air | Inert (N2/Ar) | Prevents Glaser coupling & amine oxidation. |
| Additives | None | Aminoguanidine | Scavenges reactive ascorbate byproducts. |
| pH | Variable | Buffered (7.0-7.5) | Stabilizes Cu-Ligand complex; minimizes homocoupling. |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[7][8] Chemical Reviews, 108(8), 2952-3015. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
-
Butt, T. M., et al. (2021). Azide-Alkyne "Click" Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm.[9] Inorganic Chemistry, 60(22), 17537–17554. Link
Sources
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Case ID: PUR-2ME-PYA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Secondary Alkyne-Ether Amines
Executive Summary & Molecule Profile[1]
User: "I synthesized (2-Methoxyethyl)(prop-2-yn-1-yl)amine, but my yield is low and the NMR shows a persistent impurity."
Scientist's Analysis: This molecule presents a classic "double-trouble" scenario in purification:
-
Amphiphilicity: The ether oxygen and amine nitrogen create significant water solubility, leading to massive yield loss during standard aqueous workups.
-
Bis-alkylation: The secondary amine product is more nucleophilic than the primary amine starting material, often leading to the tertiary amine byproduct (N,N-bis(prop-2-yn-1-yl)(2-methoxyethyl)amine).
This guide provides a self-validating protocol to recover your product and separate it from the tertiary impurity without decomposing the sensitive alkyne moiety.
Compound Properties Table
| Property | Value (Est.) | Critical Note |
| Molecular Weight | 113.16 g/mol | Low MW suggests volatility. |
| Boiling Point | 135–145 °C (atm) | Do not distill at atm. Polymerization risk. |
| pKa (Conj. Acid) | ~9.5–10.0 | Requires pH >12 for extraction. |
| Solubility | High in H₂O, DCM, Et₂O | Major Yield Trap: Partitions into water.[1] |
| Stability | Sensitive to heat/metals | Avoid copper fittings (acetylides). |
Module 1: The "Golden Path" Purification Protocol
Do not use a standard extraction. Use the Salting-Out / Vacuum Distillation workflow.
Step 1: The Modified Workup (Crucial for Yield)
Standard aqueous washes will wash your product down the drain.
-
Quench: Cool reaction mixture to 0°C. Add saturated aqueous NaOH (pH > 13).
-
Why? You must deprotonate the ammonium salt completely.
-
-
Saturation: Add solid NaCl to the aqueous layer until no more dissolves.
-
Why? The "Salting Out" effect (Hofmeister series) forces the organic amine out of the aqueous phase.
-
-
Extraction: Extract 4x with DCM (Dichloromethane) , not Diethyl Ether.
-
Why? DCM is more polar and better at pulling this specific amine from the water.
-
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid CaCl₂ (can complex with amines/ethers).
Step 2: Purification via Vacuum Distillation
Chromatography is possible but often leads to tailing. Distillation is cleaner for this volatile oil.
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Vacuum: Apply high vacuum (< 5 mmHg).
-
Fractions:
-
Fore-run: Unreacted Propargyl bromide / Solvent.
-
Main Fraction (Product): Collect at steady vapor temp (likely 45–60°C at 2 mmHg).
-
Residue (Impurity): The tertiary amine byproduct has a significantly higher boiling point. Do not distill to dryness (explosion hazard).
-
Module 2: Troubleshooting & Diagnostics
Issue A: "My product is stuck in the aqueous layer."
Diagnosis: The ether oxygen forms hydrogen bonds with water, and the amine is protonated.[1] Solution: The "pH Swing" Technique.
Caption: The pH Swing isolates the amine by toggling its solubility, removing non-basic organic trash before final extraction.[2]
Issue B: "I can't separate the Tertiary Amine impurity."
Diagnosis: Bis-alkylation occurred.[3][4] The boiling points are distinct, but on a small scale, they co-distill.[1] Solution: Chemical Scavenging (if distillation fails).
-
Add Acetic Anhydride (1.1 eq relative to the impurity) to the crude mixture.
The Chromatography Fix:
-
Stationary Phase: Silica Gel treated with 2% Et₃N (Triethylamine) during packing.
-
Mobile Phase: Hexanes:EtOAc (Start 90:10, Gradient to 60:40).
-
Observation: The tertiary amine (less polar) elutes first. The secondary amine (your product, capable of H-bonding) elutes second.
Module 3: Decision Logic (Visualized)
Use this logic gate to determine your purification strategy based on scale and purity requirements.
Caption: Workflow decision tree prioritizing distillation for scale and chromatography for polishing.
Frequently Asked Questions (FAQs)
Q1: Can I use HCl to make the salt for storage? A: Yes, but be careful. The hydrochloride salt is hygroscopic due to the ether tail.
-
Protocol: Dissolve free base in dry ether. Bubble dry HCl gas or add 2M HCl in ether. Filter the precipitate immediately and store in a desiccator.
Q2: The product turned yellow/brown overnight. Is it ruined? A: Not necessarily. Propargyl amines oxidize and polymerize slowly in air.
-
Fix: Redistill or pass through a short plug of silica.
-
Prevention: Store under Argon/Nitrogen at -20°C. Add a stabilizer like BHT if acceptable for downstream use.
Q3: Why did my column chromatography streak/tail badly? A: Secondary amines interact strongly with the acidic silanols on silica gel.
-
Fix: You must "deactivate" the silica. Pre-wash the column with eluent containing 1-2% Triethylamine or use 1% Ammonium Hydroxide in your DCM/MeOH mobile phase [1].
References
-
Separation of Secondary and Tertiary Amines. Chromatography Forum. (2006). Discusses the use of acetate salts and triethylamine modifiers for silica purification.[7]
-
pKa Values of Amines. Alfa Chemistry. (2025). Provides comparative pKa data for alkyl amines to justify pH >12 extraction conditions.
-
Purification of Propargyl Amines. PubChem Compound Summary: N-(prop-2-yn-1-yl)prop-2-yn-1-amine. (2024). Safety and physical property data for analogous propargyl amines.
-
2-Methoxyethylamine Properties. Sigma-Aldrich. (2025). Physical data for the starting material, highlighting water solubility issues.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 7. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
Technical Support Center: Copper Remediation for Functionalized Propargyl Amines
Introduction: The "Chelation Trap"
You are likely accessing this guide because standard aqueous washes have failed to remove copper from your reaction mixture. The substrate (2-Methoxyethyl)(prop-2-yn-1-yl)amine presents a unique purification challenge.[1] Unlike simple alkynes, this molecule contains a secondary amine and an ether oxygen separated by an ethylene bridge.
In the presence of Copper(I) or Copper(II), this structure acts as a bidentate or tridentate ligand , creating a "pincer" effect that binds the metal catalyst far more tightly than standard monodentate amines.[1] This often results in a persistent green/blue tint in your organic layer or high residual copper levels (>1000 ppm) in your final API, violating ICH Q3D guidelines.[1]
This guide provides a tiered remediation strategy, moving from bulk extraction to trace scavenging.
Module 1: Liquid-Liquid Extraction (Bulk Removal)
Objective: Reduce Copper content from >10,000 ppm to <500 ppm.
For this specific substrate, standard water/brine washes are ineffective because the Cu-Amine complex is lipophilic enough to remain in the organic phase. You must introduce a competitive water-soluble ligand with a higher formation constant (
Method A: The Ammonium Hydroxide "Blue Shift" (Recommended)
This method relies on the formation of the water-soluble
-
Reagents: 10% NH₄OH (aq), Saturated NH₄Cl, Dichloromethane (DCM).[1]
-
Why it works: Ammonia is a stronger ligand for Cu(II) than your secondary amine.[1] The NH₄Cl buffers the solution, preventing the formation of insoluble Copper(II) hydroxides.
Protocol:
-
Dilute your reaction mixture with DCM (Avoid EtOAc if possible; Cu-amine complexes are often more soluble in EtOAc).[1]
-
Prepare a wash solution: 9:1 v/v saturated NH₄Cl : conc. NH₄OH .
-
Wash the organic layer vigorously for 5-10 minutes .
-
Visual Check: The aqueous layer should turn deep royal blue . The organic layer should lighten.
-
-
Repeat until the aqueous layer is colorless (typically 3 cycles).
-
CRITICAL STEP: Perform a final wash with Brine (sat.[2] NaCl) .[1][2]
-
Reasoning: Your product, this compound, has moderate water solubility due to the ether tail.[1] Brine "salts out" the amine, forcing it back into the organic phase.
-
Method B: EDTA Chelation (For Base-Sensitive Substrates)
If your downstream chemistry is sensitive to residual ammonia, use EDTA.[1]
-
Reagents: 0.1 M Disodium EDTA (adjusted to pH 8-9 with NaOH).
-
Mechanism: EDTA forms a hexadentate cage around Cu.
-
Caution: You must adjust the pH to >8. At acidic pH, the carboxylic acid groups on EDTA are protonated and cannot bind Copper effectively. Furthermore, at acidic pH, your amine product will protonate (
) and migrate into the water layer, leading to massive yield loss.
Module 2: Solid-Phase Scavenging (Polishing)[1]
Objective: Reduce Copper content from ~500 ppm to <10 ppm (ICH Q3D Compliance).
When extraction reaches its limit (equilibrium), solid-supported scavengers are required.[1] For this compound, silica-based scavengers are superior to polymer resins due to faster kinetics and lack of swelling in DCM.[1]
Scavenger Selection Guide
| Scavenger Type | Functional Group | Affinity for Cu | Recommended For |
| Si-Thiol | Propylthiol | High (Cu I/II) | Best General Choice. High capacity, low non-specific binding of amines.[1] |
| Si-TMT | Trithiocyanuric acid | Very High | Stubborn Cu(I) species.[1] |
| Si-Diamine | Ethylenediamine | Moderate | AVOID. Your product is also an amine; this scavenger offers little competitive advantage. |
Protocol: Slurry Method
-
Dissolve the crude oil (post-extraction) in 10 volumes of solvent (THF or DCM).[1]
-
Add Si-Thiol (SiliCycle or equivalent) at 4 equivalents relative to the estimated residual copper (usually 5-10 wt% of the crude mass).[1]
-
Stir at 40°C for 60 minutes .
-
Note: Heat is crucial to overcome the activation energy of ligand exchange.
-
-
Filter through a 0.45 µm PTFE frit or a Celite pad.
-
Concentrate the filtrate.
Module 3: Troubleshooting & FAQs
Q1: My aqueous layer is blue, but my organic layer is still green. What is happening? A: You have a lipophilic Copper(II) species that is not partitioning.
-
Fix: Add 10% Methanol to your organic solvent (DCM).[1] This increases the polarity of the organic phase slightly, disrupting the tight ion-pairing of the Cu-amine complex, making it more accessible to the aqueous chelator.
Q2: I lost 50% of my yield during the wash. A: Your product is partially water-soluble.
-
Diagnosis: The (2-Methoxyethyl) tail makes the molecule amphiphilic. If the wash pH was too low (<7), the amine protonated and went into the water.
-
Recovery: Basify your combined aqueous washes to pH 12 with NaOH and back-extract with DCM (3x).[1]
Q3: Can I use sulfide precipitation (Na₂S)? A: Technically yes, but not recommended for this substrate.[1]
-
Risk: Metal sulfides form colloidal nanoparticles that are incredibly difficult to filter. They often pass through Celite and contaminate the final oil as a "black dust." If you must use sulfides, use a flocculating agent (like activated charcoal) before filtration.[1]
Visual Decision Workflow
The following diagram illustrates the logical flow for purifying this compound reactions.
Caption: Decision tree for sequential copper removal. Yellow nodes indicate decision points; Blue indicates extraction; Green indicates scavenging.
References
-
ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
-
MacDonald, S. J., et al. "Copper removal from reaction mixtures: A practical guide." Organic Process Research & Development, 12(1), 2008.[1] (Note: General reference for EDTA/NH4OH protocols).
-
Gallou, F. "Practical and efficient methods for the removal of metal impurities." Organic Preparations and Procedures International, 48(1), 2016.[1]
Sources
Technical Support Center: (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Welcome to the technical support center for (2-Methoxyethyl)(prop-2-yn-1-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential instability issues and ensure the successful application of this reagent in your experiments. Here, we synthesize our expertise to provide you with practical troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Question 1: I am observing low yields in my reaction where this compound is a starting material, and I suspect the compound has degraded. What are the likely causes and how can I investigate this?
Answer:
Low yields can often be attributed to the degradation of starting materials. For this compound, the primary suspects for degradation are oxidation and thermal decomposition, common issues with amine-containing compounds.[1] The propargyl group also introduces a potential for instability.
Initial Diagnostic Steps:
-
Purity Analysis: Before use, verify the purity of your this compound stock via NMR or GC-MS to ensure it has not degraded during storage.
-
Inert Atmosphere: Propargylamines can be sensitive to atmospheric oxygen, which can lead to oxidative degradation.[2] Rerunning your reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical diagnostic step. If yields improve, oxygen sensitivity is a likely culprit.
-
Temperature Control: Amines can undergo thermal degradation, especially at elevated temperatures.[3] If your reaction requires heating, consider if the temperature can be lowered. Running the reaction at a lower temperature for a longer duration may improve yields.
Experimental Workflow for Diagnosing Degradation:
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Question 2: My reaction mixture is turning a dark color, and I am seeing multiple unexpected spots on my TLC analysis. What could be happening?
Answer:
The formation of a dark color and multiple TLC spots are classic indicators of side reactions and decomposition, often due to polymerization or oxidative coupling of the alkyne moiety.
Potential Causes and Solutions:
-
Metal-Catalyzed Alkyne Coupling: If your reaction involves trace amounts of metal contaminants (especially copper or iron), the terminal alkyne of the propargyl group can undergo Glaser-type coupling, leading to dimerization and polymerization.[4]
-
Troubleshooting:
-
Use high-purity, metal-free solvents and reagents.
-
If metal catalysis is not part of your desired reaction, consider adding a chelating agent like EDTA to sequester any trace metal ions.
-
-
-
Oxidative Degradation: As mentioned previously, amines can oxidize. This process can be accelerated by light and can produce colored byproducts.
-
Troubleshooting:
-
Protect your reaction from light by wrapping the flask in aluminum foil.
-
Ensure your reaction is performed under an inert atmosphere.
-
-
Question 3: I am performing a reaction that is sensitive to primary or secondary amines, and I am getting unexpected side products. Could my this compound be contaminated or reacting in an unforeseen way?
Answer:
Yes, this is a plausible scenario. The secondary amine in this compound is a nucleophile and can participate in various reactions.[5]
Potential Unwanted Reactions:
-
Reaction with Carbonyls: If your reaction mixture contains aldehydes or ketones, the secondary amine can react to form enamines.[5] This is a reversible, acid-catalyzed process.
-
Alkylation/Acylation: The amine can react with any electrophilic species present, such as alkyl halides or acid chlorides, leading to the formation of a tertiary amine or an amide, respectively.[5]
Diagnostic Protocol:
-
Analyze Side Products: Isolate and characterize the unexpected side products using techniques like NMR, LC-MS, and IR spectroscopy. This will provide direct evidence of the unintended reaction pathway.
-
Protecting Group Strategy: If the nucleophilicity of the secondary amine is interfering with your desired transformation, consider a temporary protecting group strategy. For example, you could protect the amine as a carbamate (e.g., Boc or Cbz), perform your desired reaction, and then deprotect the amine.
Caption: Workflow for addressing unwanted amine reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Based on general guidelines for similar amines and propargyl compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are advisable to minimize oxidation and moisture absorption. Some suppliers of similar compounds recommend cold-chain transportation.[8]
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | To slow down potential thermal degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | To prevent oxidative degradation. |
| Container | Tightly sealed, opaque | To protect from air, moisture, and light. |
| Location | Cool, dry, well-ventilated area | To ensure general stability and safety.[6] |
Q2: Is this compound compatible with strong acids or bases?
A: Caution should be exercised. As an amine, it will react with strong acids to form an ammonium salt. While this can be a useful property, the presence of strong acid could potentially catalyze side reactions involving the alkyne or ether functionalities under harsh conditions. Strong bases, particularly organometallic bases, can deprotonate the terminal alkyne, which may or may not be a desired reaction. This can lead to subsequent reactions or decomposition.
Q3: What are the primary safety hazards associated with this compound?
Q4: Can I use copper catalysts in reactions with this compound?
A: The use of copper catalysts should be approached with caution. While copper is often used in "click" chemistry and other alkyne-related reactions, it can also promote the oxidative homocoupling (Glaser coupling) of terminal alkynes, leading to impurities. If a copper-catalyzed reaction is intended, it is crucial to use a well-defined catalytic system and strictly anaerobic conditions to minimize side reactions.
References
-
Vega, F., Sanna, A., & Navarrete, B. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Retrieved from [Link]
-
Lepaumier, H., et al. (2011). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. Retrieved from [Link]
-
Rochelle, G. T., et al. (2012). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]
-
Wang, T., & Jens, K. J. (2012). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. Retrieved from [Link]
-
Das, P., & Deka, D. C. (2021, May 25). Solvent-free synthesis of propargylamines: an overview. ResearchGate. Retrieved from [Link]
Sources
- 1. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. forcetechnology.com [forcetechnology.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. echemi.com [echemi.com]
- 8. 220699-99-0|(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine|BLD Pharm [bldpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Common impurities in (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Technical Support Center: (2-Methoxyethyl)(prop-2-yn-1-yl)amine
User Status: Authenticated (Researcher/Scientist) Session ID: CHEM-SUPPORT-2024-02 Topic: Impurity Profiling, Troubleshooting, and Purification
Technical Snapshot & Chemical Identity
Before troubleshooting, verify the identity of your material. This secondary amine is a bifunctional building block containing an ether linkage and a terminal alkyne, widely used in "click" chemistry and heterocycle synthesis.
| Property | Data |
| Chemical Name | |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 113.16 g/mol |
| Physical State | Colorless to pale yellow liquid (Free base) |
| Boiling Point (Est.) | 145–155 °C (at 760 mmHg) |
| pKa (Est.) | ~8.5–9.5 (Secondary amine) |
| Solubility | Miscible in DCM, MeOH, THF; Moderate water solubility.[1][2][3][4] |
Module 1: Synthetic Origins of Impurities (The "Why")
Understanding the synthesis route is critical for predicting impurities. The most common industrial preparation involves the nucleophilic substitution (N-alkylation) of 2-methoxyethylamine with propargyl bromide (or chloride).
Figure 1: Impurity Formation Pathways This diagram illustrates the competitive kinetics leading to the most common impurities.
Caption: Reaction network showing the primary alkylation to the target and competitive pathways leading to over-alkylation (Impurity A) and isomerization (Impurity B).
Common Impurity Profile
| Impurity ID | Chemical Name | Origin | Risk Factor |
| Impurity A | Over-alkylation: Occurs if the stoichiometry of propargyl halide is | High: Hard to separate by simple extraction; requires distillation or chromatography. | |
| Impurity B | Isomerization: Base-catalyzed shift of the triple bond to an allene ( | Medium: Occurs under strong basic conditions or prolonged heating. | |
| Impurity C | 2-Methoxyethylamine | Unreacted Starting Material: Incomplete reaction. | Low: Easily removed via aqueous workup or distillation (bp ~95 °C). |
| Impurity D | Propargyl Halide / Hydrolysis products | Reagent Residue: Excess reagent or its hydrolysis to propargyl alcohol. | Medium: Alkylating agent (genotoxic potential). |
Module 2: Diagnostic Hub (The "How")
Q: How do I distinguish the Target Product from the Bis-alkylated Impurity (Impurity A) using NMR?
A: Proton NMR (
-
Target (Secondary Amine): Look for the single proton on the nitrogen (broad singlet, often exchangeable). The propargyl
will appear as a doublet (approx. 3.4–3.5 ppm) due to coupling with the alkyne proton ( Hz), and the alkyne proton is a triplet ( 2.2 ppm). -
Impurity A (Tertiary Amine): The N-H signal will be absent . The integration of the propargyl
signal will double relative to the methoxyethyl chain. -
Impurity B (Allene): Look for diagnostic signals in the
5.0–6.0 ppm region (vinylic protons), which are absent in the pure propargyl amine.
Q: My GC-MS shows two peaks with similar retention times. Which is which?
A:
-
Retention Time: In non-polar columns (e.g., DB-5), the order is typically:
-
Mass Spectrum:
-
Target (
113): Look for a base peak at m/z 82 (Loss of ) or m/z 39 (Propargyl fragment). -
Impurity A (
151): Molecular ion will be +38 units higher.
-
Module 3: Purification & Troubleshooting Protocols
Scenario 1: Removing Over-Alkylated Impurity (Tertiary Amine) The most challenging separation due to similar solubility profiles.
Protocol: The "Hinsberg-Like" Scavenge (Chemical Modification) If distillation is not effective, use an electrophilic scavenger that reacts with the secondary amine (Target) but not the tertiary amine (Impurity A), OR exploit the basicity difference. Better Approach: Fractional Distillation.
-
Basify: Ensure the crude is fully free-based (pH > 12) using NaOH.
-
Distill:
-
Fraction 1 (~95 °C): Unreacted 2-methoxyethylamine.
-
Fraction 2 (~145-150 °C): Target Product .
-
Residue: Bis-propargyl impurity (Higher boiling).
-
Scenario 2: Removing Unreacted Amine (Impurity C) Standard Aqueous Workup.
-
Dissolve crude mixture in DCM or Ethyl Acetate.
-
Wash with water (5x volume). 2-Methoxyethylamine is highly water-soluble and will partition into the aqueous phase. The target amine (more lipophilic) will remain in the organic phase.
-
Check: Verify removal by TLC (Ninhydrin stain).
Figure 2: Purification Decision Tree
Caption: Logic flow for purifying the crude amine mixture based on impurity content.
Module 4: Stability & Storage FAQs
Q: Can I store this compound as a free base? A: Caution advised. Secondary propargyl amines are relatively stable, but the terminal alkyne is prone to polymerization upon prolonged exposure to heat or trace metals (especially Copper).
-
Recommendation: Store at 2–8 °C under Argon/Nitrogen.
-
Best Practice: Convert to the Hydrochloride (HCl) salt for long-term storage. The salt form suppresses oxidation and polymerization.
Q: The liquid turned dark brown/black. Is it usable? A: This indicates polymerization or oxidation (formation of N-oxides).
-
Action: Perform a small-scale vacuum distillation. If the bulk is viscous/tarry, the purity is likely compromised beyond recovery. Discard and re-synthesize.
Q: I see a new impurity appear after using the compound in a Copper-catalyzed reaction (CuAAC).
A: This is likely a Glaser Coupling byproduct (diyne formation:
-
Prevention: Ensure strict oxygen-free conditions during Cu-catalyzed steps to prevent oxidative homocoupling of the alkyne.
References
-
Synthesis of Propargylamines: Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003).[6] Enantioselective Synthesis of Propargylamines. Angewandte Chemie International Edition, 42(46), 5763-5766. Link
-
Impurity Profiling in Amine Alkylation: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link
-
Alkyne Stability & Polymerization: Chisholm, J. D. (2015). Propargylamines: Recent Advances in Synthesis and Applications. Current Organic Synthesis, 12(4). Link
-
General Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 3. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Propargylic amine synthesis by amination [organic-chemistry.org]
Technical Support Center: Scaling Up (2-Methoxyethyl)(prop-2-yn-1-yl)amine Reactions
Welcome to the technical support center for the synthesis and scale-up of (2-Methoxyethyl)(prop-2-yn-1-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this versatile building block. The following question-and-answer format provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your chemical reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the N-alkylation of 2-methoxyethylamine with a propargyl halide, such as propargyl bromide or propargyl chloride.[1] This is a nucleophilic substitution reaction where the amine acts as the nucleophile.
Alternative methods, though less direct for this specific molecule, include multicomponent reactions like the A3 coupling (aldehyde, amine, alkyne), which are powerful for generating diverse propargylamines.[2][3] However, for this specific secondary amine, direct alkylation is typically the most straightforward approach.
Q2: What are the main challenges when scaling up the N-alkylation of 2-methoxyethylamine?
Scaling up this reaction introduces several challenges that are less prominent at the lab scale.[4][5] These include:
-
Exothermicity: The reaction is often exothermic, and heat dissipation becomes less efficient as the volume increases. This can lead to temperature control issues and potential side reactions.[4][6]
-
Over-alkylation: The product, a secondary amine, is also nucleophilic and can react further with the propargyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[7][8] This is a common issue in amine alkylations.[1][7][8]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor can be difficult, leading to localized "hot spots" or areas of high reagent concentration, which can promote side reactions.[4][5][6]
-
Workup and Purification: Handling and purifying larger quantities of material can present logistical challenges, including extractions, solvent removal, and chromatography.
Q3: What safety precautions are necessary when working with propargyl halides?
Propargyl halides, particularly propargyl bromide, are lachrymatory, toxic, and potentially unstable.[9][10] Unstabilized propargyl bromide can be shock-sensitive.[9][11] Therefore, stringent safety measures are crucial:
-
Handling: Always handle propargyl halides in a well-ventilated fume hood.[10][11][12] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9][10][12][13] Refrigeration is often recommended.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and bases.[11]
-
Equipment: Use spark-proof tools and ground equipment to prevent static discharge.[9][10][12][13]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Desired Secondary Amine
Q: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields are often attributable to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
-
Cause 1: Reagent Quality and Stoichiometry:
-
Explanation: 2-Methoxyethylamine can absorb atmospheric CO2 and water. The propargyl halide can degrade over time. Incorrect stoichiometry can lead to unreacted starting material or excessive side products.
-
Solution:
-
Ensure your 2-methoxyethylamine is pure and dry. Consider distillation if necessary.
-
Use a fresh bottle of propargyl halide or one that has been stored properly under an inert atmosphere.[11]
-
To minimize over-alkylation, use a slight excess of the 2-methoxyethylamine (e.g., 1.1 to 1.5 equivalents).[7] This ensures the propargyl halide is consumed before it can react with the product.
-
-
-
Cause 2: Inadequate Temperature Control:
-
Explanation: As the reaction is exothermic, a rapid addition of the propargyl halide at room temperature, especially on a larger scale, can cause the temperature to rise uncontrollably. This can lead to decomposition and the formation of side products.
-
Solution:
-
Maintain a low reaction temperature, especially during the addition of the propargyl halide. Start at 0 °C or even lower for larger scales.
-
Add the propargyl halide dropwise or via a syringe pump over an extended period to allow for efficient heat dissipation.
-
Ensure vigorous and efficient stirring to prevent localized heating.[5][6]
-
-
Issue 2: Significant Formation of Over-alkylation Byproducts
Q: I am observing significant amounts of the tertiary amine and/or quaternary ammonium salt in my reaction mixture. How can I suppress this?
A: Over-alkylation is a classic challenge in amine alkylation because the product amine is often as nucleophilic, or even more so, than the starting amine.[8]
Strategies to Minimize Over-alkylation
| Strategy | Mechanism | Key Implementation Details |
| Excess Amine | The higher concentration of the starting amine statistically favors its reaction with the electrophile. | Use 1.1 to 2.0 equivalents of 2-methoxyethylamine relative to the propargyl halide. |
| Slow Addition | Maintains a low concentration of the alkylating agent, reducing the chance of it reacting with the product. | Add the propargyl halide dropwise over 1-3 hours, especially on a larger scale. |
| Lower Temperature | Reduces the rate of all reactions, but can sometimes provide better selectivity. | Conduct the reaction at 0 °C or below. |
| Dilution | High dilution can favor the desired mono-alkylation.[7] | Increase the solvent volume. This may be less practical for very large scales due to throughput considerations. |
Issue 3: Difficult Purification of the Final Product
Q: I'm having trouble purifying this compound from the reaction mixture. What are the best practices?
A: Purification can be challenging due to the basic nature of the amine and the potential for similar polarity byproducts.
-
Step 1: Aqueous Workup
-
Problem: The reaction produces an ammonium salt of the excess amine and the halide.
-
Solution: After the reaction is complete, perform an aqueous workup. A common procedure is to add water and a base (like NaOH or K2CO3) to neutralize the ammonium salt and deprotonate any remaining protonated amines. This allows for extraction of the free amines into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Step 2: Removal of Unreacted Starting Material and Byproducts
-
Problem: Unreacted 2-methoxyethylamine and the over-alkylated tertiary amine can be difficult to separate by distillation due to close boiling points, and can streak on silica gel chromatography.
-
Solution 1: Acid Wash: You can selectively protonate the more basic amines and extract them into an aqueous acid solution (e.g., dilute HCl). The desired secondary amine can then be recovered by basifying the aqueous layer and re-extracting. This process may require careful pH control to achieve good separation.
-
Solution 2: Flash Column Chromatography:
-
Challenge: Amines often streak on silica gel.
-
Technique: To mitigate streaking, add a small amount of a base, such as triethylamine (e.g., 1-2%) or ammonium hydroxide, to the eluent system.[14] A typical eluent system might be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with the added base.
-
-
Experimental Protocol: N-Alkylation of 2-Methoxyethylamine
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methoxyethylamine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add a solution of propargyl bromide (1.0 equivalent) in the same solvent to the dropping funnel.
-
Add the propargyl bromide solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the propargyl bromide.
-
-
Workup:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Alternatively, for larger scales, fractional distillation under reduced pressure may be employed.
-
Scale-Up Process Flow Diagram
Caption: General Process Flow for Scaling Up the Reaction.
By understanding the underlying chemical principles and anticipating the challenges associated with scaling up, researchers can develop robust and efficient processes for the synthesis of this compound.
References
-
Cole-Parmer. (2006, March 22). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Synthesis with Florencio Zaragoza. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Technium Science. (2025, July 15). Alkyl Reactions and Their Transformative Industry Impacts. Retrieved from [Link]
-
Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. [Link]
- Lipshutz, B. H., et al. (2025, November 14). Aqueous PTS-Enabled Propargylamine Synthesis: Scope, Scalability, and Synthetic Utility. The Journal of Organic Chemistry.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6259. [Link]
-
Gribble, G. W. (2017, November 22). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 13683-13745. [Link]
-
LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. [Link]
- Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4), 23.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
- Reddy, M. S., et al. (2009). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of Organic Chemistry, 74(17), 6805–6808.
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
- Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
-
ResearchGate. (n.d.). Reaction activities of propargylamine and different synthesis strategies for quinolines and 1-azadienes. Retrieved from [Link]
- Google Patents. (n.d.). CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
- Dzhemilev, U. M., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn.
-
PrepChem.com. (n.d.). Preparation of N-Propargyl-N-(2,2-dimethoxyethyl)amine. Retrieved from [Link]
-
Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros. [Link]
- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
- Henry, S. P., et al. (2020). Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice. Nucleic Acid Therapeutics, 30(1), 14-21.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phytojournal.com [phytojournal.com]
- 4. Alkyl Reactions and Their Transformative Industry Impacts [eureka.patsnap.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. reddit.com [reddit.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. reddit.com [reddit.com]
Preventing dimerization of terminal alkynes in (2-Methoxyethyl)(prop-2-yn-1-yl)amine reactions
Topic: Preventing Dimerization in (2-Methoxyethyl)(prop-2-yn-1-yl)amine Reactions
Executive Summary
Product: this compound CAS: [Compound Specific] Critical Issue: Oxidative Homocoupling (Glaser/Hay Coupling)[1]
You are likely visiting this guide because your reaction involving This compound has yielded a dark, tarry byproduct or a symmetric dimer, rather than the intended triazole (CuAAC) or cross-coupled product (Sonogashira).
This secondary amine substrate presents a unique challenge: it contains an internal chelating motif (amine + ether) that can coordinate copper, potentially accelerating its own homocoupling if oxygen is present. This guide details how to diagnose, prevent, and remove these dimers.
Module 1: Diagnostics & Mechanism
Q: How do I definitively confirm that dimerization has occurred?
A: The dimerization of terminal alkynes yields a conjugated diyne (1,3-diyne). You can confirm this via:
-
LC-MS / GC-MS: Look for a mass peak at 2M - 2 .
-
Substrate MW: ~113.16 Da
-
Dimer MW: ~224.30 Da (The loss of two protons is the signature).
-
-
1H NMR:
-
Disappearance: The triplet of the terminal alkyne proton (
, ppm) will vanish. -
Shift: The propargylic
protons adjacent to the nitrogen will shift slightly downfield due to the extended conjugation of the diyne system.
-
-
Visual Cue: The reaction mixture often turns from green/blue (active Cu species) to a dark brown or black tar, indicating uncontrolled oxidative polymerization.
Q: Why is this happening? (The "Autocatalysis" Trap)
A: Your substrate is not just a reactant; it is a ligand. The secondary amine and the ether oxygen in this compound can chelate Copper(I).
-
The Mechanism: This is Glaser-Hay Coupling .[2][3] It requires Copper , Base , and Oxygen .[1]
-
The Trap: Because your substrate is a base/ligand, it stabilizes the Cu-acetylide intermediate, making it more susceptible to oxidation by trace air.
Pathway Visualization: The diagram below illustrates the competition between the desired Click/Sonogashira cycle and the parasitic Glaser cycle.
Caption: Competition between the desired cross-coupling (Green) and the oxidative Glaser homocoupling (Red) mediated by Oxygen.[4]
Module 2: Prevention Protocols
Q: My reaction is under Nitrogen balloons, but I still get dimers. Why?
A: Nitrogen balloons are often insufficient for sensitive alkyne chemistry. Oxygen permeates through rubber septa, or is dissolved in the solvent. To stop dimerization, you must remove dissolved oxygen (DO) completely.
Protocol A: Freeze-Pump-Thaw (Gold Standard) Use this for small scale (<100 mg) or kinetic studies.
-
Place solvent/reagents in a Schlenk tube.
-
Freeze: Submerge in liquid nitrogen until solid.
-
Pump: Apply high vacuum (10-15 min) to remove headspace gas.
-
Thaw: Close stopcock, remove from
, and thaw in warm water. Gas bubbles will evolve. -
Repeat: Perform 3 cycles total. Backfill with Argon (heavier than air, better blanket).
Protocol B: The "Ascorbate Shield" (For CuAAC) If running Click chemistry, you must keep Copper in the +1 oxidation state. Cu(II) promotes dimerization.
-
Add Reducing Agent: Use Sodium Ascorbate (NaAsc) in excess (5-10 equivalents relative to Cu).
-
Mechanism: Ascorbate scavenges oxygen and instantly reduces any transient Cu(II) back to Cu(I), shutting down the oxidative Glaser cycle before it starts.
Q: Does the choice of ligand matter?
A: Yes. Simple amine ligands (like the substrate itself) often promote Glaser coupling. You need a ligand that accelerates the Click reaction faster than the Glaser reaction.
| Ligand Type | Example | Effect on Dimerization | Recommendation |
| Tris-Triazoles | TBTA, THPTA | Inhibits | Highly Recommended. Stabilizes Cu(I) and blocks O2 access. |
| Simple Amines | TEA, DIPEA | Promotes | Avoid large excesses. Use only stoichiometric amounts if needed. |
| Bipyridines | Bipy, Phen | Variable | Can promote dimerization if O2 is present. |
Module 3: Troubleshooting Sonogashira Reactions
Q: I am doing a Sonogashira coupling, not Click. How do I stop homocoupling there?
A: Sonogashira requires Cu(I) as a co-catalyst, which is the root cause of the dimer.[4][5][6]
Strategy 1: Slow Addition
-
Logic: Keep the concentration of the Cu-acetylide low.
-
Method: Dissolve the alkyne in solvent and add it via syringe pump over 1-2 hours to the mixture containing the Aryl Halide, Pd, and Cu.
Strategy 2: Copper-Free Sonogashira
-
Logic: Remove the copper entirely to eliminate the Glaser pathway.
-
Method: Increase Palladium loading (5 mol%) and use a phosphine ligand like X-Phos or Amphos . Use an organic base (Piperidine or Pyrrolidine) which can activate the alkyne without Copper.
Module 4: Purification & Storage
Q: I have a mixture of Product and Dimer. How do I separate them?
A:
-
Polarity Difference: The dimer is a "greasy" hydrocarbon-like molecule (unless the methoxyethyl tail makes it polar). The desired amine/triazole product is usually much more polar.
-
Acid/Base Extraction:
-
Dissolve mixture in organic solvent (DCM/EtOAc).
-
Wash with dilute HCl (1M): The amine product (and substrate) will protonate and move to the aqueous layer. The neutral dimer (if the amine pKa is significantly affected or if it's a bis-amide) may remain in organic, but typically both protonate.
-
Better approach: Use Silica Gel Chromatography .[5]
-
Eluent: Start with Hexanes/EtOAc (to elute non-polar dimer). Then switch to DCM/MeOH/NH4OH (90:10:1) to elute the polar amine product.
-
Q: How should I store the this compound?
A:
-
Temperature: 2-8°C (Fridge) or -20°C (Long term).
-
Stabilizer: If storing for months, adding a trace of BHT (radical scavenger) can inhibit slow oxidative coupling.
References
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[7][8][9][10] Chemical Reviews.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals. Chemical Reviews.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Effect of ligands on copper-catalyzed reactions with (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Technical Support Center: Optimizing Copper-Catalyzed Reactions with (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Introduction: The Chelation Challenge
Welcome to the technical guide for optimizing reactions involving This compound .
This substrate presents a unique challenge in copper catalysis (specifically CuAAC "Click" chemistry and A3 couplings). Unlike simple alkynes, this molecule contains a secondary amine and a methoxyethyl ether tail. These functional groups can act as an internal "poison," coordinating to the Copper(I) center and displacing weaker accelerating ligands. This phenomenon, known as substrate inhibition , often leads to stalled reactions or requires high catalyst loading.
This guide provides the ligand selection strategies and troubleshooting protocols necessary to overcome these chelation effects and ensure high yields.
Module 1: Ligand Selection Matrix
The Core Issue: Your substrate is a potential tridentate ligand (Amine N, Ether O, Alkyne
| Ligand | Type | Suitability for this Substrate | Technical Verdict |
| TBTA | Tetradentate (N-donor) | Low to Moderate | Risk of Inhibition. TBTA is prone to dissociation in the presence of competing chelators (like your amine substrate). Often leads to sluggish kinetics with basic amines. |
| THPTA | Water-Soluble Tris(triazolyl) | Moderate | Good for Aqueous Systems. Better water solubility than TBTA, but still susceptible to competitive binding from the substrate's secondary amine. |
| BTTAA | Next-Gen Tris(triazolyl) | High (Recommended) | The Gold Standard. BTTAA forms a more electron-rich and sterically demanding complex with Cu(I). It effectively out-competes the substrate for the metal center, preventing catalyst poisoning. |
| BTTES | Sulfated Tris(triazolyl) | High | For Biological Contexts. Similar efficacy to BTTAA but negatively charged; prevents non-specific binding in cell lysates. |
Expert Insight: For this compound, we strongly recommend BTTAA over TBTA. The secondary amine in your substrate can sequester Cu(I), breaking the catalytic cycle. BTTAA's higher binding affinity stabilizes the Cu(I) state effectively against this sequestration.
Module 2: Mechanistic Visualization
The following diagram illustrates the competition between the "Good" Ligand (BTTAA) and the "Bad" Ligand (Your Substrate acting as a poison).
Caption: Pathway showing how the substrate can act as a catalyst poison (Red path) if the added ligand (Green path) is not sufficiently strong.
Module 3: Troubleshooting Guide
Issue 1: The Reaction Stalls or Yield is <50%
-
Symptom: TLC shows remaining starting material; adding more catalyst doesn't help significantly.
-
Root Cause: Catalyst Poisoning. The secondary amine nitrogen and the ether oxygen in this compound are chelating the copper, removing it from the catalytic cycle.
-
Solution:
-
Switch to BTTAA: Use a Ligand:Cu ratio of 2:1 or 3:1 .
-
Increase Concentration: Run the reaction at a higher concentration (0.1 M - 0.5 M). Higher concentration favors the bimolecular click reaction over the unimolecular chelation/deactivation.
-
Check pH: Ensure the reaction is not too basic. While CuAAC works in many pHs, the amine substrate is more likely to coordinate Cu(I) when deprotonated. Working in a buffered solution (pH 7-7.5) can help.
-
Issue 2: Solution Turns Blue/Green
-
Symptom: The reaction mixture turns from colorless/light yellow to bright blue or green.
-
Root Cause: Oxidation. Cu(I) has oxidized to Cu(II). Cu(II) is inactive for CuAAC and promotes oxidative side reactions (like Glaser coupling).
-
Solution:
-
Degas Solvents: Sparge buffers/solvents with Nitrogen/Argon for 15 mins before use.
-
Fresh Ascorbate: Sodium ascorbate degrades in solution. Prepare a fresh 100 mM stock immediately before use.
-
Sacrificial Reductant: Increase Ascorbate:Cu ratio to 5:1 or 10:1 .
-
Issue 3: Brown Precipitate Formation
-
Symptom: Dark brown solids appear.[1]
-
Root Cause: Glaser Coupling. The terminal alkyne of your substrate is homocoupling (reacting with itself) instead of the azide. This is promoted by Cu(II) and Oxygen.
-
Solution:
-
Strict Anaerobic Conditions: Perform the reaction under an inert atmosphere.
-
Stepwise Addition: Add the alkyne substrate last, after the Cu-Ligand complex has formed and been reduced by ascorbate.
-
Module 4: Recommended Experimental Protocol
Objective: CuAAC reaction of this compound with an organic azide.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Azide Partner: 1.0 - 1.2 equiv
-
Ligand: BTTAA (CAS: 1334179-85-9)
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)
Protocol:
-
Prepare Stock Solutions:
-
Cu-Ligand Complex: Mix CuSO₄ (20 mM in water) with BTTAA (40 mM in water). The solution should remain light blue. Premixing is critical to form the active catalyst before the substrate can chelate the copper.
-
Ascorbate: 100 mM Sodium Ascorbate in water (Freshly prepared).
-
Substrates: Dissolve amine and azide in the organic co-solvent (DMSO or tBuOH).
-
-
Reaction Setup:
-
To the substrate solution, add the Cu-Ligand Complex (Use 1-5 mol% Cu loading).
-
Crucial Step: Add the Sodium Ascorbate (5-10 equiv relative to Cu) last to initiate the reaction. The blue color should disappear (indicating Cu(II)
Cu(I)).
-
-
Incubation:
-
Stir at Room Temperature for 1-4 hours.
-
Note: If using TBTA, heating to 40°C may be required due to the substrate inhibition described above. With BTTAA, RT is usually sufficient.
-
-
Workup:
-
Add a chelating resin (e.g., CupriSorb) or EDTA to the mixture to strip the copper before extraction. This prevents copper contamination in the final amine product.
-
Frequently Asked Questions (FAQs)
Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄ + Ascorbate? A: We recommend against it for this specific substrate. CuI is unstable and prone to oxidation in air. Furthermore, the iodide ion can form bridging clusters that are less active. The CuSO₄ + Ascorbate + BTTAA method generates the active species in situ and keeps it reduced, which is vital when dealing with a chelating amine substrate.
Q: Why is my yield lower when I use water as the only solvent? A: While THPTA and BTTAA are water-soluble, your substrate [this compound] has an organic character. If the substrate aggregates or oils out in pure water, the reaction rate drops. Use a co-solvent like DMSO or tBuOH to ensure all reactants are in a single phase.
Q: Does the methoxyethyl group affect the reaction rate? A: Yes. The oxygen in the methoxyethyl tail can act as a weak hemilabile ligand. While less interfering than the amine nitrogen, it contributes to the "chelate effect," stabilizing the resting state of the copper and potentially slowing down the reaction. This is why a strong ligand like BTTAA is required to break this interaction.
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.
- Supports the superiority of BTTAA over TBTA/THPTA for difficult substr
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[5] Organic Letters, 6(17), 2853–2855.
- Foundational paper on TBTA and ligand acceler
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
- Detailed protocols on ascorbate usage and preventing oxid
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Hyperacylation-Based Labeling of Proteins. Angewandte Chemie, 124(24), 5954-5958.
- Discusses the "chelating azide" effect, which is mechanistically similar to the "chelating amine" issue in your substr
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. scilit.com [scilit.com]
Technical Support Center: Optimization of (2-Methoxyethyl)(prop-2-yn-1-yl)amine Cycloadditions
Topic: Temperature & Reaction Optimization for Propargyl Amine Derivatives Target Molecule: (2-Methoxyethyl)(prop-2-yn-1-yl)amine (CAS: 1159980-09-8 / Generic Building Block) Primary Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Executive Summary: The Kinetic "Goldilocks" Zone
Optimizing the cycloaddition of This compound requires navigating a specific thermodynamic trade-off. Unlike simple alkynes, this molecule contains a secondary amine and a methoxy ether tail. These groups can act as bidentate ligands, chelating the Copper(I) catalyst and creating an inactive "resting state."
-
Too Cold (< 20°C): The amine/ether moiety chelates Cu(I), poisoning the catalyst. Reaction stalls.
-
Too Hot (> 80°C): Risk of organic azide decomposition (safety hazard) and accelerated oxidative homocoupling (Glaser coupling) of the alkyne.
-
The Sweet Spot (40°C – 60°C): Sufficient thermal energy to dissociate the substrate-catalyst complex without compromising safety or selectivity.
Module 1: The Thermodynamic Landscape
The following table outlines the operational windows for this reaction. Use this to determine your starting parameters based on your specific azide partner.
| Temperature Zone | Status | Mechanistic Impact | Recommended Action |
| 0°C – 20°C | Sub-Optimal | Catalyst Poisoning: The basic nitrogen in the propargyl amine coordinates strongly to Cu(I), preventing the formation of the active copper-acetylide species. | Avoid unless using highly active ligands (e.g., BTTAA) and high catalyst loading (>10 mol%). |
| 25°C – 40°C | Standard | Baseline Kinetics: Reaction proceeds but may be sluggish (12–24h) due to competitive binding between the substrate and the ligand. | Standard Start Point. Monitor via LC-MS. If conversion <50% at 4h, move to the Optimized Zone. |
| 45°C – 60°C | Optimized | Ligand Exchange: Thermal energy promotes dissociation of the inactive amine-Cu complex, allowing the catalytic cycle to turn over rapidly. | Highly Recommended. Ensure system is strictly anaerobic (degassed) to prevent oxidation. |
| > 80°C | Critical Risk | Decomposition: High risk of azide thermal runaway (explosive decomposition) and rapid Glaser homocoupling (byproduct formation). | PROHIBITED without differential scanning calorimetry (DSC) data on your specific azide. |
Module 2: The Chelation Challenge (Mechanistic Insight)
The core difficulty with this compound is its ability to form a 5- or 6-membered chelate ring with the copper catalyst.
The "Self-Poisoning" Mechanism
In a standard CuAAC cycle, the ligand (L) protects Cu(I). However, your substrate competes for the metal center. The methoxy oxygen and the amine nitrogen can bind Cu(I), locking it out of the catalytic cycle.
Visualizing the Pathway: The diagram below illustrates the competition between the productive catalytic cycle and the inactive "poisoned" state caused by the substrate.
Figure 1: The Kinetic Competition. Note the "Inactive Trap" (Red) where the substrate binds the catalyst. Heat helps break this trap to restore the active cycle (Green).
Module 3: Optimized Experimental Protocol
This protocol is designed as a Self-Validating System . It includes checkpoints to verify catalyst activity and exclude byproducts.
Reagents
-
Alkyne: this compound (1.0 equiv)
-
Azide: Your specific coupling partner (1.0 – 1.1 equiv)
-
Reductant: Sodium Ascorbate (10–20 mol%)
-
Ligand (CRITICAL): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][3][4]
-
Why THPTA? It is water-soluble and binds Cu(I) stronger than TBTA, helping to outcompete the chelating amine substrate [1].
-
-
Solvent: t-BuOH/Water (1:1) or DMSO/Water (if solubility is poor).
Step-by-Step Methodology
-
Ligand Pre-Complexation (The "Spark"):
-
Mix CuSO₄ and THPTA (ratio 1:2) in water before adding to the reaction.
-
Validation: Solution should be light blue. If precipitate forms, your ligand concentration is too low.
-
-
Degassing (The "Safety Net"):
-
Dissolve Alkyne and Azide in the solvent.
-
Bubble Nitrogen/Argon through the solution for 10 minutes.
-
Reason: Removes O₂, preventing Glaser coupling (alkyne dimerization) and protecting Cu(I) from oxidation.
-
-
Initiation:
-
Add the Cu-THPTA complex.
-
Add Sodium Ascorbate (freshly prepared in water).[4]
-
Observation: The solution should turn colorless or pale yellow (Cu(II)
Cu(I)). If it turns brown/black immediately, check for catalyst precipitation.
-
-
Thermal Activation:
-
Heat to 45°C .
-
Stir for 4 hours.
-
-
Checkpoint 1 (TLC/LC-MS):
-
Scenario A: Alkyne consumed, Product formed.
Success. -
Scenario B: Alkyne remaining, Azide remaining.
Catalyst Poisoned. Increase Temp to 60°C and add fresh Ascorbate. -
Scenario C: Alkyne consumed, New spot (non-polar) formed, Azide remains.
Glaser Coupling. You failed to degas properly.
-
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Use this flow to diagnose stalled reactions.
Figure 2: Troubleshooting logic for CuAAC failures.
Frequently Asked Questions
Q: Can I use TBTA instead of THPTA? A: You can, but TBTA has poor water solubility and requires organic co-solvents (DMSO/DMF). For amines like this compound, THPTA is superior because it allows higher water content, which solvates the amine better and reduces non-specific binding to the copper [2].
Q: My reaction turns green after 1 hour. What happened? A: Your Cu(I) has oxidized to Cu(II).[5] This kills the catalysis. This usually happens if the vessel wasn't sealed properly or if the ascorbate was consumed. Fix: Add an extra 0.5 equiv of Sodium Ascorbate.
Q: Is it safe to heat this reaction to 100°C to speed it up? A: No. While the alkyne is stable, organic azides are energetic materials. The decomposition temperature of many alkyl azides is near 120°C, but can be lower depending on the structure [3]. Furthermore, at 100°C, the rate of Glaser coupling (alkyne-alkyne dimerization) competes significantly with the triazole formation.
Q: Why does the protocol specify mixing Cu and Ligand before addition? A: If you add "naked" Cu(II) sulfate to the amine substrate, the amine will coordinate the copper immediately. The ligand might not be able to displace the amine efficiently once that complex forms. Pre-complexing ensures the Copper enters the system protected by the ligand [4].
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanisms. Chemical Society Reviews, 39(4), 1302-1315. Link
Sources
pH effects on (2-Methoxyethyl)(prop-2-yn-1-yl)amine stability and reactivity
Topic: pH-Dependent Stability & Reactivity Guide
Executive Summary
(2-Methoxyethyl)(prop-2-yn-1-yl)amine is a bifunctional building block containing a secondary amine, an ether linkage, and a terminal alkyne. Its utility in drug discovery (e.g., as a fragment for MAO inhibitors or kinase linkers) and bioconjugation (Click chemistry) relies heavily on controlling its protonation state.
This guide addresses the critical impact of pH on this molecule. The secondary amine (
Module 1: Stability & Storage (The "Shelf Life" Protocol)
The Core Issue: Users often report samples turning yellow or brown upon storage. This is almost exclusively due to oxidative degradation of the free base or oligomerization of the alkyne, both of which are accelerated at high pH.
Mechanism of Instability
-
Oxidation (Air Sensitivity): The free secondary amine lone pair is susceptible to oxidation by atmospheric oxygen, leading to N-oxides or hydroxylamines. This process is suppressed when the nitrogen is protonated (low pH).
-
Glaser Coupling: In basic media (pH > 9) with trace copper or iron impurities, the terminal alkyne can undergo oxidative homocoupling to form diynes (Glaser coupling), resulting in insoluble brown precipitates.
pH-Dependent Species Diagram
The following diagram illustrates the transition between the stable storage form and the reactive form.
Caption: Figure 1.[1][2] The stability equilibrium. Storage is optimal in the green zone (Salt form); reactivity occurs in the yellow zone (Free Base).
Storage Protocol
| Parameter | Recommendation | Technical Rationale |
| Form | Hydrochloride Salt | The HCl salt locks the nitrogen lone pair, preventing N-oxidation. |
| pH Maintenance | Keep Acidic | If storing as a solution, maintain pH < 4 using 0.1 M HCl or Acetic Acid. |
| Temperature | -20°C | Retards the kinetics of spontaneous alkyne polymerization. |
| Atmosphere | Argon/Nitrogen | Essential for the free base to prevent reaction with atmospheric CO₂ (carbamate formation) and O₂. |
Module 2: Reactivity & Synthesis (The "Click" Optimization)
The Core Issue: "My CuAAC (Click) reaction failed" or "Yields are low." Root Cause: The pH window for optimal reactivity is narrow. The amine must be unprotonated to act as a nucleophile (for alkylations), but for Click chemistry, the pH affects the copper catalyst's lifecycle.
Reactivity Profile
1. Nucleophilic Substitution (Alkylation/Acylation)
-
Requirement: Free Base (Deprotonated).
-
Optimal pH: > 10.
-
Protocol: Use an organic base (e.g., DIPEA or TEA) in excess.
-
Warning: At this pH, the risk of alkyne dimerization increases. Perform reactions under strict inert atmosphere.
2. CuAAC (Click Chemistry)
-
Requirement: Terminal Alkyne availability.
-
Optimal pH: 7.5 – 8.5 .
-
The Trap:
-
pH < 6:[3] The amine is protonated (
). While the alkyne can still react, the protonated amine near the reaction center may chelate Cu(I) inefficiently or create electrostatic repulsion if the azide partner is positive. -
pH > 9: Promotes copper oxidation to Cu(II) (inactive) and alkyne homocoupling byproducts.
-
Troubleshooting Workflow: Failed Click Reaction
Caption: Figure 2.[4] Decision tree for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving propargylamines.
Module 3: Extraction & Purification (The "pH Switch")
The Core Issue: "I cannot recover the compound after the reaction."
Solution: Because this compound is a secondary amine, you can exploit its
Estimated pKa: ~8.2 – 8.8 (Lower than typical secondary amines due to the electron-withdrawing propargyl and methoxyethyl groups).
The "pH Switch" Protocol
| Step | Action | pH Target | Phase Location |
| 1. Quench | Add dilute HCl (1M) to the reaction mixture. | pH < 3 | Aqueous Phase (Compound is |
| 2. Wash | Wash the acidic aqueous layer with DCM or Ethyl Acetate. | pH < 3 | Discard Organic wash (removes non-basic impurities). |
| 3. Basify | Add NaOH (2M) or sat. NaHCO₃ to the aqueous layer. | pH > 11 | Organic Phase (Compound is Free Base). |
| 4. Extract | Extract the basic aqueous layer with DCM (3x). | pH > 11 | Combine Organic layers. Dry over Na₂SO₄. |
Critical Note: Do not use Phosphate Buffer for the basification step if Copper (from Click chemistry) is present, as Copper Phosphate precipitates are difficult to remove. Use EDTA/Ammonia to chelate copper if necessary.
FAQ: Frequently Asked Questions
Q: Can I use this compound in biological media (pH 7.4)? A: Yes. At pH 7.4, the compound will exist as a mixture of protonated and unprotonated forms (close to its pKa). For Click chemistry on live cells, it is compatible, but ensure you use a copper-chelating ligand (like THPTA or BTTAA) to prevent cytotoxicity and protect the catalyst.
Q: Why does my NMR show broad peaks?
A: This is often a pH/Solvent effect. In
Q: Is the ether oxygen reactive? A: generally, no. The 2-methoxyethyl group is stable under standard acidic and basic conditions. However, it can act as a hemilabile ligand for metals (like Copper), potentially altering the kinetics of metal-catalyzed reactions compared to simple alkyl propargylamines.
References
-
Propargylamine Stability & Handling: Fisher Scientific. (2025).[5][6][7] Safety Data Sheet: Propargylamine Hydrochloride. Retrieved from (General class stability data).
- Click Chemistry pH Optimization: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Discusses the optimal pH range (7-8) and buffer selection.
-
Amine pKa & Reactivity: PubChem. (2024). Compound Summary: this compound.[7] Retrieved from .
- Peshkov, V. A., et al. (2013). "Synthesis and Reactivity of Propargylamines in Organic Chemistry." Chemical Reviews.
Sources
- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]
Air and moisture sensitivity of (2-Methoxyethyl)(prop-2-yn-1-yl)amine reactions
Topic: Air and Moisture Sensitivity in Synthesis & Handling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Product Intelligence & Chemical Profile
(2-Methoxyethyl)(prop-2-yn-1-yl)amine is a bifunctional secondary amine featuring a basic nitrogen center, a terminal alkyne (propargyl group), and a chelating ether tail. Its unique structure makes it a versatile building block for heterocycle synthesis (e.g., pyrroles, indoles) and "Click" chemistry, but also introduces specific vulnerabilities to environmental factors.
| Property | Data / Characteristic |
| Structure | CH3-O-CH2-CH2-NH-CH2-C≡CH |
| Functionality | Secondary Amine (Nucleophile/Base), Terminal Alkyne (Electrophile/Nucleophile), Ether (Chelator) |
| Primary Sensitivity | Hygroscopic (Amine), CO₂ Sensitive (Carbamate formation), Metal-Catalyst Poisoning (Alkyne/Amine chelation) |
| Storage Class | Refrigerate (2–8°C); Store under Argon/Nitrogen; Protect from light.[1][2][3][4] |
Critical Handling & Storage Protocols
Q: My bottle of this compound has developed a white crust around the cap. Is it degraded? A: Likely, yes—but only superficially.
-
Diagnosis: Secondary amines react with atmospheric CO₂ to form carbamate salts (solid deposits).
-
Impact: The bulk liquid is likely intact, but the stoichiometry of your reaction will be off if you weigh the salt as reagent.
-
Corrective Action:
-
Do not scrape the solid back into the bottle.
-
Filter the liquid through a dry frit or cotton plug under an inert atmosphere.
-
Purge the headspace with Argon before resealing.
-
Pro-Tip: For precise catalysis, distill the amine prior to use if solids are visible.
-
Q: Can I store this compound in a standard solvent like DCM or THF? A:
-
Recommended: No. Store neat if possible.
-
Reasoning:
-
DCM: Secondary amines can slowly react with DCM (alkylation) over long periods to form quaternary ammonium salts (N-chloromethyl species), especially if light is present.
-
THF: Prone to peroxide formation; amines can catalyze peroxide decomposition, leading to degradation.
-
-
Best Practice: If dilution is necessary, use Anhydrous Toluene or Benzene , stored over 4Å molecular sieves under Argon.
Troubleshooting Reaction Scenarios
Scenario A: Metal-Catalyzed Couplings (A3 Coupling, Sonogashira)
Context: You are reacting the amine with an aldehyde and alkyne (A3) or an aryl halide (Sonogashira) using Cu or Pd catalysts.
Q: The reaction turns green/blue and stalls immediately. Why? A: This indicates Oxidative Catalyst Death .
-
Mechanism: The terminal alkyne + amine + Cu(I) is a system highly susceptible to Glaser coupling (homocoupling of alkynes) in the presence of Oxygen. The blue/green color confirms Cu(I) has oxidized to inactive Cu(II).
-
The "Ether Effect": The methoxyethyl tail of this specific amine can chelate the Copper, stabilizing the oxidized Cu(II) species and preventing it from reducing back to the active cycle.
-
Solution:
-
Degas rigorously: Sparging with N₂ is insufficient. Use the Freeze-Pump-Thaw method (3 cycles).
-
Add Ascorbate: In Cu-catalyzed reactions, add 10 mol% Sodium Ascorbate to scavenge adventitious oxygen and keep Cu in the +1 state.
-
Scenario B: "Click" Chemistry (CuAAC)
Context: Reacting the propargyl group with an azide.
Q: I am seeing low yields and "streaking" on my TLC. Is moisture the problem? A: Moisture is rarely the issue in Click chemistry (often done in water), but pH and Chelation are.
-
Issue: The secondary amine is basic. If the pH is too high, Cu forms non-reactive hydroxides. If too low, the amine protonates and cannot coordinate effectively to assist the cycle (ligand effect).
-
The "Streaking": Secondary amines interact strongly with the acidic silanols on silica gel.
-
Protocol Adjustment:
-
Buffer: Run the reaction in Tris-buffer or PBS (pH 7.4).
-
Purification: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes to neutralize acidic sites. Elute with DCM/MeOH containing 1% NH₄OH.
-
Scenario C: Alkylation (Nucleophilic Substitution)
Context: Reacting the amine nitrogen with an alkyl halide.[5]
Q: I am getting a mixture of mono-alkylation and quaternary salts. Is this due to wet solvent? A: No, this is a kinetic issue, but moisture exacerbates it by hydrolyzing your electrophile.
-
Moisture Effect: Water competes with the amine for the alkyl halide, generating alcohols and acid (HX). The acid then protonates your amine, deactivating it.
-
Fix:
-
Dry solvents (THF/DMF) over activated molecular sieves.
-
Use an inorganic base scavenger (e.g., K₂CO₃ or Cs₂CO₃) that also acts as a desiccant.
-
Decision Logic: Handling Air-Sensitive Amine Reactions
The following flowchart illustrates the decision-making process for handling this compound in catalytic workflows.
Caption: Workflow for assessing reagent quality and reaction conditions based on the specific sensitivity of the amine/alkyne system.
Technical Reference Data
Solvent & Reagent Compatibility Matrix
| Solvent/Reagent | Compatibility | Notes |
| Water | Low (Reagent) / High (Click) | Amine is hygroscopic. Water is fine for Click chemistry but fatal for anhydrous alkylations or A3 couplings using water-sensitive catalysts. |
| Dichloromethane (DCM) | Medium | Avoid long-term storage (quaternization risk). Good for workup. |
| Chloroform (CDCl₃) | Low | Acidic impurities in CDCl₃ can protonate the amine, shifting NMR peaks. Filter CDCl₃ through basic alumina before NMR. |
| Acetone | None | DO NOT USE. Secondary amines react with acetone to form enamines/imines (condensation). |
| Copper (I) Iodide | High | Requires inert atmosphere.[3] The ether tail may require slightly higher catalyst loading (1.1x standard). |
References
-
Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017).[6] Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200.[6]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41(10), 3835-3847.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
BenchChem Technical Data. (2025). Storage and Handling of Propargyl Amines.
-
Sigma-Aldrich Safety Data Sheet. (2024). N-Methylpropargylamine (Analogous handling data).
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-(2-methylprop-2-en-1-yl)but-2-yn-1-amine | C8H13N | CID 116025313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Propargylamine - Wikipedia [en.wikipedia.org]
Technical Guide: Characterizing Unexpected Byproducts in (2-Methoxyethyl)(prop-2-yn-1-yl)amine Reactions
Executive Summary & Molecule Profile[1]
(2-Methoxyethyl)(prop-2-yn-1-yl)amine is a bifunctional secondary amine linker widely used in drug discovery for PROTAC linker synthesis and fragment-based drug design. Its utility lies in its "Click-ready" terminal alkyne and its hydrophilic methoxyethyl tail, which improves solubility.
However, this specific structural combination creates a "perfect storm" for three distinct classes of side reactions that often baffle researchers:
-
Chelation-Induced Catalyst Poisoning: The methoxy and amine groups can sequester metal catalysts (Cu).
-
Glaser Homocoupling: The terminal alkyne dimerizes under oxidative conditions.
-
5-Exo-Dig Cyclization: The secondary amine can attack the alkyne intramolecularly.
This guide provides the diagnostic frameworks to identify, characterize, and prevent these impurities.
Diagnostic Flowchart: Identifying the Ghost Peak
Before proceeding to specific mechanisms, use this decision tree to categorize your impurity based on LC-MS and NMR data.
Figure 1: Diagnostic logic for identifying byproducts based on mass spectrometry and visual cues.
Detailed Troubleshooting Modules
Module A: The "Click" Competitor (Glaser Coupling)[2]
The Issue: During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), you observe a significant impurity with a mass of
The Mechanism: In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative homocoupling (Glaser-Hay reaction) to form a 1,3-diyne.[1] This consumes your starting material and generates a byproduct that is often difficult to separate.
Data Signature:
| Analytical Method | Characteristic Signal |
|---|
| LC-MS |
Protocol: Prevention & Remediation
-
Strict Anaerobic Conditions: Sparge all solvents with Argon/Nitrogen for at least 15 minutes before adding the copper catalyst.
-
Sacrificial Reductant: Add Sodium Ascorbate (5-10 eq) to the reaction. This keeps Copper in the active Cu(I) state and scavenges oxygen, suppressing the oxidative Glaser cycle.
-
Ligand Selection: Use accelerating ligands like THPTA or TBTA . These protect the Cu(I) center from oxidation while accelerating the desired Click reaction over the homocoupling background.
Module B: Catalyst Poisoning (The Chelation Effect)
The Issue: The reaction mixture turns from colorless/yellow to a distinct blue or green color immediately upon adding the Copper source. No product is formed (0% conversion).
The Mechanism: this compound is a "hemilabile" ligand. The ether oxygen and the secondary amine nitrogen can coordinate to the Copper center, forming a stable 5-membered chelate ring. This "wraps" the catalyst, preventing the alkyne from coordinating and effectively poisoning the cycle.
Figure 2: Schematic of the methoxyethyl arm blocking the copper catalytic site.
Protocol: Overcoming Chelation
-
Increase Catalyst Loading: Standard 1-5 mol% Cu is insufficient. Increase to 10-20 mol% to saturate the chelation sites and leave free Cu for catalysis.
-
Use Stronger Ligands: A tris-triazole ligand (like TBTA ) binds Cu(I) much more strongly than the methoxyethyl amine, displacing the substrate from the metal center and restoring catalytic activity.
-
EDTA Workup: Post-reaction, these chelates are sticky. Wash the organic layer with saturated aqueous EDTA or NH4OH to strip the copper from the product.
Module C: Intramolecular Cyclization (5-Exo-Dig)
The Issue: You isolate a product with the exact same mass as the starting material, but it is not the starting material. It is likely a heterocyclic isomer.
The Mechanism: Transition metals (Cu, Ag, Au) can activate the alkyne triple bond, making it susceptible to nucleophilic attack by the secondary amine (N-H). This 5-exo-dig cyclization forms a dihydropyrrole or pyrrolidine derivative.
Data Signature:
-
1H NMR: Loss of the alkyne proton (
). Appearance of alkene protons ( ppm) if the double bond remains endocyclic. -
IR: Loss of the sharp alkyne stretch (
).
Protocol: Prevention
-
Avoid Lewis Acids: Do not use Lewis Acid catalysts (like ZnCl2) if possible, as they promote this cyclization.
-
Temperature Control: Keep Click reactions at Room Temperature (RT). High heat (>60°C) favors the thermodynamic cyclized product over the kinetic Click product.
Analytical Reference Data
Use this table to benchmark your NMR spectra against expected impurities. Shifts are approximate (
| Proton Environment | Starting Material | Glaser Dimer (Impurity) | Cyclized (5-exo-dig) |
| Terminal Alkyne ( | Absent | Absent | |
| Propargyl ( | Shifted (Ring | ||
| Methoxy ( | |||
| Alkene ( | Absent | Absent |
References
-
Glaser Coupling Mechanism
-
Copper Chelation by Amino-Ethers
-
Intramolecular Cyclization (5-exo-dig)
-
NMR Chemical Shifts of Propargyl Amines
- Title: Comparative Theoretical and Experimental 1H-NMR Spectra for Propargyl Amines and their Amine Oxides.
- Source: ResearchGate / Intern
-
URL:[Link]
Sources
Validation & Comparative
Comparative Profiling of (2-Methoxyethyl)(prop-2-yn-1-yl)amine Scaffolds
Executive Summary & Strategic Utility
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (MEPA) represents a specialized "bifunctional" scaffold in medicinal chemistry. Unlike the canonical N-methylpropargylamines found in approved drugs like Selegiline or Rasagiline , the MEPA scaffold incorporates a methoxyethyl ether tail .
This structural modification serves two critical functions in drug development:
-
Physicochemical Tuning: The ether oxygen introduces a hydrogen bond acceptor, lowering the LogP (lipophilicity) compared to alkyl analogues, thereby improving aqueous solubility while maintaining Blood-Brain Barrier (BBB) permeability.
-
Synthetic Versatility: The terminal alkyne acts as a "Click Chemistry" handle (CuAAC reaction) for generating triazole libraries, while the secondary amine allows for rapid diversification into ureas, amides, or tertiary amines.
This guide compares the MEPA scaffold against the industry-standard N-Methylpropargylamine (MPA) core, providing experimental protocols for characterization.
Comparative Performance Analysis
A. Physicochemical & Pharmacological Profiling
The following table contrasts the MEPA scaffold with the standard MPA scaffold used in Parkinson’s therapeutics.
| Feature | MEPA Scaffold (Methoxyethyl) | MPA Scaffold (Methyl) | Implication for Drug Design |
| Structure | MeO-CH2-CH2-NH-CH2-C≡CH | CH3-NH-CH2-C≡CH | MEPA is bulkier but more polar. |
| LogP (Calc.) | ~0.4 - 0.7 | ~0.9 - 1.1 | MEPA has higher water solubility; reduced non-specific binding. |
| MAO-B Selectivity | High (Steric exclusion from MAO-A) | Moderate to High | The bulkier methoxyethyl group favors the larger hydrophobic cavity of MAO-B over MAO-A. |
| Metabolic Stability | Moderate | Low (N-demethylation) | MEPA avoids rapid N-demethylation (a major clearance pathway for Selegiline). |
| Click Reactivity | High | High | Both are excellent substrates for CuAAC, but MEPA derivatives are more soluble in aqueous click buffers. |
B. Mechanism of Action: MAO-B Inactivation
Both scaffolds function as "suicide substrates" (mechanism-based inhibitors). The propargylamine moiety enters the MAO-B active site, is oxidized to an iminium species, and subsequently forms a covalent adduct with the N-5 atom of the FAD cofactor.
Key Difference: The methoxyethyl group of MEPA interacts with the entrance cavity residues, potentially stabilizing the non-covalent transition state differently than the methyl group of Selegiline.
C. Visualization of Signaling & Mechanism
The following diagram illustrates the dual pathway: the pharmacological inactivation of MAO-B and the synthetic "Click" utility.
Figure 1: Dual-utility workflow showing the pharmacological pathway (MAO-B inhibition) and synthetic pathway (Triazole formation).
Experimental Protocols
Protocol A: Synthesis of MEPA Derivatives (Nucleophilic Substitution)
Use this protocol to generate the core scaffold.
Materials: 2-Methoxyethylamine (1.0 eq), Propargyl bromide (1.1 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).
-
Setup: Dissolve 2-methoxyethylamine in anhydrous ACN at 0°C under N2 atmosphere.
-
Addition: Add K2CO3 followed by dropwise addition of propargyl bromide (80% in toluene).
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (stained with KMnO4; alkyne active).
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash column chromatography (Hexane:EtOAc).
-
Critical Checkpoint: Ensure removal of bis-propargylated byproduct (tertiary amine), which forms if excess alkylating agent is used.
-
Protocol B: Fluorometric MAO-B Inhibition Assay
Self-validating protocol using Amplex Red.
Reagents:
-
Recombinant Human MAO-B (Sigma/Corning).
-
Substrate: p-Tyramine or Benzylamine.
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Control: Selegiline (Positive Control, IC50 ~20 nM).
Workflow:
-
Incubation: Incubate MAO-B (0.1 U/mL) with the MEPA derivative (concentration range 1 nM – 100 µM) in Phosphate Buffer (pH 7.4) for 30 minutes at 37°C.
-
Activation: Add working solution containing p-Tyramine (1 mM), Amplex Red (200 µM), and HRP (1 U/mL).
-
Measurement: Measure fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.
-
Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Determine IC50.
-
Validation: The Z-factor of the plate must be >0.5. Selegiline IC50 must fall within 10-40 nM.
-
Visualizing the Experimental Logic
The following diagram details the decision tree for characterizing these derivatives.
Figure 2: Decision matrix for evaluating MEPA derivatives in neurodegenerative drug discovery.
References
-
Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link
-
Youdim, M. B., et al. (2006). "Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders." Trends in Pharmacological Sciences. Link
-
Carradori, S., & Silvestri, R. (2015). "New frontiers in selective human MAO-B inhibitors." Journal of Medicinal Chemistry. Link
-
Zhou, Y., et al. (2015). "Click chemistry-based synthesis of 1,2,3-triazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "Amplex® Red Monoamine Oxidase Assay Kit Protocol." Link
Optimizing Bioorthogonal Handles: A Comparative Guide to (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary
In the precise architecture of Chemical Biology and Medicinal Chemistry, the choice of an alkyne tag is rarely trivial. While Propargylamine remains the commodity standard for copper-catalyzed azide-alkyne cycloaddition (CuAAC), it introduces a hydrogen bond donor (HBD) upon amidation, potentially compromising the membrane permeability of the final conjugate.
(2-Methoxyethyl)(prop-2-yn-1-yl)amine represents a "Goldilocks" optimization in linker chemistry. As a secondary amine with a short ether tail, it addresses two critical failures of simple alkyne tags:
-
Permeability: It forms tertiary amides , eliminating the amide HBD and improving passive diffusion.
-
Solubility: The methoxyethyl group acts as a "mini-PEG," enhancing aqueous solubility without the entropic penalty of long polyethylene glycol chains.
This guide objectively compares this advanced building block against standard alternatives, providing protocols and decision-making frameworks for researchers in PROTAC development and Activity-Based Protein Profiling (ABPP).
Technical Profile & Mechanism
Chemical Identity[1]
-
IUPAC Name: N-(2-methoxyethyl)prop-2-yn-1-amine
-
CAS: 1159977-46-8 (Representative analogue class) / Note: Often sourced as specific salt forms or free base.
-
Functional Class: Secondary Amine Alkyne.
-
Core Utility: Synthesis of "Capped" Alkyne Linkers.
The "Tertiary Amide" Advantage
The primary differentiator of this compound is its reactivity profile. Unlike primary amines (e.g., Propargylamine), which form secondary amides, this compound forms tertiary amides when reacted with activated esters (NHS/TFP).
Mechanistic Impact:
-
Secondary Amide (Traditional): Contains one N-H bond. This is a Hydrogen Bond Donor (HBD). High HBD counts correlate with poor cell permeability (Lipinski’s Rule of 5).
-
Tertiary Amide (Advanced): No N-H bond. Removes an HBD, lowering the polar surface area (PSA) and facilitating transit across the lipid bilayer—crucial for intracellular targets like E3 ligases in PROTAC design.
Comparative Analysis: Head-to-Head
The following analysis compares this compound (Compound A) against the two most common alternatives: Propargylamine (Compound B) and DBCO-Amine (Compound C).
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | Propargylamine | DBCO-Amine |
| Amine Type | Secondary | Primary | Primary (usually) |
| Post-Conjugation Linkage | Tertiary Amide (No HBD) | Secondary Amide (1 HBD) | Secondary Amide (1 HBD) |
| Solubility Profile | High (Ether oxygen effect) | Moderate | Low (Hydrophobic core) |
| Steric Footprint | Low (Linear) | Very Low (Linear) | High (Bulky ring) |
| Reaction Type | CuAAC (Requires Cu) | CuAAC (Requires Cu) | SPAAC (Copper-Free) |
| Kinetics ( | ~10 - 100 M⁻¹s⁻¹ (with Cu) | ~10 - 100 M⁻¹s⁻¹ (with Cu) | ~1 M⁻¹s⁻¹ (Strain-promoted) |
| Primary Application | PROTACs, Intracellular Probes | General Labeling, Surface Chem | Live Cell (No Cu toxicity) |
Deep Dive: Vs. Propargylamine
Verdict: Use this compound for drug-like molecules. While propargylamine is cheaper, the resulting secondary amide increases the rigid H-bond network. In PROTACs, where molecular weight is already high (>800 Da), minimizing HBD count is essential for oral bioavailability. The methoxyethyl group also prevents the "greasiness" associated with adding simple alkyl chains.
Deep Dive: Vs. DBCO
Verdict: Use this compound for sterically sensitive binding pockets. DBCO is excellent for live cells to avoid copper toxicity. However, the cyclooctyne ring is bulky and hydrophobic. If the tag is placed near a protein binding interface (e.g., the Cereblon binding motif), DBCO can sterically clash, abolishing affinity. The linear alkyne of the methoxyethyl variant is "invisible" to most binding pockets until the click reaction is performed.
Visualization: Selection Logic & Pathway
The following diagram illustrates the decision logic for selecting the appropriate alkyne tag based on experimental constraints.
Figure 1: Decision Tree for Alkyne Tag Selection. The pathway highlights the specific niche of secondary amine alkynes in optimizing permeability and solubility.
Experimental Protocols
These protocols are designed for the synthesis of an alkyne-tagged probe followed by a standard CuAAC reaction.
Protocol A: Conjugation to an NHS-Ester (Probe Synthesis)
Objective: Functionalize a target molecule (e.g., a carboxylic acid derivative) with the this compound tag.
Reagents:
-
Target Molecule-NHS ester (or carboxylic acid + HATU).
-
This compound (1.2 equivalents).
-
DIPEA (Diisopropylethylamine) (3.0 equivalents).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Dissolution: Dissolve the Target-NHS ester in anhydrous DMF (Concentration ~50-100 mM).
-
Activation (if using Acid): If starting with free acid, add HATU (1.1 eq) and DIPEA (3 eq), stir for 15 min.
-
Addition: Add this compound (1.2 eq) to the mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by LC-MS.[1] The secondary amine is slightly more sterically hindered than a primary amine; ensure completion before workup.
-
-
Purification: The product is a tertiary amide . Purify via Reverse-Phase HPLC (C18).
-
Note: The methoxyethyl group adds slight polarity; expect a shift in retention time compared to a propargyl analogue.
-
Protocol B: CuAAC "Click" Reaction
Objective: React the alkyne-tagged probe with an Azide-Reporter (e.g., Azide-Fluorophore).
Reagents:
-
Alkyne-Tagged Probe (from Protocol A).
-
Azide-Reporter (1.0 eq).
-
CuSO4 (1 mM final).
-
THPTA or TBTA Ligand (5 mM final, 1:5 Cu:Ligand ratio).
-
Sodium Ascorbate (10 mM final, fresh).
Step-by-Step:
-
Premix Complex: Mix CuSO4 and THPTA ligand in water/DMSO (1:5 ratio) prior to addition. This protects the copper from oxidation and prevents protein precipitation.
-
Assembly: In a reaction vial, combine:
-
PBS (Buffer, pH 7.4)[1]
-
Alkyne Probe (10–50 µM)
-
Azide Reporter (10–50 µM)
-
Cu-Ligand Complex
-
-
Initiation: Add Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I).
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Quenching: Add EDTA (5 mM) to chelate copper if downstream analysis involves metal-sensitive assays.
Mechanistic Pathway Visualization
The following diagram details the chemical transformation and the structural advantage of the tertiary amide product.
Figure 2: Synthesis Pathway. The reaction yields a tertiary amide, eliminating the hydrogen bond donor associated with standard propargylamine conjugations.
References
-
Enamine. Building Blocks and Linkers for PROTAC Synthesis. Retrieved from
-
Sigma-Aldrich. 2-Methoxyethylamine Properties and Safety Data. Retrieved from
-
National Institutes of Health (NIH). A Decade of Alkyne-Tag Raman Imaging (ATRI): Applications in Biological Systems. PMC8279997. Retrieved from
-
Wu, R., et al. Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules.[1] Frontiers in Bioengineering and Biotechnology.[1] Retrieved from
-
American Elements. (2-methoxyethyl)(2-methylpropyl)amine Specifications. Retrieved from
Sources
Technical Guide: Efficacy of (2-Methoxyethyl)(prop-2-yn-1-yl)amine in Bioconjugation
[1]
Executive Summary: The "Mini-PEG" Advantage[1]
In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and diagnostic probes, the linker is rarely a passive bystander. It dictates solubility, aggregation stability, and pharmacokinetics.
This compound represents a strategic "middle ground" in linker chemistry.[1] It combines the reactivity of a secondary amine (for facile conjugation to electrophiles) and a terminal alkyne (for CuAAC "click" chemistry) with a short hydrophilic motif (the 2-methoxyethyl group).[1]
Unlike simple alkyl linkers (e.g.,
Technical Profile & Mechanism of Action
Structural Analysis[1]
-
Core Scaffold: Secondary Amine (
).[1] -
Click Handle: Propargyl group (Prop-2-yn-1-yl).[1]
-
Solubility Modifier: 2-Methoxyethyl group (
).[1]
Mechanistic Advantages[1]
-
Nucleophilicity: As a secondary amine, it exhibits higher nucleophilicity toward alkyl halides compared to primary amines due to inductive effects, while maintaining sufficient reactivity toward activated esters (NHS/PFP).
-
Solubility Modulation: The ether oxygen in the methoxyethyl tail acts as a hydrogen bond acceptor.[1] This disrupts the hydrophobic surface area of the linker, lowering the LogP of the final conjugate without the need for a long PEG chain.
-
Absence of H-Bond Donors (Post-Conjugation): Upon acylation or alkylation, the nitrogen becomes tertiary, removing a hydrogen bond donor. This is often advantageous for cell permeability in small molecule drug discovery.[1]
Comparative Efficacy Analysis
The following table contrasts this compound against standard alternatives in the field.
Table 1: Comparative Metrics of Propargyl-Based Linkers[1]
| Feature | This compound | Propargylamine (Standard) | PEG |
| Structure Type | Secondary Amine / Mini-PEG | Primary Amine / Alkyl | Primary Amine / Long PEG |
| Water Solubility | High (Ether oxygen effect) | Low (Hydrophobic core) | Very High |
| Steric Bulk | Low (Compact) | Very Low | High (Entropic penalty) |
| Conjugation Product | Tertiary Amide/Amine (No H-bond donor) | Secondary Amide (H-bond donor) | Secondary Amide |
| Lipophilicity (LogP) | Reduced | Neutral/High | Significantly Reduced |
| Aggregation Risk | Low | High (for hydrophobic payloads) | Very Low |
| Reaction Kinetics | Fast (Alkylation); Moderate (Acylation) | Fast (Acylation) | Moderate (Entropic drag) |
Deep Dive: Why Choose the Methoxyethyl Variant?
-
Vs. Propargylamine: Simple propargylamine linkers often lead to precipitation when conjugated to hydrophobic payloads (e.g., fluorophores like BODIPY or drugs like Paclitaxel). The methoxyethyl group provides just enough polarity to keep the "warhead" solvated during the click reaction.[1]
-
Vs. PEG
: While PEG is the gold standard for solubility, it adds ~200 Da and significant length (~15-20 Å).[1] For binding assays or PROTACs where the distance between domains is critical, the "Mini-PEG" (methoxyethyl) offers solubility without disrupting the spatial geometry of the ligand.
Experimental Protocols
Workflow Overview
The efficacy of this linker is best realized in a two-step "Tag-and-Click" workflow.[1]
-
Functionalization: Reacting the secondary amine with an electrophilic payload (e.g., an NHS-ester activated drug).[1]
-
Bioconjugation: Clicking the alkyne-tagged payload to an azide-labeled biomolecule.[1]
Protocol A: Acylation with NHS-Esters
Use this protocol to attach the linker to a drug or fluorophore.[1]
Reagents:
-
Payload-NHS Ester (1.0 equiv)[1]
-
This compound (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMSO[1]
Steps:
-
Dissolve the Payload-NHS ester in anhydrous DMF (concentration ~0.1 M).[1]
-
Add DIPEA followed by this compound.[1]
-
Critical Step: Stir at Room Temperature (RT) for 2–4 hours. Note: Secondary amines can be sterically slower than primary amines; monitor by LC-MS until the NHS ester is consumed.[1]
-
Purification: Dilute with water/acetonitrile and purify via preparative HPLC (C18 column). Lyophilize to obtain the Alkyne-Functionalized Payload.
Protocol B: CuAAC Click Reaction
Use this protocol to conjugate the payload to a biomolecule.[1]
Reagents:
-
Azide-labeled Biomolecule (1.0 equiv)[1]
-
Alkyne-Functionalized Payload (from Protocol A) (1.5 - 3.0 equiv)[1]
-
CuSO
(5 equiv)[1] -
THPTA or BTTAA Ligand (25 equiv) Crucial for protecting biomolecules from oxidative damage.
-
Sodium Ascorbate (50 equiv)
Steps:
-
Mix the Azide-Biomolecule and Alkyne-Payload in PBS (pH 7.4).
-
Premix CuSO
and THPTA ligand in water prior to addition.[1] Add to the reaction. -
Add Sodium Ascorbate (freshly prepared) to initiate the reaction.[1]
-
Incubate for 1 hour at RT (or 4°C overnight for sensitive proteins).
-
Validation: Analyze by SDS-PAGE (for proteins) or LC-MS (for peptides).[1]
Visualizing the Pathway
The following diagram illustrates the strategic decision-making process and chemical pathway for using this linker.
Caption: Decision matrix for selecting this compound based on solubility and steric requirements.[1]
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.[1] Link
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie. Link
-
BenchChem Technical Review. (2025). Beyond Propargyl-PEG4: A Comparative Guide to Alternative Linkers. Link
-
PubChem Compound Summary. (2025). N-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)amine.[1] National Center for Biotechnology Information.[1] Link
Validating the structure of (2-Methoxyethyl)(prop-2-yn-1-yl)amine products
Executive Summary & Scientific Context
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (CAS: N/A for specific isomer, generic class CAS 113.16 g/mol ) is a high-value bifunctional intermediate. It bridges the gap between hydrophilic ether linkers and "Click Chemistry" (CuAAC) compatible alkyne handles.
In drug discovery, this secondary amine serves as a critical scaffold for synthesizing heterocycles (e.g., pyrroles via hydroamination) or as a linker in PROTACs (Proteolysis Targeting Chimeras). However, its validation presents a specific challenge: The "Polylation" Problem.
When synthesizing this molecule via standard alkylation, the reactivity of the secondary amine product often exceeds that of the primary amine starting material, leading to the formation of the thermodynamic trap: the tertiary amine (bis-propargylated impurity).
This guide compares three validation methodologies to ensure structural integrity and purity:
-
High-Field
H NMR: The structural gold standard. -
GC-MS: The quantitative purity standard.
-
FT-IR: The rapid functional verification.
Comparative Analysis of Validation Methods
The following table summarizes the performance of each analytical technique in the context of validating this compound.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: | Method B: GC-MS (EI) | Method C: FT-IR (ATR) |
| Primary Utility | Structural Elucidation & Regiochemistry | Impurity Profiling (Bis-alkylated) | Functional Group Check |
| Detection Limit | ~1-2% (Standard parameters) | < 0.1% (High Sensitivity) | > 5% |
| Differentiation | Excellent (Integration of N-H vs N-R) | Excellent (Molecular Ion Mass) | Moderate (N-H stretch visibility) |
| Sample Prep | Dissolve in | Dilute in MeOH/DCM | Neat Liquid |
| Critical Blindspot | Inorganic salts (NaCl/KBr) are invisible | Thermally unstable salts degrade | Minor impurities often masked |
Detailed Structural Validation ( H NMR)
Expert Insight: The most common error in validating this compound is misinterpreting the integration of the propargyl methylene protons. In the desired secondary amine, these integrate to 2H.[1] In the impurity, they integrate to 4H relative to the methoxy group.
Theoretical Shift Assignment ( )
Structure:
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( |
| A | 2.20 - 2.25 | Triplet (t) | 1H | ||
| B | 3.40 - 3.45 | Doublet (d) | 2H | ||
| C | 1.80 - 2.10 | Broad Singlet | 1H | Exchangeable | |
| D | 2.80 - 2.85 | Triplet (t) | 2H | ||
| E | 3.48 - 3.52 | Triplet (t) | 2H | ||
| F | 3.35 | Singlet (s) | 3H | - |
Validation Criterion: To confirm the product is the Secondary Amine and not the Tertiary Amine :
-
Verify the ratio of Group F (Methoxy) to Group B (Propargyl) .
-
Target (Secondary): 3H : 2H (1.5 : 1 ratio).
-
Impurity (Tertiary): 3H : 4H (0.75 : 1 ratio).
-
-
Presence of Group C (N-H) . The tertiary amine lacks this proton.
Experimental Protocols
Synthesis Context (For Reference)
Note: This protocol is provided to generate the sample for validation.
-
Reagents: 2-Methoxyethylamine (1.0 eq), Propargyl Bromide (0.9 eq - sub-stoichiometric to limit over-alkylation),
(2.0 eq), MeCN (Solvent). -
Condition: Stir at
to RT for 12 hours. -
Workup: Filter solids, concentrate, and purify via vacuum distillation (bp ~60-65°C at 10 mmHg).
GC-MS Purity Workflow (The Self-Validating System)
GC-MS is the "Truth Serum" for this molecule because the boiling point difference between the mono-propargyl (Target) and bis-propargyl (Impurity) species is significant (>40°C).
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split ratio 20:1.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Hold 5 min.
-
Expected Fragmentation (EI Source, 70eV):
-
Target (
):- : 113 m/z (Parent).
-
Base Peak: 82 m/z (Loss of
) or 39 m/z (Propargyl fragment).
-
Bis-Impurity (
):- : 151 m/z.
-
Diagnostic: Absence of m/z 113 parent; shift to higher mass.
Visualization of Validation Logic
The following diagrams illustrate the decision-making process for validating this specific chemical structure.
Diagram 1: Analytical Decision Tree
Caption: Step-by-step workflow to isolate and validate the secondary amine from the tertiary amine byproduct.
Diagram 2: Distinguishing Structure by NMR Integration
Caption: Logic flow for using NMR integration to distinguish the mono-alkylated target from the bis-alkylated impurity.
References
-
PubChem Database. (2025). Compound Summary: N-(2-methoxyethyl)prop-2-yn-1-amine (CID 21843630).[2] National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. (Context for propargylamine utility). [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking (2-Methoxyethyl)(prop-2-yn-1-yl)amine Against Commercially Available Click Chemistry Reagents
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Bioconjugation via click chemistry has emerged as a powerful tool, offering high selectivity and reliability.[1][2][3] The choice of the alkyne-containing reagent is a critical determinant of success in the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4][5]
This guide provides an in-depth technical comparison of (2-Methoxyethyl)(prop-2-yn-1-yl)amine , a novel hydrophilic alkyne reagent, against established, commercially available alternatives. We will delve into the rationale behind its design, present a head-to-head comparison based on key performance indicators, and provide detailed experimental protocols to enable you to validate these findings in your own laboratory.
The Rationale for a Novel Hydrophilic Alkyne Reagent
The hydrophilicity of bioconjugation reagents is a critical factor influencing their utility.[6][7] Poor aqueous solubility can lead to aggregation of biomolecules and impede reaction kinetics.[6] The structure of this compound, with its ether and secondary amine moieties, is designed to enhance water solubility compared to more hydrophobic traditional alkyne reagents. This guide will benchmark its performance against a standard hydrophobic alkyne and a PEGylated alkyne to evaluate the impact of its unique chemical structure.
The Benchmarking Panel: Commercially Available Alternatives
To provide a comprehensive comparison, we have selected two widely used, commercially available alkyne reagents for benchmarking against this compound:
-
N-Propargyl-N-methylamine: A common, small, and relatively hydrophobic terminal alkyne.
-
Alkyne-PEG4-NHS ester: A popular reagent featuring a polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce aggregation.[7][8]
Key Performance Indicators (KPIs) for Benchmarking
Our comparative analysis will focus on the following critical performance indicators:
-
Reaction Efficiency: The overall yield of the bioconjugation reaction.
-
Reaction Kinetics: The speed at which the reaction proceeds to completion.
-
Aqueous Solubility: The maximum concentration of the reagent in aqueous buffers.
-
Stability of the Conjugate: The integrity of the resulting bioconjugate under physiological conditions.
-
Cellular Cytotoxicity: The impact of the reagent and reaction conditions on cell viability.
Experimental Design: A Head-to-Head Comparison
To ensure a rigorous and objective comparison, a standardized experimental workflow will be employed. The overall workflow involves the labeling of a model protein, Bovine Serum Albumin (BSA), with a fluorescent azide, followed by purification and characterization of the conjugate.
Figure 1: Experimental workflow for benchmarking alkyne reagents.
Detailed Experimental Protocol: Protein Labeling via CuAAC
This protocol describes the labeling of Bovine Serum Albumin (BSA) with an azide-functionalized fluorescent dye using the different alkyne reagents.
Materials:
-
Bovine Serum Albumin (BSA)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
This compound
-
N-Propargyl-N-methylamine
-
Alkyne-PEG4-NHS ester
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[9]
-
Sodium ascorbate[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Amine-reactive crosslinker (for attaching alkynes to BSA)
Procedure:
-
Preparation of Alkyne-Modified BSA:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Add a 20-fold molar excess of the respective alkyne reagent (or amine-reactive alkyne for Alkyne-PEG4-NHS ester) to the BSA solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted alkyne reagent using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Determine the protein concentration and degree of alkyne modification using appropriate methods (e.g., BCA assay and a colorimetric alkyne quantification assay).
-
-
-
In a microcentrifuge tube, combine the alkyne-modified BSA (final concentration 1 mg/mL), and the azide-functionalized fluorescent dye (5-fold molar excess over the alkyne).
-
Prepare a fresh catalyst premix by combining CuSO4 (final concentration 100 µM) and THPTA (final concentration 500 µM) in PBS.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Purify the fluorescently labeled BSA from excess dye and reaction components using a desalting column (e.g., PD-10) equilibrated with PBS.
-
-
Analysis of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm successful labeling and assess the purity of the protein.
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific excitation maximum).
-
Mass Spectrometry: Confirm the covalent modification and determine the precise mass of the conjugate.
-
Benchmarking Results: A Comparative Analysis
The following tables summarize the expected performance of this compound in comparison to the commercially available alternatives, based on its chemical properties and established principles of click chemistry.
Table 1: Physicochemical and Reactivity Properties
| Parameter | This compound | N-Propargyl-N-methylamine | Alkyne-PEG4-NHS ester |
| Aqueous Solubility | High | Low | High |
| Reaction Kinetics (CuAAC) | Fast | Moderate | Fast |
| Reaction Efficiency | > 95% | > 90% | > 95% |
| Propensity for Aggregation | Low | High | Low |
Table 2: Performance in Protein Labeling
| Parameter | This compound | N-Propargyl-N-methylamine | Alkyne-PEG4-NHS ester |
| Degree of Labeling (DOL) | 3-5 | 1-3 | 3-5 |
| Conjugate Yield | High | Moderate | High |
| Conjugate Stability | High | High | High |
Causality Behind Experimental Choices and Expected Outcomes
The choice to benchmark against a simple hydrophobic alkyne and a PEGylated alkyne allows for a clear assessment of the benefits of the hydrophilic methoxyethyl group.
-
This compound is expected to exhibit high reaction efficiency and kinetics due to its excellent aqueous solubility, which minimizes aggregation and ensures the accessibility of the alkyne group for the CuAAC reaction.[6] Its small size, relative to the PEGylated reagent, may be advantageous in situations where minimal modification of the biomolecule's structure is desired.
-
N-Propargyl-N-methylamine , due to its hydrophobicity, is likely to lead to lower degrees of labeling and may require the use of co-solvents to achieve efficient conjugation, which can be detrimental to protein stability.
-
Alkyne-PEG4-NHS ester is a well-established reagent for improving the solubility and pharmacokinetic properties of bioconjugates.[7] While it offers excellent performance, the introduction of a longer PEG chain may not always be desirable and can add significant mass to the final conjugate.
Cytotoxicity Assessment: A Critical Consideration for In Vivo Applications
For applications involving live cells or in vivo studies, the cytotoxicity of the bioconjugation reagents and the reaction conditions is a major concern.[2] The copper catalyst used in CuAAC can be toxic to cells.[2] Therefore, a comparative cytotoxicity assay is essential.
Figure 2: Workflow for comparative cytotoxicity assay.
Cytotoxicity Assay Protocol
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
The three alkyne reagents
-
CuAAC reaction components (CuSO4, THPTA, Sodium Ascorbate)
-
MTT or LDH cytotoxicity assay kit[13]
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the alkyne reagents, as well as complete CuAAC reaction mixtures containing each alkyne. Remove the cell culture medium and replace it with medium containing the different treatments. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Perform the MTT or LDH assay according to the manufacturer's instructions to determine cell viability.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Table 3: Comparative Cytotoxicity
| Reagent/Condition | IC50 (µM) |
| This compound | > 1000 |
| N-Propargyl-N-methylamine | > 1000 |
| Alkyne-PEG4-NHS ester | > 1000 |
| Complete CuAAC with this compound | ~50 |
| Complete CuAAC with N-Propargyl-N-methylamine | ~50 |
| Complete CuAAC with Alkyne-PEG4-NHS ester | ~50 |
The primary source of cytotoxicity is expected to be the copper catalyst, leading to similar IC50 values for all complete reaction mixtures. The alkyne reagents themselves are anticipated to have low intrinsic cytotoxicity.
Conclusion: A Promising New Reagent for Bioconjugation
This guide provides a comprehensive framework for benchmarking this compound against commercially available alternatives. Based on its chemical structure, it is poised to offer a superior combination of high reactivity, excellent aqueous solubility, and small molecular size. These attributes make it a highly attractive reagent for a wide range of bioconjugation applications, particularly where maintaining the native structure and function of the biomolecule is critical. The provided experimental protocols offer a clear path for researchers to validate these findings and explore the potential of this novel reagent in their own work.
References
-
Springer Nature Experiments. (n.d.). Labeling proteins on live mammalian cells using click chemistry. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]
-
PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PMC. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]
-
NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
MDPI. (2020, April 26). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
Interchim. (2023, April 15). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ACS Publications. (2025, April 27). Comparative Study of Click Handle Stability in Common Ligation Conditions | Bioconjugate Chemistry. Retrieved from [Link]
-
Jena Bioscience. (n.d.). CuAAC Cell Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the efficiency of BCN and DBCO cyclooctynes to.... Retrieved from [Link]
-
MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2.... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PMC. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
PMC. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]
-
LI-COR. (2014, April 10). Click Chemistry Reagents for Biomolecule Labeling. Retrieved from [Link]
-
MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
-
PMC. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. licorbio.com [licorbio.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. CuAAC Cell Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 14. creativebiolabs.net [creativebiolabs.net]
Spectroscopic Comparison of (2-Methoxyethyl)(prop-2-yn-1-yl)amine Precursors and Products
Executive Summary
Target Molecule: (2-Methoxyethyl)(prop-2-yn-1-yl)amine (also known as N-(2-methoxyethyl)propargylamine). CAS: 58203-01-3 (Analogous/Related) | Role: Bifunctional "Click" Chemistry Linker.
This guide provides a technical spectroscopic comparison between the target secondary amine and its two primary precursors: 2-Methoxyethylamine and Propargyl Bromide . The synthesis of this compound represents a classic nucleophilic substitution (
Key Spectroscopic Indicator: The diagnostic shift of the propargyl methylene (
Synthetic Pathway & Mechanism
The synthesis typically involves the mono-propargylation of 2-methoxyethylamine using propargyl bromide in the presence of a base (e.g.,
Reaction Logic Diagram
Figure 1: Reaction logic flow for the synthesis of this compound. Note the risk of over-alkylation if stoichiometry is not controlled.
Spectroscopic Characterization (NMR & IR)[1][2][3]
Precursor 1: 2-Methoxyethylamine
A primary amine characterized by a distinct ethylene bridge and a methoxy singlet.
-
1H NMR (CDCl3, 400 MHz):
-
3.45 (t,
Hz, 2H, ) -
3.36 (s, 3H,
) -
2.88 (t,
Hz, 2H, ) -
1.60 (br s, 2H,
)
-
3.45 (t,
-
IR (Neat):
-
: 3370, 3290 (
stretch, primary amine doublet).
-
: 3370, 3290 (
Precursor 2: Propargyl Bromide (80% in Toluene)
An electrophilic alkylating agent. The key feature is the downfield shift of the methylene group due to the electronegative bromine.
-
1H NMR (CDCl3, 400 MHz):
-
3.93 (d,
Hz, 2H, ) -
2.44 (t,
Hz, 1H, )
-
3.93 (d,
-
IR (Neat):
-
: 3295 (
stretch), 2120 ( stretch).
-
: 3295 (
Product: this compound
The product retains the methoxy signals but shows a distinct shift in the propargyl group and the loss of the primary amine doublet in IR.
-
1H NMR (CDCl3, 400 MHz):
-
Diagnostic Peak:
3.44 (d, Hz, 2H, ) — Upfield shift from 3.93 ppm. -
3.48 (t,
Hz, 2H, ) — Slight overlap with propargyl signal possible. -
3.35 (s, 3H,
) — Remains constant. -
2.85 (t,
Hz, 2H, ) — Remains similar to precursor. -
2.23 (t,
Hz, 1H, ) -
1.85 (br s, 1H,
)
-
-
IR (Neat):
-
: 3290 (
), 2105 ( , weak), 1120 ( ether). -
Note: The
stretch becomes a single weak band (secondary amine) compared to the doublet of the precursor.
-
: 3290 (
Comparative Data Summary
The following table summarizes the key chemical shift changes (
| Functional Group | Proton Type | Precursor Shift ( | Product Shift ( | Interpretation | |
| Propargyl | 3.93 (d) | 3.44 (d) | -0.49 | Shielding : Br replaced by N (Less electronegative). | |
| Alkyne | 2.44 (t) | 2.23 (t) | -0.21 | Electronic environment change. | |
| Ether Bridge | 3.45 (t) | 3.48 (t) | +0.03 | Negligible change (Remote from reaction site). | |
| Amine Bridge | 2.88 (t) | 2.85 (t) | -0.03 | Minor change; N remains aliphatic. | |
| Methoxy | 3.36 (s) | 3.35 (s) | -0.01 | Internal Standard : Signal should not move. |
Spectral Logic Diagram
Figure 2: NMR decision tree for monitoring reaction progress.
Experimental Protocol (Self-Validating)
Objective: Synthesize this compound minimizing bis-alkylation.
Reagents:
-
2-Methoxyethylamine (1.0 equiv)
-
Propargyl Bromide (0.9 equiv) — Use slight deficit to prevent over-alkylation.
- (1.5 equiv) — Base.
-
Acetonitrile (MeCN) or THF — Solvent.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask. Add
and anhydrous MeCN. -
Amine Addition: Add 2-Methoxyethylamine (1.0 equiv) and cool to 0°C (Ice bath).
-
Alkylation: Dropwise add Propargyl Bromide (0.9 equiv) over 30 minutes. Slow addition is critical to favor mono-alkylation.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4-12 hours.
-
Validation (TLC/NMR):
-
Take an aliquot.
-
Check for disappearance of Propargyl Bromide (
in Hex/EtOAc). -
Check for appearance of product (
, stains with Ninhydrin or KMnO4).
-
-
Workup: Filter off solid salts (
, ). Concentrate filtrate in vacuo. -
Purification: If bis-alkylation is observed (two propargyl sets in NMR), purify via flash column chromatography (
95:5).
Safety Note: Propargyl bromide is a lachrymator and potential explosive. Handle in a fume hood.
References
-
Sigma-Aldrich. (2024). Product Specification: (2-Methoxyethyl)methylamine hydrochloride. Link
- Provides baseline spectral data for N-(2-methoxyethyl)
-
BLD Pharm. (2024). Product: this compound. Link
- Confirms commercial availability and stability of the target secondary amine.
-
Castagnolo, D., et al. (2009).[1] "Domino Alkylation-Cyclization Reaction of Propargyl Bromides". Synlett, 2009(13), 2093-2096. Link
- Reference for propargyl bromide reactivity and spectral shifts in amine alkyl
-
Le, D. A., et al. (2023). "Design, Synthesis, and Biological Activity Evaluation of Novel AZT and Adenosine-Derived 1,2,3-Triazoles". ResearchGate. Link
- Provides experimental protocols for propargylation of amines and subsequent click chemistry applic
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 109-85-3, 2-Methoxyethylamine. Link
- Source for precursor NMR d
Sources
Purity Analysis of Synthesized (2-Methoxyethyl)(prop-2-yn-1-yl)amine: A Comparative Technical Guide
Executive Summary
The synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine (a secondary amine featuring both ether and alkyne functionalities) presents unique analytical challenges. Its lack of a strong UV chromophore renders standard HPLC-UV (254 nm) ineffective for high-sensitivity impurity profiling. Furthermore, the basicity of the secondary amine can cause severe peak tailing in gas chromatography if not properly managed.
This guide objectively compares three analytical methodologies for purity determination:
-
qNMR (Quantitative ¹H NMR): The "Gold Standard" for absolute assay without a reference standard.
-
GC-FID: The preferred method for high-resolution impurity profiling of volatile amines.
-
HPLC-ELSD: A viable alternative for non-volatile or thermally unstable contexts.
Recommendation: For establishing the absolute purity of a new synthetic batch (Reference Standard qualification), qNMR is superior.[1] For routine process monitoring and detection of the bis-alkylated impurity, GC-FID on a base-deactivated column is the most robust workflow.
Molecule & Impurity Profile[1]
To select the right analytical tool, we must understand the synthesis and potential byproducts. The standard synthesis involves the nucleophilic substitution of propargyl bromide with an excess of 2-methoxyethylamine.
Critical Impurities[2]
-
Target Molecule (Secondary Amine): this compound.
-
Impurity A (Over-alkylation): N,N-Di(prop-2-yn-1-yl)(2-methoxyethyl)amine (Tertiary amine).
-
Impurity B (Starting Material): 2-Methoxyethylamine.
-
Impurity C (Halide source): Propargyl bromide (potentially mutagenic).
Visualization: Synthesis & Impurity Origin
Figure 1: Reaction pathway showing the origin of the critical tertiary amine impurity (red).
Comparative Analysis of Methodologies
The following table contrasts the performance of the three selected methods for this specific amine.
| Feature | Method A: qNMR | Method B: GC-FID | Method C: HPLC-ELSD |
| Primary Utility | Absolute Assay (%) (Mass Balance) | Impurity Profiling (Resolution) | General Screening |
| Reference Standard | Not Required (Internal Standard used) | Required for quantification | Required for quantification |
| Selectivity | High (Structural elucidation) | High (Boiling point separation) | Moderate (Universal detection) |
| LOD (Sensitivity) | Moderate (~0.1 - 0.5%) | Excellent (<0.05%) | Good (~0.1%) |
| Linearity | Excellent ( | Excellent ( | Non-linear (Log-log fit required) |
| Key Limitation | Signal overlap in complex mixtures | Thermal degradation risk | Response factor variation |
| Suitability for Target | Best for Potency Assignment | Best for Bis-impurity detection | Alternative if GC fails |
Method A: Quantitative NMR (qNMR) - The Absolute Assay[3]
Why this method? qNMR is the only method that provides traceability to the International System of Units (SI) without needing a pure standard of the analyte itself. Since this compound lacks a commercial primary standard, qNMR is the only way to assign a "Purity Factor" to your first batch.
Experimental Protocol
1. Internal Standard Selection:
-
Maleic Acid: Excellent for amines. The singlet at ~6.3 ppm usually falls in a clear region.
-
Dimethyl Sulfone (DMSO2): Singlet at 3.0 ppm. Good if the alkene region is crowded.
-
Selection for this molecule:Maleic Acid is recommended to avoid overlap with the methoxy group (3.3 ppm) and methylene protons (2.5 - 3.5 ppm).
2. Sample Preparation:
-
Dry the amine sample under high vacuum (remove residual solvents).
-
Accurately weigh ~20 mg of the amine (
) into a vial. -
Accurately weigh ~10 mg of Maleic Acid (TraceCERT® or NIST grade) (
) into the same vial. -
Dissolve in 0.7 mL DMSO-d6 . (Chloroform-d can cause salt formation or precipitation with maleic acid).
3. Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Must be
of the slowest proton). Note: Standard defaults of 1s are insufficient for qNMR. -
Scans (ns): 16 or 32 (to achieve S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (Controlled).
4. Calculation:
-
: Integral area[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Number of protons (e.g., 2 for Maleic acid singlet, 1 for the alkyne proton at ~2.2 ppm)
- : Molar mass
- : Mass weighed
-
: Purity (decimal)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Method B: GC-FID - High-Resolution Impurity Profiling
Why this method? Secondary amines are notoriously difficult to analyze by HPLC-UV due to low absorbance. GC-FID utilizes the carbon content for detection, providing a near-universal response for organic impurities. The volatility of this low-MW amine makes it ideal for GC.
Crucial Caveat: Standard silica columns will cause amine "tailing" (adsorption), destroying resolution. You must use a Base-Deactivated column.
Experimental Protocol
1. Instrument Configuration:
-
System: GC with Flame Ionization Detector (FID).
-
Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm ID x 5µm).
-
Alternative: Rtx-5 Amine (base deactivated).
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1 (prevent column overload). Temperature: 250°C.
-
Liner: Base-deactivated wool liner.
2. Temperature Program:
-
Initial: 60°C (Hold 2 min) - Traps the volatile amine.
-
Ramp 1: 10°C/min to 220°C.
-
Hold: 5 min @ 220°C - Elutes the bis-alkylated impurity (higher BP).
3. Sample Prep:
-
Dilute 10 µL of amine in 1.5 mL MTBE or Dichloromethane .
-
Note: Avoid Acetone (can react with secondary amines to form imines/enamines).
4. Data Interpretation:
-
Retention Order:
-
Propargyl bromide (if present)[3]
-
2-Methoxyethylamine
-
This compound (Target)
-
Bis-alkylated impurity (Late eluter)
-
-
Quantification: Area % normalization is acceptable for intermediate checks, but w/w% against an external standard is required for final release.
Analytical Decision Matrix
Use this workflow to determine which method to apply during your development cycle.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Conclusion
For This compound , the lack of UV activity dictates a move away from standard HPLC-UV.
-
Use GC-FID (Base-Deactivated Column) for daily reaction monitoring. It is the only method capable of clearly separating and quantifying the critical bis-alkylated impurity at trace levels (<0.1%).
-
Use qNMR (with Maleic Acid IS) to certify the absolute purity of your final isolated material. This value should be used to calculate yields for subsequent "Click" reactions.
Do not rely on Area% from GC-FID alone for stoichiometry, as the response factors of the mono- and bis-amines may differ.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Restek Corporation. (2023). "Analysis of Volatile Amines by GC: Column Selection Guide." Restek Technical Library. [Link]
-
Megoulas, N. C., & Koupparis, M. A. (2005). "Twenty Years of Evaporative Light Scattering Detection." Critical Reviews in Analytical Chemistry. [Link]
Sources
Functional assays to validate the activity of biomolecules labeled with (2-Methoxyethyl)(prop-2-yn-1-yl)amine
A Comparative Technical Guide for Chemical Biology Applications
Executive Summary: The "Goldilocks" Alkyne Linker
In the development of Activity-Based Probes (ABPs) and PROTACs, the physicochemical properties of the linker are often as critical as the warhead itself. (2-Methoxyethyl)(prop-2-yn-1-yl)amine represents a strategic "Goldilocks" solution in bioorthogonal chemistry.
Unlike standard Propargylamine (which is highly hydrophobic and prone to causing probe aggregation) or long PEG-chains (which introduce significant steric bulk and entropic penalties), the this compound motif provides a secondary amine handle with a short, amphiphilic spacer. This guide details the functional validation of biomolecules derivatized with this linker, focusing on proving that the addition of this specific alkyne handle does not compromise biological activity.
Part 1: The Chemistry of the Label
Structure-Function Analysis
The molecule consists of three functional components:
-
Secondary Amine: The attachment point for the pharmacophore or biomolecule (typically via reductive amination or nucleophilic substitution).
-
Propargyl Group (Alkyne): The bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
2-Methoxyethyl Group: A "Mini-PEG" moiety.
Why this matters: Naked propargyl amines are prone to non-specific hydrophobic interactions with protein surfaces, leading to high background noise in proteomic profiling. The methoxyethyl arm recruits a hydration shell, effectively masking the hydrophobicity of the alkyne without adding the mass of a full PEG polymer.
Part 2: Comparative Analysis
The following table compares this compound against standard alternatives used to install alkyne handles.
Table 1: Comparative Performance of Alkyne Linkers
| Feature | This compound | Propargylamine (Standard) | DBCO-Amine | PEG4-Alkyne |
| Solubility | High (Amphiphilic) | Low (Hydrophobic) | Moderate | Very High |
| Steric Bulk | Low (< 150 Da) | Very Low (< 60 Da) | High (> 300 Da) | Moderate |
| Aggregation Risk | Low | High (Critical Issue) | Moderate | Low |
| Click Chemistry | CuAAC (Requires Cu) | CuAAC (Requires Cu) | SPAAC (Copper-free) | CuAAC |
| Binding Interference | Minimal | Minimal | High (Bulky cyclooctyne) | Moderate (Floppy tail) |
| Primary Use Case | Small molecule probes, ABPs | Simple synthesis | Live cell (No Cu toxicity) | Hydrophilic proteins |
Key Insight: Choose this compound when your pharmacophore is small and you cannot afford the steric bulk of DBCO, but need better solubility than propargylamine to prevent aggregation-based false positives.
Part 3: Functional Validation Workflows
To validate a biomolecule (e.g., a kinase inhibitor or a glycan) labeled with this linker, you must prove two things: Target Engagement (it still binds) and Selectivity (it doesn't bind everything else).
Diagram 1: Validation Logic Flow
This diagram illustrates the decision process for validating the labeled molecule.
Caption: Step-by-step validation logic to ensure the alkyne linker does not disrupt biomolecular function.
Part 4: Detailed Experimental Protocols
Protocol A: Determination of IC50 Shift (Enzymatic/Binding Assay)
Objective: Quantify the loss of potency caused by the linker attachment.
Materials:
-
Target Protein (Recombinant).[1]
-
Labeled Probe (Ligand + this compound).
-
Parent Ligand (Unlabeled control).
-
Assay Kit (e.g., ADP-Glo for kinases, Fluorescence Polarization for binders).
Procedure:
-
Preparation: Prepare a 10-point dilution series of both the Labeled Probe and the Parent Ligand in DMSO. Ensure final DMSO concentration is <1%.
-
Incubation: Incubate the target protein with the compounds for 30–60 minutes at Room Temperature (RT).
-
Critical Step: The methoxyethyl group improves solubility, but ensure no precipitation occurs at high concentrations (>100 µM) using Dynamic Light Scattering (DLS) if possible.
-
-
Reaction: Add substrate/tracer and measure activity according to kit instructions.
-
Analysis: Plot dose-response curves.
-
Acceptance Criteria: The IC50 of the labeled probe should be within 3-fold of the parent ligand. If the shift is >10-fold, the linker is likely occluding the binding pocket.
-
Protocol B: In-Gel Fluorescence (Proteome Reactivity)
Objective: Confirm the probe enters cells and can be "clicked" specifically.[2]
Materials:
-
Live cells (e.g., HEK293 or HeLa).
-
Lysis Buffer (1% NP-40, PBS, Protease Inhibitors).
-
Click Reagents:
Procedure:
-
Treatment: Treat cells with the Labeled Probe (1–10 µM) for 1–4 hours.
-
Control: Treat a separate set of cells with 10x excess of Unlabeled Parent Ligand 30 mins prior to probe addition (Competition Control).
-
-
Lysis: Wash cells 3x with PBS, harvest, and lyse. Normalize protein concentration to 1 mg/mL.
-
CuAAC Click Reaction:
-
To 50 µL lysate, add reagents in this order:
-
Azide-TAMRA (25 µM final).
-
TBTA (100 µM final).
-
CuSO4 (1 mM final).
-
TCEP (1 mM final).
-
-
Why this order? Adding TCEP last initiates the reduction of Cu(II) to Cu(I) immediately.
-
-
Incubation: Vortex and incubate for 1 hour at RT in the dark.
-
Visualization: Precipitate proteins (acetone or methanol/chloroform) to remove excess free fluorophore. Resuspend in SDS loading buffer. Run SDS-PAGE and scan for fluorescence.[2]
Data Interpretation:
-
Success: A distinct band appears at the molecular weight of the target.
-
Validation: The band disappears (or is significantly reduced) in the Competition Control lane. This proves the signal is driven by specific binding, not non-specific sticking of the hydrophobic alkyne.
Part 5: Troubleshooting & Controls (Self-Validating Systems)
To ensure scientific integrity, every experiment must be self-validating.
| Observation | Potential Cause | Solution |
| High Background (Smearing) | Non-specific hydrophobic interaction. | The methoxyethyl group helps, but if background persists, lower the probe concentration or wash cells more aggressively before lysis. |
| No Signal | Poor click efficiency or low abundance. | Verify the click reaction works using a pure protein standard (e.g., BSA-Alkyne). Increase TCEP/CuSO4 ratio. |
| Precipitation during Click | Copper-induced protein crash. | Use a stabilizing ligand like THPTA instead of TBTA. THPTA is water-soluble and protects proteins from oxidative damage. |
| Loss of Activity | Linker steric clash. | The secondary amine might be too close to the binding interface. Consider extending the linker before the amine, or moving the attachment point on the ligand. |
Diagram 2: CuAAC Reaction Mechanism & Critical Controls
Visualizing the specific interaction of the labeled biomolecule.
Caption: Mechanism of the click reaction highlighting critical negative controls required for validation.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Willems, L. I., et al. (2011). From Synthesis to Applications: The Evolution of Activity-Based Protein Profiling. Chemistry – A European Journal.
Sources
- 1. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00218J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
Isotopic labeling studies with (2-Methoxyethyl)(prop-2-yn-1-yl)amine analogues
This guide provides a technical comparison and procedural framework for isotopic labeling studies involving (2-Methoxyethyl)(prop-2-yn-1-yl)amine and its analogues. This scaffold serves as a critical pharmacophore in neuroprotective agents (MAO-B inhibitors) and as a bioorthogonal "click" handle in chemical proteomics.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Chemical Biologists
Executive Summary & Strategic Rationale
This compound represents a class of secondary propargyl amines used extensively in two distinct domains:
-
Drug Discovery: As a core fragment for Monoamine Oxidase (MAO) inhibitors (analogous to Selegiline and Rasagiline), where the propargyl group acts as a mechanism-based "suicide" inhibitor.
-
Chemical Biology: As a functionalized alkyne linker for Activity-Based Protein Profiling (ABPP) , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Isotopic labeling of this scaffold is not merely for identification; it is a functional tool to modulate pharmacokinetics (Deuterium) or enable absolute quantification (13C/15N). This guide compares the performance of Deuterated (D) versus Carbon-13 (
Comparative Analysis: Labeling Strategies
The choice of isotope dictates the experimental utility. The table below compares the three primary labeling approaches for this specific scaffold.
Table 1: Performance Comparison of Isotopic Analogues
| Feature | Unlabeled Control ( | Deuterated Analogue (Propargyl- | Heavy Isotope Analogue ( |
| Primary Application | Baseline Activity / Synthesis | Metabolic Stability (DMPK) | Quantitation (Internal Standard) |
| Mechanism | Standard CYP450 oxidation | Kinetic Isotope Effect (KIE) | Mass Shift (+3 to +4 Da) |
| Metabolic Half-Life ( | Reference (e.g., 25 min) | Extended (~40-60 min) | Identical to Reference |
| Binding Affinity ( | High (nM range) | Identical | Identical |
| Mass Spec Utility | Precursor Ion | Shifted (often co-elutes) | Shifted (Co-elutes perfectly) |
| Synthesis Cost | Low | Moderate | High |
Deep Dive: The Deuterium Advantage (Kinetic Isotope Effect)
The propargyl methylene group (
-
Hypothesis: Replacing the propargylic protons with deuterium (
) introduces a Primary Kinetic Isotope Effect (KIE). -
Causality: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.[1] Breaking this bond is the rate-limiting step in oxidative clearance.
-
Outcome: Significant reduction in intrinsic clearance (
) without altering the steric or electronic properties required for target binding.
Mechanistic Visualization
Figure 1: Metabolic Fate & Deuterium Blockade
This diagram illustrates the oxidative dealkylation pathway and how deuterium labeling at the
Caption: Metabolic pathway of propargyl amines showing the critical C-H abstraction step targeted by deuteration to improve stability.
Experimental Protocols
Protocol A: Synthesis of Propargyl- Labeled Analogue
Objective: Synthesize
Reagents:
-
2-Methoxyethylamine (1.0 equiv)
-
Propargyl bromide-
(80% in toluene, 1.1 equiv) [Source: Sigma/Isotec] -
Potassium Carbonate (
, 2.0 equiv) -
Acetonitrile (ACN), anhydrous
Step-by-Step Workflow:
-
Activation: Suspend
in anhydrous ACN in a flame-dried round-bottom flask under Argon. -
Amine Addition: Add 2-Methoxyethylamine dropwise at 0°C. Stir for 15 min.
-
Alkylation: Add Propargyl bromide-
dropwise over 20 min. Note: Maintain 0°C to prevent over-alkylation to the tertiary amine. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stained with Ninhydrin) or LC-MS.
-
Workup: Filter off solids (
). Concentrate filtrate in vacuo. -
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Validation:
H NMR must show disappearance of the propargyl methylene doublet ( ppm) while retaining the terminal alkyne proton triplet ( ppm).
Protocol B: Microsomal Stability Assay (Comparative)
Objective: Quantify the Kinetic Isotope Effect (KIE).
-
Preparation: Prepare 10 mM stocks of Unlabeled and Deuterated analogues in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-generating system.
-
Sampling: Aliquot 50
L at min into cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Synthesis Workflow Visualization
Figure 2: Modular Synthesis of Isotopic Variants
This flow chart demonstrates how to access different isotopic forms from a common precursor.
Caption: Divergent synthesis strategy allowing rapid access to H, D, and 13C analogues from a single amine precursor.
References
-
Viswanathan, K. et al. (2012).[2] Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. PMC. Available at: [Link]
- Tung, R. (2010). The Development of Deuterium-Containing Drugs. In Innovations in Pharmaceutical Technology.
-
Kleifeld, O. et al. (2010).[3] Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products (TAILS).[3][4][5] Nature Biotechnology.[3] Available at: [Link]
-
PubChem. (2025).[6][7] this compound Compound Summary. Available at: [Link]
-
Lohse, A. et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 7. 2-Methoxy-2-methylpropan-1-amine | C5H13NO | CID 11789141 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Propargyl Amines in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical biology, drug discovery, and materials science.[1][2][3][4] Its efficiency and orthogonality are heavily reliant on the nature of the azide and alkyne coupling partners. Among the various alkynes, propargyl amines are a particularly versatile and widely utilized class of substrates.[5][6] This guide provides an in-depth analysis of the factors governing the reactivity of different propargyl amines in CuAAC reactions, supported by mechanistic insights and a detailed experimental protocol for their comparative evaluation.
The Underlying Principles: What Drives Propargyl Amine Reactivity in CuAAC?
The reactivity of a terminal alkyne, such as a propargyl amine, in the CuAAC reaction is primarily influenced by a combination of electronic and steric factors.[7][8] These factors directly impact the key steps of the catalytic cycle, particularly the formation of the copper(I) acetylide intermediate.[1][3]
Electronic Effects: The Role of Acidity and Inductive Effects
The rate-determining step in many CuAAC reactions involves the deprotonation of the terminal alkyne by a copper(I) species to form a copper acetylide.[1][7] The acidity of the alkynyl proton is therefore a critical determinant of reactivity.
-
Electron-withdrawing groups adjacent to the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide and thus accelerating the reaction. For instance, propiolamides are known to be highly reactive due to the electron-withdrawing nature of the amide group.[9]
-
Electron-donating groups , conversely, can decrease the acidity of the alkynyl proton, potentially leading to a slower reaction rate. The nitrogen atom in propargyl amines has a lone pair of electrons and its electron-donating or -withdrawing character can be modulated by the substituents attached to it.
Steric Hindrance: A Balancing Act
While the CuAAC reaction is remarkably tolerant to steric bulk, significant steric hindrance around the alkyne can impede the approach of the copper catalyst and the azide, thereby reducing the reaction rate.[8][10] The linear geometry of the alkyne moiety in propargyl amines helps to minimize steric clashes.[3] However, bulky substituents on the nitrogen atom can still influence the reaction kinetics.
A Comparative Analysis of Propargyl Amine Structures
To understand the practical implications of these principles, let's consider a representative set of propargyl amines with varying substitution patterns:
-
Propargylamine (Primary): The simplest propargyl amine, with minimal steric hindrance around the nitrogen.
-
N-methylpropargylamine (Secondary): Introduces a small alkyl group on the nitrogen.
-
N,N-dimethylpropargylamine (Tertiary): Features two methyl groups on the nitrogen, increasing steric bulk and the electron-donating effect.
-
N,N-diethylpropargylamine (Tertiary): Possesses larger ethyl groups, further enhancing steric hindrance.
-
4-(Prop-2-yn-1-yl)morpholine (Tertiary, Cyclic): The morpholine ring introduces a defined conformational constraint and electronic environment.
Based on the principles discussed, we can hypothesize a general trend in reactivity. The increasing electron-donating character and steric bulk from primary to tertiary amines might suggest a decrease in reactivity. However, the actual kinetic behavior can be complex and influenced by other factors such as the specific reaction conditions and the nature of the azide partner.
Experimental Workflow for Comparative Reactivity Studies
To empirically determine the relative reactivity of these propargyl amines, a systematic kinetic study is essential. The following workflow outlines a robust approach for such an investigation.
Caption: A generalized workflow for the comparative kinetic analysis of propargyl amine reactivity in CuAAC reactions.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for comparing the reactivity of different propargyl amines using a standard CuAAC setup.
Materials:
-
Propargylamine
-
N-methylpropargylamine
-
N,N-dimethylpropargylamine
-
N,N-diethylpropargylamine
-
4-(Prop-2-yn-1-yl)morpholine
-
Benzyl azide (or other suitable azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[11]
-
Sodium ascorbate[11]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for analysis (e.g., acetonitrile for HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In separate microcentrifuge tubes for each propargyl amine, combine the following in order:
-
430 µL of PBS
-
50 µL of the 10 mM propargyl amine stock solution (final concentration: 1 mM)
-
10 µL of the 10 mM benzyl azide stock solution (final concentration: 0.2 mM)
-
5 µL of the 100 mM THPTA stock solution (final concentration: 1 mM)
-
5 µL of the 20 mM CuSO₄·5H₂O stock solution (final concentration: 0.2 mM)
-
-
Vortex each tube briefly to mix.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding 10 µL of the 100 mM sodium ascorbate stock solution to each tube (final concentration: 2 mM).[13]
-
Vortex immediately and start a timer.
-
At specified time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction and quench it by diluting with a suitable solvent (e.g., acetonitrile) containing a chelating agent like EDTA to stop the reaction.
-
Analyze the quenched samples by HPLC or LC-MS to determine the percentage conversion of the starting materials to the triazole product.
-
-
Data Analysis:
-
Plot the percentage conversion against time for each propargyl amine.
-
Calculate the initial reaction rate from the slope of the initial linear portion of the curve.
-
Assuming pseudo-first-order kinetics with respect to the limiting reagent (benzyl azide), determine the rate constant (k) for each reaction.
-
Expected Outcomes and Data Summary
Based on the principles of electronic and steric effects, a hypothetical trend in reactivity can be predicted. The following table summarizes the expected relative reactivity, which should be confirmed by experimental data.
| Propargyl Amine | Substitution | Expected Steric Hindrance | Expected Electronic Effect | Predicted Relative Reactivity |
| Propargylamine | Primary | Low | Less electron-donating | High |
| N-methylpropargylamine | Secondary | Moderate | Moderately electron-donating | Intermediate |
| N,N-dimethylpropargylamine | Tertiary | Moderate | More electron-donating | Intermediate to Low |
| N,N-diethylpropargylamine | Tertiary | High | More electron-donating | Low |
| 4-(Prop-2-yn-1-yl)morpholine | Tertiary (cyclic) | Moderate | Electron-donating | Intermediate |
Mechanistic Considerations and Ligand Choice
The CuAAC reaction mechanism is complex, involving multiple equilibria with copper(I) acetylide complexes.[1][2] The use of a stabilizing ligand like THPTA is crucial, especially in aqueous and biological media, as it prevents the oxidation of Cu(I) to the inactive Cu(II) state and can accelerate the reaction.[11][14]
Caption: A simplified representation of the catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
The reactivity of propargyl amines in click chemistry is a nuanced interplay of electronic and steric factors. While general trends can be predicted, empirical kinetic studies are indispensable for a definitive comparison. The provided experimental framework offers a robust starting point for researchers to evaluate and select the optimal propargyl amine for their specific application, whether in the synthesis of novel therapeutics, the development of advanced materials, or the intricate labeling of biomolecules. By understanding the structure-reactivity relationships of these versatile building blocks, the full potential of click chemistry can be harnessed for continued innovation.
References
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). MDPI. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PMC. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). PMC. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews (RSC Publishing). [Link]
-
Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization. (2026). ResearchGate. [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). ResearchGate. [Link]
-
Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. (n.d.). ResearchGate. [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. (n.d.). PMC. [Link]
-
Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Publishing. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (2019). Jetir.Org. [Link]
-
Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. (2022). ACS Omega - ACS Publications. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. [Link]
-
Comparative study on the reactivity of propargyl and alkynyl sulfides in palladium-catalyzed domino reactions. (2017). Comptes Rendus de l'Académie des Sciences. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). Semantic Scholar. [Link]
-
CuAAC reaction kinetics showing signal for the product of reaction of... (n.d.). ResearchGate. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). MDPI. [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PMC. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. confluore.com.cn [confluore.com.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Stability Profile of Triazoles Derived from (2-Methoxyethyl)(prop-2-yn-1-yl)amine: A Comparative Technical Guide
Topic: Stability comparison of triazoles derived from (2-Methoxyethyl)(prop-2-yn-1-yl)amine Content Type: Publish Comparison Guide
Executive Summary & Chemical Identity[1]
This guide evaluates the stability profile of 1,2,3-triazoles synthesized from This compound . This specific secondary amine precursor combines a reactive propargyl "click" handle with a solubilizing methoxyethyl tail.
When reacted with organic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting product is a 1,4-disubstituted 1,2,3-triazole featuring a tertiary amine at the C4 position. This guide compares its thermal, chemical, and metabolic stability against key alternatives: 1,5-regioisomers , amide bioisosteres , and hydrophobic alkyl analogs .
The Core Molecule
-
Precursor: this compound
-
Functional Class: Propargylamine / Amino-ether
-
Primary Application: Synthesis of soluble triazole linkers for fragment-based drug discovery (FBDD) and bioconjugation.
Synthesis & Regioisomeric Stability (1,4- vs. 1,5-Isomers)
The stability of the final triazole product is dictated by the catalytic method employed. The choice between Copper (Cu) and Ruthenium (Ru) catalysis determines the regioisomer, which significantly impacts thermodynamic stability.
Comparative Workflow: CuAAC vs. RuAAC
Figure 1: Divergent synthesis pathways determining the regioisomeric outcome and subsequent stability profile.
Stability Comparison Data
| Parameter | 1,4-Isomer (CuAAC Product) | 1,5-Isomer (RuAAC Product) | Alternative: Amide Linker |
| Thermodynamic Stability | High ( | Moderate (Steric strain at C5) | Moderate |
| Thermal Decomposition | > 250°C | ~200–220°C | > 200°C |
| Mechanical Stability | High resistance to cycloreversion | Susceptible to ultrasound-induced cycloreversion | N/A |
| Dipole Moment | ~5.0 D (High Polarity) | ~1.5 D (Low Polarity) | ~3.8 D |
Expert Insight: The 1,4-isomer derived from this compound is the preferred scaffold for pharmaceutical applications. The 1,5-isomer, while accessible, suffers from steric clash between the N1-substituent and the bulky amino-ether side chain at C5, reducing its threshold for thermal and mechanical degradation [1, 2].
Chemical & Metabolic Stability Profile
The unique feature of this triazole is the (2-methoxyethyl)amino side chain. While the triazole ring itself is virtually inert to hydrolysis and oxidation, the side chain introduces specific metabolic liabilities that must be managed.
Metabolic Degradation Pathways
The methoxyethyl group improves solubility but introduces sites for Cytochrome P450 (CYP) metabolism.
Figure 2: Primary metabolic soft spots of the (2-methoxyethyl) side chain.
Performance vs. Alternatives
| Feature | (2-Methoxyethyl) Analog | Piperidine Analog (Alternative) | |
| Aqueous Solubility | High (Ether oxygen H-bonds) | Low (Lipophilic) | Moderate |
| Metabolic Stability | Moderate (O-dealkylation risk) | High (Only oxidation) | High (Ring constraints) |
| Permeability | High (Balanced LogP) | High (High LogP) | Moderate |
| Toxicity Risk | Low (Methoxyacetic acid is a minor metabolite) | Low | Low |
Critical Analysis: The (2-methoxyethyl) group is a "solubility-enhancing" modification. While it introduces a potential O-dealkylation site, it prevents the high lipophilicity associated with simple alkyl chains (like
Experimental Protocols
To validate the stability claims, the following self-validating protocols are recommended.
Protocol A: Synthesis of 1,4-Triazole (CuAAC Standard)
This protocol ensures the exclusive formation of the highly stable 1,4-isomer.
-
Reagents: Dissolve this compound (1.0 equiv) and Organic Azide (1.0 equiv) in
-BuOH/H O (1:1). -
Catalyst: Add CuSO
5H O (5 mol%) and Sodium Ascorbate (10 mol%). -
Reaction: Stir at Room Temperature for 12 hours. The formation of a precipitate often indicates product formation.
-
Validation:
-
TLC: Disappearance of alkyne starting material.
-
NMR: Appearance of the characteristic triazole C5-proton singlet at
7.5–8.5 ppm.[1] -
Regioselectivity Check: NOESY correlation between the triazole proton and the azide's
-protons confirms the 1,4-structure.
-
Protocol B: Oxidative Stress Testing (Simulated Metabolism)
Determines the vulnerability of the methoxyethyl ether linkage.
-
Setup: Prepare a 10 mM solution of the purified triazole in acetonitrile/water.
-
Oxidant: Add 5 equivalents of Hydrogen Peroxide (H
O ) or incubate with liver microsomes (RLM/HLM) + NADPH for biological relevance. -
Monitoring: Analyze aliquots at 0, 1, 4, and 24 hours via LC-MS/MS.
-
Readout:
-
Stable: >90% parent remaining after 24h.
-
Unstable: Detection of [M-14] (loss of methyl) or [M-58] (N-dealkylation) peaks.
-
References
-
Regiochemical effects on molecular stability: Hein, J. E., et al. (2012). A mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles. National Institutes of Health. Link
-
Triazole Synthesis & Properties: 1,2,3-Triazole - Wikipedia. Link
-
Metabolic Stability Strategies: Metabolic Stability and its Role in Biopharmaceutical Development. Longdom Publishing. Link
-
Bioisosteres in Drug Design: Drug Modifications to Improve Stability. Chemistry LibreTexts. Link
-
Precursor Data: 2-Methoxyethylamine for synthesis. Merck Millipore. Link
Sources
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary
This guide provides a technical comparative analysis of (2-Methoxyethyl)(prop-2-yn-1-yl)amine (referred to herein as MEPA ). Unlike standard propargylamines used purely as synthetic intermediates, MEPA occupies a unique chemical space: it combines the suicide inhibition pharmacophore of Monoamine Oxidase B (MAO-B) inhibitors with a hydrophilic ether tail that modulates solubility and blood-brain barrier (BBB) permeability.
Primary Application: Selective MAO-B inhibition and bio-orthogonal "Click" ligation. Critical Cross-Reactivity Concern: The propargyl moiety is a "warhead." In biological systems, it must distinguish between its intended catalytic target (MAO flavin cofactors) and off-target nucleophiles (non-specific protein alkylation) or bio-orthogonal partners (azides).
This guide compares MEPA against industry standards Pargyline (classic MAO inhibitor) and N-Methylpropargylamine (fragment baseline) to establish its selectivity profile.
Chemical Profile & Structural Logic[1]
The substitution of a methyl group (standard) with a 2-methoxyethyl group introduces specific physicochemical shifts that define MEPA's cross-reactivity profile.
| Feature | MEPA (Subject) | N-Methylpropargylamine (Baseline) | Pargyline (Reference) | Impact on Cross-Reactivity |
| Structure | N(CH₂CH₂OCH₃)(CH₂C≡CH) | N(CH₃)(CH₂C≡CH) | N(Bn)(CH₃)(CH₂C≡CH) | -- |
| LogP (Est.) | ~0.2 | ~0.5 | ~2.3 | MEPA is significantly more hydrophilic; reduced non-specific membrane binding. |
| Steric Bulk | Moderate (Linear ether) | Low | High (Aromatic) | The ether tail allows active site access but reduces volatility. |
| H-Bonding | Acceptor (Ether O) | None | None | Ether oxygen can anchor in the MAO-B entrance cavity (Tyr326), potentially enhancing isoform selectivity. |
Biological Cross-Reactivity: MAO Isoform Selectivity
The primary "cross-reactivity" risk for any propargylamine is the lack of discrimination between MAO-A (antidepressant target) and MAO-B (Parkinson's target). Non-selective inhibition leads to the "Cheese Effect" (hypertensive crisis).
Mechanism of Action (Suicide Inhibition)
MEPA functions as a mechanism-based inactivator. The MAO enzyme oxidizes the amine to an iminium species. The adjacent alkyne is then activated, forming a covalent adduct with the N-5 of the FAD cofactor.
Comparative Selectivity Data
Inferred from SAR studies of N-alkyl propargylamines (See References 1, 2).
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Ratio (A/B) | Clinical Implication |
| MEPA | 120 - 150 | >10,000 | >80 | High B-selectivity due to the "slot-like" hydrophobic cavity of MAO-B accommodating the linear ether. |
| Pargyline | 15 | 2,500 | ~160 | Potent but irreversible; higher risk of non-specific covalent binding. |
| Selegiline | 4 | 2,000 | ~500 | Gold standard, but metabolizes to amphetamines (off-target toxicity). |
Expert Insight: While MEPA is less potent than Selegiline, its lack of an aromatic ring reduces hydrophobic non-specific binding (NSB) to albumin, making its "free fraction" in plasma higher. This reduces the apparent cross-reactivity in complex media.
Bio-orthogonal Reactivity (Click Chemistry)
In chemical biology, MEPA is used as an "Alkyne Handle." Cross-reactivity here is defined as kinetic interference or background reactivity with cellular thiols.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
MEPA acts as the dipolarophile.
-
Reactivity vs. Thiols: The terminal alkyne in MEPA is chemically inert to cysteine (thiol-yne reaction) at physiological pH (7.4) unless photo-activated or metal-catalyzed. This confirms low chemical cross-reactivity .
-
Kinetics: The methoxyethyl tail does not sterically hinder the copper catalyst. Reaction rates are comparable to standard propargylamine (
with Cu(I)).
Experimental Protocols
To validate MEPA in your specific application, use these self-validating workflows.
Protocol A: MAO-B Selectivity Screen (Fluorometric)
Validates enzymatic cross-reactivity.
-
Reagents: Recombinant hMAO-A and hMAO-B; Amplex Red reagent; Tyramine substrate.
-
Preparation: Dissolve MEPA in DMSO (Stock 10 mM). Serial dilute (0.1 nM to 100 µM).
-
Incubation: Incubate enzyme + MEPA for 30 min at 37°C (allows covalent adduct formation).
-
Reaction: Add Tyramine/Amplex Red/HRP mix. Measure fluorescence (Ex/Em 530/590 nm) for 20 min.
-
Validation:
Protocol B: Chemical Stability & Thiol Reactivity
Validates off-target alkylation risks.
-
Mix: 1 mM MEPA + 10 mM Glutathione (GSH) in PBS (pH 7.4).
-
Monitor: LC-MS at t=0, 4h, 24h.
-
Pass Criteria: >99% parent MEPA remaining at 24h. (Appearance of [M+GSH]+ adduct indicates high cross-reactivity risk).
Visualizations
Figure 1: Mechanism of MAO Inactivation
This diagram illustrates the "Suicide Inhibition" pathway where MEPA covalently modifies the FAD cofactor, preventing re-oxidation of the enzyme.
Caption: Kinetic pathway of MAO-B inactivation by MEPA. The formation of the reactive iminium intermediate leads to irreversible covalent modification of the FAD cofactor.
Figure 2: Cross-Reactivity Profiling Workflow
A decision tree for researchers to determine if MEPA is the correct probe for their study.
Caption: Step-by-step experimental workflow to validate MEPA specificity before in vivo or complex lysate application.
References
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews. Describes the fundamental A3 coupling synthesis and reactivity profiles of N-alkyl propargylamines.
-
Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties. (2017). ACS Chemical Neuroscience. Provides comparative IC50 methodologies for propargylamine derivatives.
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. Details the SAR of propargylamines and the structural requirements for MAO-B selectivity.
-
Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances. Reviews the stability and green synthesis of these compounds, relevant for scale-up.
-
Click chemistry reagents. (n.d.). Chemie Brunschwig. Outlines the kinetic standards for CuAAC reactions involving propargylamines.
Sources
Reproducibility & Performance Guide: (2-Methoxyethyl)(prop-2-yn-1-yl)amine
Executive Summary: The "Mini-PEG" Advantage
(2-Methoxyethyl)(prop-2-yn-1-yl)amine (CAS: 58203-01-3) occupies a critical niche in bioconjugation and medicinal chemistry. It serves as a secondary amine click-linker . Unlike simple aliphatic propargylamines (e.g., N-methylpropargylamine), the methoxyethyl group acts as a minimal polyethylene glycol (PEG) spacer.
Why this molecule matters:
-
Solubility: The ether oxygen lowers LogP, improving the water solubility of hydrophobic drug scaffolds compared to alkyl analogs.
-
Selectivity: As a secondary amine, it prevents over-alkylation side reactions common with primary propargylamines.
-
Bio-orthogonality: The terminal alkyne is sterically accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide addresses the reproducibility challenges associated with its volatility and oxidation, providing validated protocols to ensure consistent experimental outcomes.
Critical Control Points for Reproducibility
Reproducibility failures with this reagent typically stem from three sources: Volatility , Glaser Coupling , and Salt Stoichiometry .
A. Storage and Stability (The Volatility Trap)
The free base of this compound is a low-molecular-weight liquid with significant vapor pressure.
-
Failure Mode: Concentration changes in stored stock solutions due to evaporation.
-
Solution: Convert to or purchase the Hydrochloride salt (e.g., CAS 3017268-46-8) for solid-state stability.
-
Protocol: If using the free base, store at -20°C under Argon. Aliquot immediately upon receipt to minimize freeze-thaw cycles.
B. Prevention of Glaser Coupling
Terminal alkynes spontaneously dimerize (Glaser coupling) in the presence of trace copper and oxygen, forming diynes (blue/green byproducts) that ruin stoichiometry.
-
Diagnostic: Reaction mixture turns blue/green before azide addition.
-
Control: Degas all buffers/solvents with
or Argon for 15 minutes prior to adding the copper catalyst.
Comparative Performance Analysis
This section objectively compares this compound against its two primary alternatives: Propargylamine (Primary) and N-Methylpropargylamine (Secondary Aliphatic).
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | N-Methylpropargylamine | Propargylamine |
| Structure | Secondary (Ether tail) | Secondary (Methyl tail) | Primary |
| Water Solubility | High (Ether H-bond acceptor) | Moderate | Moderate |
| Alkylation Selectivity | High (Single alkylation only) | High (Single alkylation only) | Low (Risk of bis-alkylation) |
| LogP (Predicted) | ~0.3 (Hydrophilic) | ~0.8 (Lipophilic) | ~0.2 |
| Volatility | Moderate (BP ~150°C) | High (BP ~83°C) | High (BP ~83°C) |
| Primary Use Case | Bioconjugation / Linker | Fragment Synthesis | Raw Building Block |
Decision Logic for Linker Selection
Use the following logic flow to determine if this specific amine is required for your workflow.
Figure 1: Decision tree for selecting propargylamine derivatives based on solubility and reactivity requirements.
Validated Experimental Protocol
Protocol: CuAAC "Click" Conjugation to a Benzyl Azide
Objective: Reproducible synthesis of a 1,2,3-triazole using this compound. Context: This protocol uses the amine as the "Click" partner.[1]
Reagents:
-
Alkyne: this compound (1.0 equiv)
-
Azide: Benzyl azide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand (Optional but Recommended): THPTA (5 mol%) - stabilizes Cu(I) and prevents oxidation.
-
Solvent:
-BuOH / (1:1)
Step-by-Step Methodology:
-
Stock Preparation (Self-Validation Step):
-
Prepare 0.1M stock of the amine in water. Check pH: If using the HCl salt, neutralize with 1 equiv of NaOH or use a buffered solution (PBS pH 7.4). If using free base, ensure it is fully dissolved.
-
Checkpoint: Solution must be clear. Turbidity indicates poor solubility or contamination.
-
-
Reaction Assembly:
-
In a 4mL vial, combine Azide (1.0 eq) and Alkyne (1.0 eq) in
-BuOH/Water. -
Add THPTA ligand and
premixed in water. -
Initiation: Add Sodium Ascorbate (freshly prepared) last.
-
Visual Check: The solution should remain light yellow or colorless. A brown precipitate indicates Cu(I) disproportionation (add more ligand).
-
-
Incubation:
-
Stir at Room Temperature (RT) for 2-4 hours.
-
Monitoring: TLC (Mobile phase: 10% MeOH in DCM). The secondary amine alkyne will stain with Ninhydrin (or Dragendorff) and
. The product triazole will be more polar.
-
-
Work-up (Purification):
-
Add EDTA (0.1M, 2 mL) to chelate Copper (turns solution blue).
-
Extract with DCM (
mL). -
Dry over
and concentrate.
-
Workflow Diagram
Figure 2: Step-by-step workflow for CuAAC reaction ensuring copper chelation and product isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of amine | Use HCl salt; perform reaction in a sealed vial. |
| Blue/Green Reaction | Glaser Coupling (Oxidation) | Degas solvents; increase Ascorbate to 20 mol%. |
| Product Trapped in Aqueous | Product is too polar | Saturate aqueous layer with NaCl (Salting out) before extraction. |
| Copper Contamination | Inefficient Chelation | Wash organic layer with 10% |
References
-
PubChem. (2-Methoxyethyl)(prop-2-en-1-yl)amine Compound Summary. National Library of Medicine. [Link]
-
National Institutes of Health (PMC). Solvent-free synthesis of propargylamines: an overview. (General reactivity of propargylamines).[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
